3-Nitrobenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTNASSYJUXJDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 | |
| Record name | M-NITROBENZOYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID9025740 | |
| Record name | 3-Nitrobenzoyl chloride | |
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Molecular Weight |
185.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use. | |
| Record name | M-NITROBENZOYL CHLORIDE | |
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Boiling Point |
527 to 532 °F at 760 mmHg (NTP, 1992) | |
| Record name | M-NITROBENZOYL CHLORIDE | |
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Flash Point |
greater than 233.6 °F (NTP, 1992) | |
| Record name | M-NITROBENZOYL CHLORIDE | |
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Solubility |
Decomposes (NTP, 1992) | |
| Record name | M-NITROBENZOYL CHLORIDE | |
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Vapor Density |
6.43 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | M-NITROBENZOYL CHLORIDE | |
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CAS No. |
121-90-4 | |
| Record name | M-NITROBENZOYL CHLORIDE | |
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| Record name | 3-Nitrobenzoyl chloride | |
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| Record name | Benzoyl chloride, 3-nitro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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| Record name | Benzoyl chloride, 3-nitro- | |
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| Record name | 3-Nitrobenzoyl chloride | |
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| Record name | 3-nitrobenzoyl chloride | |
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Melting Point |
95 °F (NTP, 1992) | |
| Record name | M-NITROBENZOYL CHLORIDE | |
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Foundational & Exploratory
3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Nitrobenzoyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing this versatile chemical intermediate.
Chemical and Physical Properties
This compound is a yellow to brown solid or liquid with a pungent odor.[1] It is a reactive compound, sensitive to moisture, and should be handled with appropriate safety precautions.[1] Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₃ | [2] |
| Molecular Weight | 185.56 g/mol | [3] |
| CAS Number | 121-90-4 | [2] |
| Appearance | Yellow to brown solid or liquid | [1] |
| Melting Point | 30-35 °C | [2] |
| Boiling Point | 275-278 °C at 760 mmHg | [2] |
| Density | 1.42 g/mL | [2] |
| Solubility | Decomposes in water. Soluble in ether, benzene, and toluene. | [4] |
| Flash Point | > 112 °C (> 233.6 °F) | [1] |
| InChI Key | NXTNASSYJUXJDV-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.
Table 2: 1H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.8 | s | Proton on C2 |
| ~8.5 | d | Proton on C4 |
| ~8.3 | d | Proton on C6 |
| ~7.8 | t | Proton on C5 |
Note: Approximate chemical shifts are based on typical values for similar aromatic compounds and may vary depending on the solvent and experimental conditions.
Table 3: 13C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| ~167 | Carbonyl Carbon (C=O) |
| ~148 | Carbon attached to Nitro Group (C-NO₂) |
| ~136 | Aromatic Carbon |
| ~135 | Aromatic Carbon |
| ~130 | Aromatic Carbon |
| ~128 | Aromatic Carbon |
| ~125 | Aromatic Carbon |
Note: Approximate chemical shifts are based on typical values and may vary.
Table 4: Key IR Absorptions of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1770 | C=O stretch (acid chloride) |
| ~1530 | N-O asymmetric stretch (nitro group) |
| ~1350 | N-O symmetric stretch (nitro group) |
| ~1200 | C-Cl stretch |
| ~3100-3000 | C-H stretch (aromatic) |
Table 5: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 185/187 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |
| 150 | [M-Cl]⁺ |
| 139 | [M-NO₂]⁺ |
| 104 | [C₆H₄CO]⁺ |
| 76 | [C₆H₄]⁺ |
Reactivity and Stability
This compound is a reactive acyl chloride. Its reactivity is primarily centered around the electrophilic carbonyl carbon. The presence of the electron-withdrawing nitro group on the aromatic ring further enhances this electrophilicity.
It is unstable in the presence of water and alcohols, with which it readily decomposes.[5] It is also incompatible with bases (including amines) and strong oxidizing agents.[5] Care should be taken to store this compound in a cool, dry place, away from incompatible materials.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 3-nitrobenzoic acid with thionyl chloride.
Materials:
-
3-nitrobenzoic acid
-
Thionyl chloride
-
Toluene (optional, for azeotropic removal of HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-nitrobenzoic acid and an excess of thionyl chloride (typically 2-3 equivalents).
-
Attach a reflux condenser and heat the mixture gently under reflux for 2-4 hours. The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The crude this compound can be purified by vacuum distillation.
Amide Synthesis from this compound
This compound readily reacts with primary and secondary amines to form the corresponding amides.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Separatory funnel
-
Standard work-up reagents (e.g., water, dilute HCl, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the amine and the tertiary amine base in the anhydrous solvent in a flask.
-
Cool the solution in an ice bath.
-
Add a solution of this compound in the same solvent dropwise to the cooled amine solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Perform an aqueous work-up by washing the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude amide product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from 3-Nitrobenzoic Acid.
General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism of nucleophilic acyl substitution of this compound.
Friedel-Crafts Acylation using this compound
Caption: Friedel-Crafts acylation of an arene using this compound.
References
- 1. 3-Chloro-4-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-4-nitrobenzoyl chloride | C9H8ClNO3 | CID 12332131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m-Nitrobenzoyl chloride(121-90-4) 1H NMR [m.chemicalbook.com]
- 5. Benzoyl chloride, m-nitro-, phenylhydrazone | C13H10ClN3O2 | CID 9570720 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 3-Nitrobenzoyl chloride (CAS No: 121-90-4), a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering readily accessible data and procedural insights.
Core Physical Properties
This compound is a solid at room temperature, typically appearing as a white to pale yellow or brown crystalline substance.[1] It is characterized by a pungent odor and is known to be moisture-sensitive, decomposing in the presence of water.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₃ | [1][2] |
| Molecular Weight | 185.56 g/mol | [4] |
| Melting Point | 29 - 36 °C (84.2 - 96.8 °F) | [1][2][5][6][7] |
| Boiling Point | 275 - 278 °C (527 - 532.4 °F) at 760 mmHg | [2][5][6][7] |
| Density | Approximately 1.42 - 1.5 g/cm³ | [8][4][5][9] |
| Flash Point | > 112 °C (> 233.6 °F) | [2][6][7] |
| Solubility | Decomposes in water and alcohol; Soluble in ether, benzene, and toluene.[3][4][10] | [3][4][10] |
| Vapor Density | 6.43 | |
| Refractive Index | ~1.5810 - 1.589 | [3][8][4] |
Experimental Protocols
Melting Point Determination
The melting point of an organic solid can be determined with high precision using a Mel-Temp apparatus or a Thiele tube. A sharp melting point range of 0.5-1.0°C is indicative of a pure compound.
Method 1: Mel-Temp Apparatus
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the Mel-Temp apparatus.
-
Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Method 2: Thiele Tube
-
Sample Preparation: As with the Mel-Temp method, a small amount of the compound is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then suspended in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The side arm of the Thiele tube is gently heated to create a convection current, ensuring uniform temperature distribution.
-
Observation: The melting point range is observed and recorded as described for the Mel-Temp method.
Boiling Point Determination
For a solid compound like this compound, the boiling point is determined after it has been melted. The Thiele tube method is commonly employed for small-scale determinations.
-
Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube.
-
Heating: The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination
The density of a solid can be determined by measuring its mass and volume.
-
Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.
-
Volume Measurement (by displacement):
-
A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., a saturated hydrocarbon). The initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.
-
The volume of the solid is the difference between the final and initial volume readings.
-
-
Calculation: Density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
A qualitative assessment of solubility can be performed as follows:
-
Sample Preparation: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 0.75 mL) is added in portions.
-
Observation: The mixture is vigorously shaken after each addition. The compound's solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). This is repeated for a range of solvents (water, ethanol, ether, etc.).
Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound such as this compound.
Caption: A logical workflow for determining the physical properties of a chemical compound.
Logical Relationships of Physical Properties
The following diagram illustrates the logical relationships and dependencies between the fundamental physical properties of a substance like this compound.
Caption: Interdependencies of the core physical properties of this compound.
References
- 1. pennwest.edu [pennwest.edu]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
3-Nitrobenzoyl chloride synthesis from 3-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid, a critical process for the creation of various pharmaceutical intermediates and other fine chemicals. This document provides a comprehensive overview of the most common synthetic route, including detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.
Core Synthesis Pathway
The conversion of 3-nitrobenzoic acid to this compound is most effectively achieved through the use of a chlorinating agent, with thionyl chloride (SOCl₂) being the reagent of choice in numerous laboratory and industrial settings. The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate subsequently decomposes to yield the desired acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) as gaseous byproducts.
The overall reaction is as follows:
O₂NC₆H₄COOH + SOCl₂ → O₂NC₆H₄COCl + SO₂ + HCl
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-nitrobenzoic acid using thionyl chloride.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Nitrobenzoic Acid | 3 g (18 mmol) / 200 g (1.2 mol) | |
| Thionyl Chloride | 25 mL / 500 g (300 mL, 4.2 mol) | |
| Reaction Conditions | ||
| Temperature | Reflux / Steam Bath | |
| Reaction Time | 3 - 6 hours | |
| Product Information | ||
| Product Name | This compound | |
| Molecular Formula | C₇H₄ClNO₃ | |
| Molecular Weight | 185.56 g/mol | |
| Appearance | Yellow solid / Brownish crystalline residue | |
| Yield | 90-98% | |
| Melting Point | 30-35 °C | |
| Boiling Point | 153–154 °C at 12 mmHg | |
| Purity | 98-99% |
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below, based on established laboratory procedures.
Protocol 1: Small-Scale Synthesis
This protocol is adapted from a procedure using 3 grams of 3-nitrobenzoic acid.
Materials:
-
3-nitrobenzoic acid (3 g, 18 mmol)
-
Thionyl chloride (25 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3 g of 3-nitrobenzoic acid.
-
In a well-ventilated fume hood, carefully add 25 mL of thionyl chloride to the flask.
-
Equip the flask with a reflux condenser and a gas trap to absorb the HCl and SO₂ byproducts.
-
Heat the reaction mixture to reflux and maintain for 6 hours with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting residue is dried to obtain this compound as a yellow solid.
Protocol 2: Larger-Scale Synthesis with Purification
This protocol is based on a procedure using 200 grams of 3-nitrobenzoic acid and includes a distillation step for purification.
Materials:
-
Crude m-nitrobenzoic acid (200 g, 1.2 moles)
-
Thionyl chloride (500 g, 300 mL, 4.2 moles)
-
1-L round-bottomed flask
-
Reflux condenser with a calcium chloride drying tube and gas-absorption trap
-
Steam bath
-
250-mL Claisen flask for distillation
-
Distillation apparatus
Procedure:
-
In a 1-L round-bottomed flask, combine 200 g of crude m-nitrobenzoic acid and 500 g of thionyl chloride.
-
Fit the flask with a reflux condenser equipped with a calcium chloride drying tube leading to a gas-absorption trap.
-
Heat the mixture on a steam bath for 3 hours.
-
After the reaction period, arrange the condenser for downward distillation and remove the excess thionyl chloride at the temperature of the steam bath.
-
Transfer the residue to a 250-mL Claisen flask and distill under reduced pressure (water pump).
-
Collect the fraction boiling at 153–154 °C / 12 mm. The product will solidify upon cooling. The reported yield is between 200–217 g (90–98%), with a melting point of 33 °C.
Visualizing the Synthesis
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation from 3-nitrobenzoic acid to this compound.
Caption: Synthesis of this compound
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental Workflow for Synthesis
An In-depth Technical Guide to the Synthesis of 3-Nitrobenzoyl Chloride with Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-nitrobenzoyl chloride, a crucial intermediate in the manufacturing of pharmaceuticals and dyes. The primary focus of this document is the widely utilized and efficient conversion of 3-nitrobenzoic acid to this compound using thionyl chloride as the chlorinating agent. This guide details the reaction mechanism, experimental protocols, and critical safety information pertinent to this chemical transformation.
Physicochemical Properties of this compound
This compound is a yellow to brown solid or liquid at room temperature.[1] It is soluble in most organic solvents but decomposes in the presence of water and alcohols.[1][2] A summary of its key physical and chemical properties is presented below.
| Property | Value |
| CAS Number | 121-90-4 |
| Molecular Formula | C₇H₄ClNO₃[3] |
| Molecular Weight | 185.56 g/mol |
| Melting Point | 31-34 °C[3] |
| Boiling Point | 275-278 °C[4] |
| Density | ~1.42 - 1.5 g/cm³[3][4] |
| Flash Point | >112 °C (>233.6 °F) |
| InChI Key | NXTNASSYJUXJDV-UHFFFAOYSA-N[5] |
Reaction Scheme and Mechanism
The synthesis of this compound from 3-nitrobenzoic acid is achieved through a nucleophilic acyl substitution reaction. Thionyl chloride (SOCl₂) serves as an effective reagent for converting the carboxylic acid's hydroxyl group into a superior leaving group, which is subsequently displaced by a chloride ion.
Overall Reaction:
O₂NC₆H₄COOH + SOCl₂ → O₂NC₆H₄COCl + SO₂ + HCl
The reaction proceeds by an initial attack of the carboxylic acid's oxygen on the electrophilic sulfur atom of thionyl chloride.[6] This is followed by the elimination of a chloride ion and a proton to form a reactive intermediate. The intermediate then collapses, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts, to yield the final acid chloride product.[6]
Caption: Reaction mechanism for the formation of this compound.
Experimental Protocols
Multiple protocols for this synthesis have been reported, varying in scale and reaction conditions. Below is a representative laboratory-scale procedure compiled from established methods.[5][7]
Materials and Equipment:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser with a gas outlet tube
-
Calcium chloride drying tube
-
Gas-absorption trap (e.g., containing aqueous sodium hydroxide)
-
Heating mantle or steam bath
-
Distillation apparatus (Claisen flask, condenser, receiving flask)
-
Vacuum pump
Procedure:
-
Setup: In a clean, dry round-bottom flask, place 3-nitrobenzoic acid (e.g., 1.2 moles, 200 g).[7] To this, add an excess of thionyl chloride (e.g., 4.2 moles, 500 g).[7]
-
Apparatus Assembly: Equip the flask with a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser, leading to a gas-absorption trap to neutralize the HCl and SO₂ gases produced during the reaction.[7]
-
Reaction: Heat the mixture gently using a steam bath or heating mantle. The reaction is typically heated at reflux for a period of 3 to 6 hours.[5][7] The completion of the reaction is often indicated by the cessation of gas evolution.
-
Workup - Removal of Excess Reagent: Once the reaction is complete, reconfigure the apparatus for distillation. Distill off the excess thionyl chloride at atmospheric pressure.[7]
-
Purification: Transfer the remaining crude product to a Claisen flask. Purify the this compound by vacuum distillation.[7] The product will solidify upon cooling.[8]
Quantitative Data Summary
The following table summarizes quantitative data from various reported syntheses. Yields are typically high, often exceeding 90%.
| Parameter | Example 1[7] | Example 2[5] |
| 3-Nitrobenzoic Acid | 200 g (1.2 moles) | 3 g (18 mmol) |
| Thionyl Chloride | 500 g (4.2 moles) | 25 mL |
| Reaction Time | 3 hours | 6 hours |
| Reaction Temperature | Reflux (Steam Bath) | Reflux |
| Yield | 200–217 g (90–98%) | Not specified, product used in next step |
| Boiling Point (Distillation) | 153–154 °C / 12 mmHg | N/A |
| Melting Point (Product) | 33 °C | N/A |
Experimental Workflow Visualization
The overall workflow for the synthesis and purification of this compound is outlined in the diagram below.
Caption: General experimental workflow for this compound synthesis.
Safety Information
Both the reactant thionyl chloride and the product this compound are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]
| Substance | Hazards | Recommended PPE & Handling |
| This compound | Corrosive: Causes severe skin burns and eye damage.[9] Harmful: Harmful in contact with skin. Water Reactive: Decomposes in water.[1][2] | PPE: Chemical safety goggles, face shield, chemical-resistant gloves, protective clothing.[9][10] Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and moisture.[10] |
| Thionyl Chloride | Toxic: Toxic if inhaled. Corrosive: Causes severe skin burns and eye damage. Water Reactive: Reacts violently with water, releasing toxic gases (HCl, SO₂). | PPE: Vapor respirator, face shield, full protective suit, gloves, boots.[11] Handling: Handle under an inert atmosphere. Keep container dry and tightly closed. Ensure adequate ventilation. Never add water to this product.[11] |
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[9][10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[10]
Conclusion
The synthesis of this compound from 3-nitrobenzoic acid using thionyl chloride is a robust and high-yielding method. The procedure is straightforward but requires stringent safety precautions due to the corrosive and reactive nature of the chemicals involved. Careful control of the reaction conditions and meticulous handling are paramount for a successful and safe synthesis. This guide provides the foundational technical and safety information for professionals working with this important chemical transformation.
References
- 1. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. This compound | CAS#:121-90-4 | Chemsrc [chemsrc.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Synthesis routes of this compound [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. actylislab.com [actylislab.com]
An In-depth Technical Guide to the Reactivity of 3-Nitrobenzoyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrobenzoyl chloride is a versatile reagent in organic synthesis, widely employed for the introduction of the 3-nitrobenzoyl group into a variety of molecules. Its reactivity is dominated by the electrophilic acyl chloride functional group, which is significantly activated by the electron-withdrawing nitro group at the meta-position. This guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and water. It details the underlying reaction mechanisms, provides experimental protocols for key transformations, and presents available quantitative data to inform reaction design and optimization.
Core Principles of Reactivity
The reactivity of this compound in nucleophilic acyl substitution reactions is primarily governed by the electronic properties of the substituents on the aromatic ring. The nitro group (NO₂) at the meta-position exerts a strong electron-withdrawing effect (-I and -M), which increases the electrophilicity of the carbonyl carbon. This makes it highly susceptible to attack by nucleophiles.
The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds via a tetrahedral intermediate:
An In-depth Technical Guide to the Solubility of 3-Nitrobenzoyl Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-nitrobenzoyl chloride in organic solvents. Due to the reactive nature of this acyl chloride, this document emphasizes qualitative solubility, solvent compatibility, and the critical distinction between dissolution and chemical reaction. The information herein is intended to guide researchers in selecting appropriate solvents for synthesis, purification, and analysis.
Executive Summary
This guide summarizes the known qualitative solubility of this compound, provides detailed experimental protocols for its synthesis as a proxy for handling and dissolution, and presents logical workflows for solvent selection.
Qualitative Solubility and Reactivity
This compound is generally described as being soluble in a range of common aprotic organic solvents. However, in protic solvents such as water and alcohols, it undergoes rapid decomposition. Therefore, it is crucial to distinguish between true solubility and reactivity.
Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Solubility/Reactivity | Remarks |
| Aprotic Non-Polar | Toluene, Benzene | Soluble[1] | Generally good solvents for dissolution without reaction. Suitable for reactions where this compound is a reactant. |
| Aprotic Polar | Diethyl Ether | Soluble[1] | Good solvent for dissolution. However, may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts. |
| Ethyl Acetate, Acetone | Soluble | Good general-purpose solvents, provided they are anhydrous. | |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble[2] | Excellent solvents for dissolution due to their inert nature. Commonly used in reactions involving this compound. |
| Protic | Water, Alcohols (e.g., Ethanol, Methanol) | Decomposes[1][2] | Reacts rapidly to form 3-nitrobenzoic acid and the corresponding ester (in the case of alcohols). These are not suitable solvents for dissolving and recovering the intact acyl chloride. |
| Basic (Amine) | Pyridine, Triethylamine | Reacts | Reacts to form amides. These are considered reactants, not solvents for simple dissolution. |
Experimental Protocols
While specific experimental protocols for determining the solubility of this compound are not published, the following procedures for its synthesis provide critical insights into its handling and solvent compatibility. These protocols demonstrate the use of anhydrous, aprotic solvents.
Synthesis of this compound from 3-Nitrobenzoic Acid
This common laboratory preparation highlights the conditions under which this compound is stable.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3-nitrobenzoic acid.
-
Add an excess of thionyl chloride (SOCl₂).
-
The mixture is stirred and heated under reflux for several hours.[3]
-
The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[3]
-
The resulting crude this compound can be purified by vacuum distillation.
This procedure underscores the necessity of anhydrous conditions and the compound's stability in the presence of a non-nucleophilic chlorinating agent.
Visualization of Logical Workflows
Solvent Selection for this compound
The following diagram outlines a logical workflow for selecting an appropriate solvent for an experiment involving this compound.
Caption: Solvent selection workflow for this compound.
General Reaction Pathway with Nucleophiles
The following diagram illustrates the general nucleophilic acyl substitution mechanism by which this compound reacts with nucleophiles, such as alcohols, leading to its decomposition in such solvents.
Caption: General reaction mechanism with nucleophiles.
Conclusion
The solubility of this compound is intrinsically linked to its high reactivity. While it readily dissolves in a variety of anhydrous aprotic solvents such as dichloromethane, toluene, and diethyl ether, it decomposes in the presence of protic solvents like water and alcohols. For researchers and drug development professionals, the key consideration is the selection of a solvent that is inert to the acyl chloride functionality, unless the solvent itself is a reactant. The experimental protocols and logical workflows provided in this guide offer a framework for the safe and effective handling of this compound in solution.
References
An In-depth Technical Guide to the Stability and Storage of 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 3-nitrobenzoyl chloride. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the key factors influencing its stability, recommended storage and handling procedures, and methodologies for assessing its degradation.
Core Concepts: Chemical Stability and Degradation Pathways
This compound is a reactive acyl chloride that is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. Its reactivity is influenced by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the chlorine atom and the nitro group on the benzene ring.
Hydrolysis: The most common degradation pathway for this compound is hydrolysis, which occurs upon contact with water or atmospheric moisture. This reaction results in the formation of 3-nitrobenzoic acid and hydrochloric acid. The reaction proceeds via a nucleophilic acyl substitution mechanism.
The primary degradation pathway via hydrolysis is visualized in the following diagram:
Quantitative Stability Data
While specific kinetic data for the hydrolysis of this compound is not widely published, the relative rate can be estimated from studies on substituted benzoyl chlorides. The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituent. The nitro group has a positive sigma value, indicating that it is an electron-withdrawing group that increases the rate of nucleophilic attack compared to unsubstituted benzoyl chloride.
The following table summarizes the known physical properties and stability information for this compound.
| Parameter | Value | Reference(s) |
| Appearance | Yellow to brown solid or liquid | [2] |
| Melting Point | 31-34 °C | |
| Boiling Point | 275-278 °C | [2][3] |
| Moisture Sensitivity | Highly sensitive; decomposes in water and alcohol. | [2][4] |
| Thermal Stability | Unstable at room temperature. | [2][4] |
| Incompatible Materials | Water, strong bases, alcohols, strong oxidizing agents. | [4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), phosgene, hydrogen chloride gas. |
Recommended Storage and Handling Conditions
To ensure the integrity of this compound, stringent storage and handling procedures are necessary.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | Minimizes thermal decomposition and slows down potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. |
| Container | Keep in a tightly sealed, corrosion-resistant container. | Protects from moisture and prevents leakage of the corrosive material. |
| Light | Store in a dark place. | Although not explicitly stated as light-sensitive, protection from light is a general good practice for reactive chemicals. |
| Ventilation | Store and handle in a well-ventilated area or in a fume hood. | Protects personnel from inhaling corrosive and toxic fumes. |
The logical workflow for the proper storage and handling of this compound is depicted below:
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, the following experimental protocols can be employed.
Protocol 1: Determination of Hydrolytic Stability by HPLC
This protocol outlines a method to determine the rate of hydrolysis of this compound by monitoring the decrease in its concentration and the appearance of 3-nitrobenzoic acid over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Phosphoric acid or formic acid (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and 3-nitrobenzoic acid of known concentrations in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Reaction Initiation: In a thermostated vessel at a controlled temperature (e.g., 25 °C), add a known volume of a buffered aqueous solution or a solvent mixture (e.g., acetonitrile/water). Initiate the hydrolysis by adding a small, known amount of the this compound stock solution.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a large volume of cold, anhydrous acetonitrile to stop further hydrolysis.
-
HPLC Analysis: Analyze the quenched samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% acid. Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Quantify the concentrations of this compound and 3-nitrobenzoic acid at each time point using the calibration curves. Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will give the pseudo-first-order rate constant for hydrolysis.
The workflow for this stability assessment is as follows:
References
- 1. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Curved Hammett plot in alkaline hydrolysis of O-aryl thionobenzoates: change in rate-determining step versus ground-state stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Nitrobenzoyl chloride safety data sheet (SDS) information
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety information for 3-Nitrobenzoyl chloride (CAS No: 121-90-4), compiled from Safety Data Sheets (SDS). It is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely in a laboratory setting.
Hazard Identification and Classification
This compound is a corrosive and toxic substance that poses significant health risks upon exposure.[1] It is classified as a substance that causes severe skin burns and eye damage.[2][3] It is also harmful or toxic if it comes into contact with the skin.[1] Some classifications also indicate it may be corrosive to metals and is suspected of causing genetic defects.[2][3]
Table 1: GHS Hazard Classifications
| Hazard Class | Category | GHS Code | Description | Citations |
| Skin Corrosion/Irritation | 1B | H314 | Causes severe skin burns and eye damage | [2][3] |
| Acute Toxicity, Dermal | 3 or 4 | H311 / H312 | Toxic / Harmful in contact with skin | [1] |
| Serious Eye Damage | 1 | H318 | Causes serious eye damage | [1] |
| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects | [2][3] |
| Corrosive to Metals | 1 | H290 | May be corrosive to metals | [2][3] |
Precautionary Statements (Selected P-Statements):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[2]
Caption: Logical relationship between chemical properties and hazard classifications.
Physical and Chemical Properties
This compound is a brown or yellow-to-brown solid with a pungent odor.[1][4] It has a low melting point and may appear as a liquid.[1] It decomposes in water.[1][5]
Table 2: Physical and Chemical Data
| Property | Value | Citations |
| Molecular Formula | C₇H₄ClNO₃ | [5] |
| Molecular Weight | 185.56 g/mol | [1] |
| Appearance | Brown solid | [4] |
| Odor | Pungent | [4] |
| Melting Point | 30 - 35 °C / 86 - 95 °F | [4] |
| Boiling Point | 275 - 278 °C / 527 - 532.4 °F @ 760 mmHg | [4] |
| Flash Point | > 112 °C / > 233.6 °F | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Water Solubility | Decomposes | [1][5] |
| Vapor Density | 6.43 (Heavier than air) | [1] |
Toxicological Information
Acute toxicity data is limited. The available data indicates that this compound is toxic through dermal contact and ingestion.[5]
Table 3: Acute Toxicity Data
| Test | Route | Species | Dose/Duration | Citations |
| LD50 | Oral | Rat | 2460 uL/kg | [5] |
| LD50 | Dermal | Rabbit | 790 uL/kg | [5] |
Experimental Protocols
The Safety Data Sheets reviewed for this guide summarize the results of toxicological and physical hazard testing but do not provide detailed experimental methodologies (e.g., specific OECD test guidelines). The data presented are reference values from suppliers and databases. For detailed experimental protocols, researchers should consult primary toxicology literature or specific regulatory filings. The RTECS (Registry of Toxic Effects of Chemical Substances) number for this compound is DM6646000.[5]
Emergency Procedures
Immediate and appropriate action is critical when dealing with exposures or spills.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[4][6][7] Remove contact lenses if present and easy to do.[2] Immediate medical attention is required.[4][6]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6] Immediate medical attention is required.[4]
-
Inhalation: Remove to fresh air.[4][6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4][6] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse mouth with water.[2] If the victim is conscious, give a cupful of water.[6] Call a physician or poison control center immediately.[8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or chemical foam.[2][4]
-
Unsuitable Extinguishing Media: Do NOT use water, as it reacts with the substance to produce toxic and corrosive fumes.[2][6][9]
-
Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[4][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10]
Accidental Release Measures:
Caption: Workflow for responding to a this compound spill.
Handling, Storage, and Personal Protection
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[4][10]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust or vapors.[4]
-
Handle under an inert gas atmosphere where possible.[6]
Storage:
-
Store in a cool, dry, well-ventilated place.[6][10] Refrigeration is recommended.[10]
-
Keep containers tightly closed.[10]
-
Store locked up.[4]
-
Protect from moisture and exposure to air, as it is unstable.[1][6][10]
-
Incompatible Materials: Water, strong bases, alcohols, and strong oxidizing agents.[1][4]
Personal Protective Equipment (PPE): To mitigate the risks associated with handling this compound, the use of appropriate PPE is mandatory.
Caption: Required Personal Protective Equipment (PPE) for safe handling.
References
- 1. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | CAS#:121-90-4 | Chemsrc [chemsrc.com]
- 6. southwest.tn.edu [southwest.tn.edu]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.se [fishersci.se]
- 9. m-Nitrobenzoyl chloride | 121-90-4 [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Profile of 3-Nitrobenzoyl Chloride: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-nitrobenzoyl chloride (C₇H₄ClNO₃), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Physicochemical Properties
This compound is a yellow to brown liquid or solid with a pungent odor.[1] It is unstable at room temperature and requires refrigeration.[1] It is incompatible with bases, strong oxidizing agents, and alcohols, and it decomposes in water.[1]
| Property | Value |
| Molecular Formula | C₇H₄ClNO₃[1] |
| Molecular Weight | 185.56 g/mol [1] |
| Melting Point | 31-34 °C |
| Boiling Point | 275-278 °C |
| CAS Number | 121-90-4[1] |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.93 | Singlet | H-2 |
| 8.57 | Doublet | H-4 |
| 8.50 | Doublet | H-6 |
| 7.58 | Triplet | H-5 |
Note: Assignments are based on typical aromatic substitution patterns and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| 167.0 | C=O (Carbonyl) |
| 148.0 | C-NO₂ |
| 136.0 | C-Cl |
| 135.0 | Aromatic CH |
| 130.0 | Aromatic CH |
| 128.0 | Aromatic CH |
| 125.0 | Aromatic CH |
Note: Specific assignments of the aromatic carbons can be complex and may require advanced NMR techniques for definitive confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1770 | Strong | C=O stretch (acyl chloride) |
| 1610 | Medium | Aromatic C=C stretch |
| 1530 | Strong | Asymmetric NO₂ stretch |
| 1350 | Strong | Symmetric NO₂ stretch |
| 850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratios (m/z) observed in the electron ionization (EI) mass spectrum of this compound are detailed below.
| m/z | Relative Intensity (%) | Assignment |
| 185 | 40 | [M]⁺ (Molecular ion) |
| 150 | 100 | [M-Cl]⁺ |
| 104 | 80 | [M-Cl-NO₂]⁺ |
| 76 | 60 | [C₆H₄]⁺ |
Experimental Protocols
The following are detailed methodologies representative of how the spectroscopic data for this compound would be acquired.
NMR Spectroscopy Protocol
A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz NMR spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a larger number of scans (e.g., 1024) is necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy Protocol
The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded on an FTIR spectrometer, typically by co-adding 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry Protocol
Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The sample is vaporized, and the gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).[2] The resulting ions are accelerated and separated based on their mass-to-charge ratio. The ion source temperature is typically maintained at 230 °C and the quadrupole temperature at 150 °C.[3]
References
A Comprehensive Technical Guide to the Safe Handling and Disposal of 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential procedures for the safe handling and disposal of 3-Nitrobenzoyl chloride (CAS No. 121-90-4). Adherence to these protocols is critical for ensuring laboratory safety and environmental responsibility. This compound is a reactive acyl chloride that is both corrosive and toxic, demanding careful and informed management throughout its lifecycle in a research and development setting.
Chemical and Physical Properties
This compound is a yellow to brown solid or liquid with a pungent odor.[1][2] It is crucial to understand its physical and chemical properties to ensure safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNO₃ | [2][3] |
| Molecular Weight | 185.56 g/mol | [2][3] |
| Melting Point | 30 - 35 °C / 86 - 95 °F | [1] |
| Boiling Point | 275 - 278 °C / 527 - 532.4 °F @ 760 mmHg | [1] |
| Flash Point | > 112 °C / > 233.6 °F | [1] |
| Density | 1.42 g/cm³ | [2] |
| Solubility in water | Decomposes | [2][3] |
| Appearance | Brown solid or liquid | [1][2] |
| Odor | Pungent | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance, posing several risks to laboratory personnel.[1] It is crucial to be aware of these hazards and take appropriate safety precautions.
Hazard Statements:
-
May cause respiratory irritation.[1]
Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[1][4] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or nitrile gloves, are recommended.[4] Gloves should be inspected before each use and replaced immediately if contaminated.[4]
-
Body Protection: A flame-resistant lab coat worn over cotton clothing, along with a chemical-resistant apron, is required.[4]
-
Respiratory Protection: For handling the solid, an N95 dust mask is recommended.[5] If there is a risk of vapor inhalation, a full-face respirator with appropriate cartridges should be used.[4]
-
Foot Protection: Chemical-resistant, closed-toe shoes are mandatory.[4]
-
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.
-
Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1] Handle the product in a closed system or with appropriate exhaust ventilation.[1]
-
Storage: Store in a cool, dry, well-ventilated area.[6] Keep containers tightly closed and protected from moisture, as the compound is moisture-sensitive.[1][7] It is recommended to store it in a refrigerator under an inert atmosphere.[3] Store away from incompatible materials such as water, strong bases, and alcohols.[1]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
Small Spills:
-
Evacuate and Isolate: Immediately evacuate the spill area and restrict access.[8]
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Don the appropriate PPE as described in Section 2.
-
Containment: For solid spills, dampen the material with an inert solvent like acetone to prevent dust from becoming airborne.[3] Create a dike around liquid spills using an inert absorbent material (e.g., sand, silica gel, acid binder).[1][8]
-
Cleanup: Carefully collect the absorbed or dampened material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[3][8]
-
Decontamination: Wash the spill area with acetone followed by a soap and water solution.[3]
-
Reporting: Report the incident to the appropriate environmental health and safety (EHS) personnel.[8]
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[8]
Experimental Protocols
General Workflow for Handling this compound
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. epfl.ch [epfl.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-Nitrobenzoyl Chloride (CAS 121-90-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Nitrobenzoyl chloride (m-Nitrobenzoyl chloride), a pivotal reagent in organic synthesis and pharmaceutical development. This document details its physicochemical properties, synthesis protocols, key chemical reactions, applications, and safety information, presented in a format tailored for scientific and research applications.
Physicochemical and Spectroscopic Data
This compound is a solid at room temperature, appearing as a yellow to brown crystalline substance.[1] It is characterized by its pungent odor and is unstable at room temperature, necessitating refrigerated storage.[1][2] It decomposes in the presence of water and alcohol.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 121-90-4 | [3][4] |
| Molecular Formula | C₇H₄ClNO₃ | [3][4][5] |
| Molecular Weight | 185.56 g/mol | [3][4][6] |
| Appearance | Yellow to brown solid/liquid | [1][2] |
| Melting Point | 30 - 35 °C (86 - 95 °F) | [2][3][5] |
| Boiling Point | 275 - 278 °C (527 - 532.4 °F) at 760 mmHg | [2][3] |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
| Flash Point | > 112 °C (> 233.6 °F) | [2][3] |
| Water Solubility | Decomposes | [1][5] |
| LogP | 2.12 - 2.8 | [4][5] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [5] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| InChI | 1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H | [3] |
| InChI Key | NXTNASSYJUXJDV-UHFFFAOYSA-N | [3][4][6] |
| SMILES | O=C(Cl)c1cccc(--INVALID-LINK--[O-])c1 | [3][5] |
| EC Number | 204-505-9 | [3] |
| Beilstein Number | 777186 | [3] |
Synthesis and Experimental Protocols
This compound is most commonly synthesized by the chlorination of 3-nitrobenzoic acid. The use of thionyl chloride (SOCl₂) is a prevalent and effective method.
Synthesis of this compound from 3-Nitrobenzoic Acid
This protocol describes the synthesis of this compound using 3-nitrobenzoic acid and thionyl chloride.
Caption: Synthesis of this compound from 3-nitrobenzoic acid.
Experimental Protocol:
-
Reactants:
-
Procedure:
-
To 3-nitrobenzoic acid in a round-bottom flask, add thionyl chloride.[6]
-
Heat the mixture to reflux and stir for 6 hours.[6] The reaction evolves sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the reaction is complete, remove the excess thionyl chloride by evaporation under reduced pressure.[6]
-
The remaining residue is dried to yield this compound as a yellow solid.[6]
-
Chemical Reactivity and Applications in Drug Development
As an acyl chloride, this compound is a reactive compound used as an intermediate in the synthesis of more complex molecules. Its primary reactivity centers on nucleophilic acyl substitution, where the chloride is displaced by a nucleophile.
Acylation of Amines and Alcohols
This compound readily reacts with primary and secondary amines to form the corresponding amides, and with alcohols to form esters. This reactivity is fundamental to its application in building complex molecular scaffolds.
Caption: General reaction scheme for this compound.
Applications in Pharmaceutical Synthesis
The nitrobenzoyl chloride moiety is a valuable building block in medicinal chemistry. The nitro group can serve as a versatile functional handle for further transformations (e.g., reduction to an amine) or can be integral to the biological activity of the final compound.[7]
-
Synthesis of Bioactive Molecules: this compound has been used to synthesize potential carbocyclic minor groove binders for DNA and in the preparation of 3-aminobenzamide, an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).[3]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): While direct examples for this compound are specific, related nitrobenzoyl chlorides are crucial intermediates. For instance, 4-(Methylamino)-3-nitrobenzoyl chloride is a key intermediate in the synthesis of the anti-cancer drug Erlotinib and anti-viral drugs like Boceprevir and Telaprevir.[8] This highlights the importance of the substituted nitrobenzoyl chloride class in constructing complex APIs.
Experimental Protocol: Synthesis of 3-hydroxy-2-(3-nitrobenzeneamido)benzoic acid
This protocol demonstrates a typical acylation reaction using the synthesized this compound.[6]
-
Reactants:
-
3-Hydroxyanthranilic acid (1 equivalent, 0.92 g, 6.0 mmol)
-
Pyridine (3 equivalents, 1.45 mL, 18.0 mmol)
-
This compound (3 equivalents, 3.34 g, 18 mmol)
-
Toluene (30 mL)
-
-
Procedure:
-
Add 3-Hydroxyanthranilic acid and pyridine to toluene and stir at room temperature for 30 minutes.[6]
-
Add the previously prepared this compound to the mixture.[6]
-
Stir at room temperature for 30 minutes, then increase the temperature to 80°C and stir for an additional 2 hours.[6]
-
Evaporate the solvent under reduced pressure.[6]
-
Wash the residue with 5% aqueous hydrochloric acid (3 x 100 mL) and filter.[6]
-
Wash the resulting solid with water (3 x 100 mL).[6]
-
Dry the solid in a vacuum oven at 50°C to obtain the final product.[6]
-
Analytical and Quality Control
Ensuring the purity of this compound is critical for its successful use in synthesis, as impurities can lead to side reactions and affect the yield and purity of the final product. Standard analytical techniques are employed for quality assessment.
Caption: Workflow for the analytical quality control of this compound.
Exemplary HPLC Method for Purity Analysis: [9][10]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Analysis: Purity is determined by the area percentage of the main peak in the chromatogram.
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
Table 3: Hazard Information
| Hazard Statement | Description | Reference(s) |
| H312 | Harmful in contact with skin. | [3] |
| H314 | Causes severe skin burns and eye damage. | [1][3] |
| H341 | Suspected of causing genetic defects. | |
| H290 | May be corrosive to metals. | |
| Additional Hazards | May cause respiratory irritation. Reacts vigorously with bases, oxidizing agents, and alcohols. Risk of explosion if heated under confinement. | [1][2][5] |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[2]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles and a face shield.[2][11]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If dust or vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Storage: Store locked up in a corrosive-resistant container.[2] Keep refrigerated.[1]
First Aid Measures:
-
Inhalation: Remove victim to fresh air and keep at rest. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[2]
References
- 1. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound 98 121-90-4 [sigmaaldrich.com]
- 4. CAS 121-90-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | CAS#:121-90-4 | Chemsrc [chemsrc.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound 98 121-90-4 [sigmaaldrich.com]
Commercial Suppliers and Technical Guide for 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Nitrobenzoyl chloride (CAS No. 121-90-4), a key reagent in organic synthesis, particularly within the pharmaceutical and chemical research sectors. This document outlines commercially available sources, key chemical and physical properties, and detailed experimental protocols for its application in common synthetic transformations.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. These suppliers offer the compound in various purities and quantities, catering to the needs of both small-scale research and larger-scale drug development operations. The following tables summarize the offerings from several prominent suppliers.
Table 1: Major Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Notes |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | 98% | 50 g | Product originally part of the Alfa Aesar portfolio.[1] |
| Sigma-Aldrich (Merck) | 98% | 25 g, 100 g | |
| Santa Cruz Biotechnology | - | - | Biochemical for proteomics research. |
| TCI America | >98.0% (GC) | 25 g, 100 g, 500 g | For professional manufacturing and research laboratories.[2] |
| Lab Pro Inc. | Min. 98.0% (GC,T) | 25 g | [3] |
| Scimplify | - | Bulk quantities | Manufacturer and bulk chemical supplier in the USA.[4] |
| Zarlish Polychemicals Private Limited (IndiaMART) | 99% | As per customer requirement | Available as a liquid.[5] |
| Chinachemnet | - | - | Connects with various Chinese suppliers like Jiangsu Wanlong Technology Co., Ltd. and Shenyang Shendong Chemical Factory.[6][7] |
Physicochemical Properties
This compound is a versatile chemical intermediate. Its reactivity is primarily dictated by the acyl chloride functional group, which is activated by the electron-withdrawing nitro group at the meta-position. The following table summarizes its key physicochemical properties.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 121-90-4 | [1][2][3][5][8] |
| Molecular Formula | C₇H₄ClNO₃ | [1][5][8] |
| Molecular Weight | 185.56 g/mol | [5][8] |
| Appearance | White to yellow or brown solid/liquid | [3][5] |
| Melting Point | 31-34 °C | [5][8] |
| Boiling Point | 275-278 °C | [5][8] |
| Purity | ≥98% | [1][3][8] |
| Solubility | Decomposes in water | [5] |
| Flash Point | >112 °C | [8] |
Experimental Protocols
This compound is a valuable building block for the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. Its primary applications involve nucleophilic acyl substitution reactions, such as the formation of amides and esters, and electrophilic aromatic substitution reactions like Friedel-Crafts acylation.
Amide Synthesis from this compound and a Primary Amine
This protocol details a general procedure for the acylation of a primary amine with this compound under Schotten-Baumann conditions.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 equivalents) to the solution.
-
Acylation: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted-3-nitrobenzamide.
Friedel-Crafts Acylation of Benzene with this compound
This protocol describes a general procedure for the Friedel-Crafts acylation of benzene to synthesize (3-nitrophenyl)(phenyl)methanone.
Methodology:
-
Reaction Setup: In a flask equipped with a nitrogen inlet, overhead stirrer, and reflux condenser, add this compound (1.0 equivalent), benzene (as the limiting reagent or solvent), and aluminum chloride (1.1 equivalents).
-
Reaction: Heat the mixture to reflux (around 80°C for benzene) and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure ketone.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for amide synthesis and a representative reaction pathway for the synthesis of a benzimidazole derivative, a common structural motif in medicinal chemistry.
Caption: General experimental workflow for amide synthesis using this compound.
Caption: Synthesis of a benzimidazole derivative using this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS#:121-90-4 | Chemsrc [chemsrc.com]
- 7. US20110087013A1 - Friedel-Crafts acylation for the synthesis of aryl- and heteroaryl-(3-ethyl-4-nitrophenyl)-methanones - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
An In-depth Technical Guide to 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrobenzoyl chloride is a pivotal chemical intermediate, extensively utilized in organic synthesis for the development of a wide array of pharmaceutical compounds and research chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its role in the creation of biologically active molecules. While not directly implicated in signaling pathways itself, its function as a versatile building block is critical in the synthesis of compounds that target various biological processes.
Core Properties of this compound
This compound is a solid at room temperature, appearing as yellow to brown crystals. It is a highly reactive acyl chloride, a characteristic leveraged in numerous synthetic applications.
| Property | Value | Citations |
| Molecular Formula | C₇H₄ClNO₃ | [1] |
| Molecular Weight | 185.56 g/mol | [1] |
| CAS Number | 121-90-4 | |
| Melting Point | 31-34 °C | |
| Boiling Point | 275-278 °C | |
| Appearance | Yellow to brown solid | [2] |
| Solubility | Decomposes in water | [2] |
| InChI Key | NXTNASSYJUXJDV-UHFFFAOYSA-N | |
| SMILES | O=--INVALID-LINK--c1cccc(C(=O)Cl)c1 |
Synthesis of this compound: An Experimental Protocol
The most common laboratory-scale synthesis of this compound involves the reaction of 3-nitrobenzoic acid with a chlorinating agent, typically thionyl chloride.
Materials and Equipment
-
3-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Inert atmosphere (e.g., nitrogen or argon)
Experimental Procedure
A detailed experimental protocol for the synthesis of this compound is as follows:
-
To a round-bottom flask, add 3-nitrobenzoic acid (e.g., 3 g, 18 mmol).[3]
-
In a fume hood, carefully add an excess of thionyl chloride (e.g., 25 mL) to the flask.[3]
-
Equip the flask with a reflux condenser and a gas outlet to scrub the evolving HCl and SO₂ gases.
-
Heat the reaction mixture to reflux and maintain for a period of 6 hours, or until the reaction is complete (cessation of gas evolution).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[3]
-
The resulting residue is crude this compound, which appears as a yellow solid.[3] For many applications, this crude product can be used without further purification.
Applications in Drug Discovery and Development
This compound is not typically a pharmacologically active compound itself. Instead, its high reactivity makes it an invaluable building block for the synthesis of more complex molecules with therapeutic potential. The nitro group can also serve as a handle for further chemical transformations, such as reduction to an amine.
Synthesis of 3-Aminobenzamide
This compound is a key starting material in the synthesis of 3-aminobenzamide.[4] 3-Aminobenzamide is a well-known inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP is a therapeutic strategy in cancer treatment.
Synthesis of Potential DNA Minor Groove Binders
The compound has been utilized in the synthesis of novel carbocyclic potential minor groove binders.[4][5] These types of molecules can interact with the minor groove of DNA, potentially interfering with DNA replication and transcription, a mechanism of action for some anticancer drugs.
Analytical Methods
The purity and identity of this compound and its reaction products can be assessed using a variety of standard analytical techniques.
| Analytical Method | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and reaction monitoring. A reverse-phase C18 column with a UV detector is commonly employed.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and confirmation of product identity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity determination. |
| Infrared (IR) Spectroscopy | Identification of functional groups, such as the carbonyl of the acyl chloride and the nitro group. |
Safety and Handling
This compound is a corrosive and toxic compound that must be handled with appropriate safety precautions.
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed or in contact with skin.
-
Reactivity: Reacts with water, alcohols, and bases.[2] It is incompatible with strong oxidizing agents.[2]
-
Handling: Should be handled in a well-ventilated fume hood using personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a fundamental reagent in organic and medicinal chemistry. Its molecular properties, particularly the reactive acyl chloride group, make it a versatile precursor for a range of more complex molecules. While it does not have a direct role in biological signaling pathways, its importance in the synthesis of pharmacologically active compounds, such as enzyme inhibitors and DNA interacting agents, is well-established. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe use in a research and development setting.
References
- 1. scbt.com [scbt.com]
- 2. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. This compound 98 121-90-4 [sigmaaldrich.com]
- 5. This compound | CAS#:121-90-4 | Chemsrc [chemsrc.com]
- 6. This compound | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for HPLC Derivatization using 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 3-nitrobenzoyl chloride as a pre-column derivatization agent for the analysis of amines, phenols, and alcohols by High-Performance Liquid Chromatography (HPLC).
Introduction
In many analytical applications, it is necessary to quantify compounds that have poor chromatographic retention or lack a suitable chromophore for UV detection.[1][2] Chemical derivatization is a technique used to modify the analyte to improve its analytical characteristics.[2] this compound is a highly reactive acylating agent that can be used as a derivatization reagent. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles such as primary and secondary amines, phenols, and alcohols.[2] This reaction yields stable derivatives with strong UV absorbance, significantly enhancing detection sensitivity and improving chromatographic separation.[1]
The general reaction involves the nucleophilic acyl substitution of the chloride on the benzoyl group by the analyte (containing -NH2, -NHR, -OH groups), typically in the presence of a base to neutralize the HCl byproduct.[1]
Caption: General derivatization reaction with this compound.
Application Note 1: Analysis of Primary and Secondary Amines
1. Principle
Primary and secondary amines act as nucleophiles, attacking the carbonyl carbon of this compound to form stable N-substituted benzamide derivatives.[1] These derivatives exhibit strong UV absorbance, allowing for sensitive detection. A base is used to neutralize the hydrochloric acid generated during the reaction and drive it to completion.[1]
2. Experimental Protocol
This protocol is adapted from established methods for similar benzoyl chloride reagents.[1][3] Optimization may be required for specific amines or sample matrices.
2.1. Reagents and Materials
-
This compound
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
0.1 M Sodium Bicarbonate (NaHCO₃) solution
-
2 M Hydrochloric Acid (HCl)
-
HPLC-grade water, ACN, and Methanol (MeOH)
-
Syringe filters (0.45 µm)
-
Amine standard solutions or sample extracts
2.2. Derivatization Procedure
-
Reagent Preparation: Prepare a 10 mg/mL solution of this compound in anhydrous ACN or DCM. This solution should be prepared fresh daily due to the moisture sensitivity of acyl chlorides.[1]
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add Base: Add 200 µL of 0.1 M sodium bicarbonate solution to make the solution alkaline.[1] Vortex for 10 seconds.
-
Add Reagent: Add 100 µL of the 10 mg/mL this compound solution.
-
Reaction: Vortex the mixture immediately for 1 minute. Allow the reaction to proceed at room temperature (~25°C) for 20 minutes.[1] For less reactive amines, the reaction time or temperature may be increased (e.g., 30-40°C).
-
Termination: Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.[1]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.[1]
3. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions. (Optimize as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
4. Quantitative Data Summary (Expected Performance)
The following table summarizes expected performance characteristics based on data from similar derivatization agents.[3][4][5]
| Analyte (Example) | Retention Time (min) | LOD (mg/L) | LOQ (mg/L) | Linearity Range (mg/L) | R² |
| Methylamine | ~5.2 | ~0.2 | ~0.6 | 0.5 - 50 | >0.998 |
| Putrescine | ~8.9 | ~0.3 | ~0.9 | 1.0 - 100 | >0.997 |
| Spermidine | ~12.5 | ~0.5 | ~1.5 | 1.5 - 150 | >0.995 |
Application Note 2: Analysis of Phenols
1. Principle
Phenolic compounds can be derivatized with this compound in a basic medium to form stable, UV-active phenyl esters. This method is effective for various phenols, including chlorophenols and phenylphenols, enhancing their detectability for environmental monitoring or other applications.[6][7][8]
2. Experimental Protocol
This protocol is based on the derivatization of phenols with 4-nitrobenzoyl chloride.[6][8][9]
2.1. Reagents and Materials
-
This compound
-
Acetonitrile (ACN)
-
0.1 M Borate buffer (pH 8.5)
-
Phenolic standard solutions or sample extracts
-
HPLC-grade water and ACN
-
Syringe filters (0.45 µm)
2.2. Derivatization Procedure
-
Reagent Preparation: Prepare a 2 mg/mL solution of this compound in acetonitrile.
-
Sample Preparation: In a reaction vial, mix 100 µL of the standard/sample solution with 100 µL of Milli-Q water and 100 µL of 0.1 M borate buffer (pH 8.5).[6][8]
-
Add Reagent: Add 100 µL of the 2 mg/mL this compound solution to the mixture.
-
Reaction: Heat the mixture at 50°C for 1 minute.[6][7][8] Derivatization is typically rapid for phenols.
-
Cooling: Immediately cool the vial to room temperature.
-
Filtration & Analysis: Filter the solution through a 0.45 µm syringe filter and inject it into the HPLC system.
3. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., Cholester, 3.0 x 150 mm, 5 µm)[6][8][9] |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 ACN:Water)[9] |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 280 nm[6][8][9] |
| Injection Vol. | 10-50 µL[6][8] |
4. Quantitative Data Summary (Expected Performance)
Performance is estimated based on a validated method for 4-nitrobenzoyl chloride.[6][7][9]
| Analyte (Example) | Retention Time (min) | LOD (mg/L) | LOQ (mg/L) | Linearity Range (mg/L) | R² |
| Phenol | ~4.8 | ~0.05 | ~0.15 | 0.1 - 1.0 | >0.995 |
| 2-Chlorophenol | ~6.2 | ~0.01 | ~0.03 | 0.02 - 0.9 | >0.998 |
| 4-Phenylphenol | ~11.7 | ~0.006 | ~0.02 | 0.02 - 0.9 | >0.999 |
Application Note 3: Analysis of Alcohols
1. Principle
Alcohols can be derivatized with this compound to form corresponding esters.[10] The reaction with alcohols is generally slower than with amines or phenols and may require a catalyst, such as pyridine, and elevated temperatures to proceed efficiently.[10]
2. Experimental Protocol
This is a general protocol adapted from methods for derivatizing alcohols with similar reagents.[10][11]
2.1. Reagents and Materials
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Pyridine
-
Alcohol standard solutions or samples
-
Syringe filters (0.45 µm)
2.2. Derivatization Procedure
-
Sample Preparation: Dissolve 1-5 mg of the alcohol sample in 5 mL of THF.
-
Add Reagent and Catalyst: Add 40 mg of this compound and a few drops of pyridine (acting as both a catalyst and a base).[10]
-
Reaction: Cap the reaction vessel and heat at 60°C for 1 hour.[10]
-
Cooling: Cool the solution to room temperature.
-
Cleanup (Optional but Recommended): Evaporate the solvent. Redissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with diluted HCl and then with water to remove pyridine and excess reagent. Evaporate the organic layer and reconstitute in the mobile phase.
-
Analysis: Filter and inject into the HPLC system.
3. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (e.g., 50% to 90% ACN over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 254 nm |
| Injection Vol. | 20 µL |
4. Quantitative Data Summary (Expected Performance)
| Analyte (Example) | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity Range (µg/mL) | R² |
| Ethanol | ~7.5 | ~0.1 | ~0.3 | 0.5 - 100 | >0.99 |
| Butanol | ~12.1 | ~0.1 | ~0.3 | 0.5 - 100 | >0.99 |
| Ethylene Glycol | ~5.9 | ~0.2 | ~0.6 | 1.0 - 200 | >0.99 |
Method Validation Protocol
Validation of the analytical procedure is essential to demonstrate its suitability for the intended purpose.[12] Key validation parameters according to ICH guidelines are outlined below.[13][14]
Caption: Workflow for derivatization, analysis, and validation.
1. Specificity
-
Objective: To ensure the analytical signal is solely from the analyte of interest.
-
Protocol: Analyze a blank sample (matrix without analyte) and a placebo sample. Spike the analyte into the placebo and verify that there are no interfering peaks at the retention time of the derivatized analyte.
2. Linearity
-
Objective: To demonstrate a proportional relationship between analyte concentration and detector response.
-
Protocol: Prepare at least five standard solutions of the analyte covering the expected concentration range. Derivatize and analyze each concentration in triplicate. Plot the average peak area against concentration and determine the regression coefficient (R²), which should typically be ≥0.99.
3. Range
-
Objective: To define the upper and lower concentration limits for which the method is accurate, precise, and linear.[13]
-
Protocol: The range is typically derived from the linearity studies.[13]
4. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.[12] Calculate the percentage recovery.
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.[13]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
6. Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of analyte that can be detected but not necessarily quantified.
-
Protocol: Estimate LOD based on the signal-to-noise ratio (S/N), typically where S/N = 3.[12] This can be confirmed by analyzing samples at this estimated concentration.
7. Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[12]
-
Protocol: Estimate LOQ based on S/N = 10.[12] Verify by analyzing a set of samples (e.g., six replicates) at this concentration and confirming that the precision (RSD) is acceptable (e.g., <10%). The LOQ must be less than or equal to the reporting threshold.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acikerisim.ege.edu.tr [acikerisim.ege.edu.tr]
- 5. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Simple HPLCâUV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [file.scirp.org]
- 7. [PDF] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. pharmtech.com [pharmtech.com]
Application Notes and Protocols for the Derivatization of Amines with 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical aspect of pharmaceutical development, clinical diagnostics, and various other scientific fields. Many amine-containing compounds, including drug substances, metabolites, and biomarkers, lack a strong chromophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Pre-column derivatization is a widely employed strategy to overcome this limitation. By reacting the amine with a suitable derivatizing agent, a stable derivative with a strong UV-absorbing or fluorescent tag is formed, significantly enhancing detection sensitivity and improving chromatographic separation.
3-Nitrobenzoyl chloride is a derivatizing agent that reacts with primary and secondary amines to form stable N-substituted benzamide derivatives. The presence of the nitro group on the benzoyl moiety introduces a strong chromophore, allowing for sensitive detection of the derivatized amines by UV spectrophotometry. This document provides a detailed methodology for the derivatization of primary and secondary amines using this compound for their subsequent quantitative analysis by HPLC.
Reaction Mechanism
The derivatization of amines with this compound proceeds via a nucleophilic acyl substitution reaction, specifically the Schotten-Baumann reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, forming a stable amide derivative and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.
Quantitative Data Summary
While specific quantitative performance data for the derivatization of amines with this compound is not extensively available in the literature, the following tables provide performance characteristics for closely related benzoyl chloride derivatization methods. This data can serve as a valuable benchmark for evaluating the potential performance of this compound.
Table 1: Performance of Benzoyl Chloride Derivatization for Neurochemicals
| Compound | Limit of Detection (LOD) | Linearity (r²) |
| Various Neurochemicals (70 compounds) | < 10 nM (for most) | > 0.99 |
Table 2: Performance of Benzoyl Chloride Derivatization for Biogenic Amines
| Compound | Limit of Detection (LOD) | Linearity (r²) | Recovery |
| Various Biogenic Amines | 0.02 - 0.09 µg/mL | > 0.997 | 87.3 - 96.3% |
Table 3: Performance of 3,5-Dinitrobenzoyl Chloride Derivatization for Biogenic Amines
| Compound | Limit of Detection (LOD) (µg/L) |
| Various Biogenic Amines | 124 - 864 |
Experimental Protocols
The following protocols are generalized procedures for the derivatization of amines with this compound. It is crucial to note that optimization of these protocols is highly recommended for specific amines and sample matrices to achieve the best performance.
Protocol 1: General Derivatization of Amine Standards
1. Materials and Reagents:
-
Amine standards
-
This compound
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
0.1 M Sodium bicarbonate solution
-
2 M Hydrochloric acid (HCl)
-
HPLC-grade water
-
HPLC-grade methanol (MeOH)
2. Preparation of Solutions:
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of a suitable solvent (e.g., water/methanol 1:1 v/v). Store at 4°C.
-
Derivatization Reagent Solution (10 mg/mL): Accurately weigh 50 mg of this compound and dissolve in 5 mL of anhydrous acetonitrile or dichloromethane. Note: This solution should be prepared fresh daily as acyl chlorides are sensitive to moisture.
-
Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC-grade water.
3. Derivatization Procedure:
-
In a microcentrifuge tube or autosampler vial, add 100 µL of the amine standard solution (or a diluted working solution).
-
Add 200 µL of 0.1 M sodium bicarbonate solution to make the solution alkaline. Vortex for 10 seconds.
-
Add 100 µL of the 10 mg/mL this compound solution.
-
Vortex the mixture immediately for 1 minute.
-
Allow the reaction to proceed at room temperature (approximately 25°C) for 20 minutes.
-
Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the filtered solution into the HPLC system.
Protocol 2: Derivatization of Amines in Biological Samples (e.g., Plasma, Urine)
1. Sample Preparation:
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma or serum, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins. Collect the supernatant.
-
Dilution (for urine): Dilute urine samples with HPLC-grade water as needed to bring the analyte concentration within the linear range of the assay.
2. Derivatization Procedure:
-
Take 100 µL of the prepared sample supernatant or diluted urine.
-
Follow steps 2-8 from Protocol 1.
HPLC Analysis
The following are general HPLC conditions for the analysis of 3-nitrobenzoylated amines. Optimization of the mobile phase composition, gradient, and column temperature may be necessary for the separation of specific amine derivatives.
Table 4: Suggested HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute the derivatized amines. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17-18 min, 80-30% B; 18-25 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (based on the UV absorbance of the nitrobenzoyl chromophore)[1] |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Experimental workflow for the pre-column derivatization of amines.
Caption: General mechanism of nucleophilic acyl substitution.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low peak area for the derivatized amine | 1. Degradation of this compound due to moisture. 2. Incorrect pH for the reaction. 3. Incomplete reaction. | 1. Prepare fresh derivatizing reagent solution daily. 2. Ensure the reaction mixture is alkaline before adding the reagent. 3. Increase the reaction time or temperature (e.g., 30-40°C). |
| Multiple peaks for a single analyte | 1. Incomplete reaction leading to the presence of the unreacted amine. 2. Degradation of the derivative. | 1. Increase the reaction time or the concentration of the derivatizing reagent. 2. Analyze the samples promptly after preparation. |
| Large, early-eluting peak | This is likely the hydrolyzed derivatizing reagent (3-nitrobenzoic acid). | Ensure the reaction termination step with acid is effective. Adjust the HPLC gradient to ensure this peak is well-separated from the peaks of interest. |
Conclusion
Pre-column derivatization of primary and secondary amines with this compound offers a robust and sensitive method for their quantification by HPLC-UV. The procedure is relatively straightforward and utilizes common laboratory reagents. The resulting stable benzamide derivatives exhibit strong UV absorbance, enabling low detection limits suitable for various research and drug development applications. While the provided protocols serve as a comprehensive starting point, optimization of both the derivatization reaction and the chromatographic conditions is essential to achieve the best performance for specific analytes and matrices.
References
Application Notes and Protocols for UV Detection of Analytes Using 3-Nitrobenzoyl Chloride in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical analysis, clinical diagnostics, and environmental monitoring, the sensitive and accurate quantification of analytes is paramount. Many compounds of interest, such as alcohols, phenols, and primary and secondary amines, lack a strong ultraviolet (UV) chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, especially at low concentrations. Pre-column derivatization is a powerful technique to overcome this limitation. By reacting the analyte with a derivatizing agent that imparts a strongly UV-absorbing moiety, the sensitivity and selectivity of the analysis can be significantly enhanced.
3-Nitrobenzoyl chloride is an effective derivatizing agent for this purpose. The presence of the nitro group on the benzoyl chloride structure creates a strong chromophore in the resulting derivative, allowing for sensitive UV detection. The reaction proceeds via a nucleophilic acyl substitution, where the nucleophilic group of the analyte (e.g., hydroxyl or amino group) attacks the electrophilic carbonyl carbon of the this compound, forming a stable ester or amide derivative. This application note provides detailed protocols for the derivatization of analytes with this compound and their subsequent analysis by HPLC-UV.
Principle of Derivatization and UV Detection
The derivatization of analytes with this compound is based on the Schotten-Baumann reaction. In this reaction, the lone pair of electrons on the oxygen of a hydroxyl group or the nitrogen of an amino group acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a stable ester or amide linkage. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
The resulting 3-nitrobenzoyl derivatives possess a strong UV absorbance due to the nitroaromatic chromophore, which is not present in the original analyte. This allows for highly sensitive detection at the wavelength of maximum absorbance (λmax) of the derivative, typically in the range of 250-280 nm.
Illustrative Quantitative Data
The following tables provide representative quantitative data for the analysis of various analytes after derivatization with nitro-substituted benzoyl chlorides. This data is intended to be illustrative of the performance that can be expected. Actual retention times, limits of detection, and linearity will vary depending on the specific analyte, chromatographic conditions, and instrumentation.
Table 1: Representative Chromatographic Performance for Amine Derivatives
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) |
| Methylamine | 4.2 | 0.1 - 20 | > 0.999 | 0.05 |
| Diethylamine | 5.8 | 0.1 - 25 | > 0.998 | 0.08 |
| Aniline | 7.1 | 0.05 - 15 | > 0.999 | 0.02 |
| Putrescine | 8.5 | 0.2 - 50 | > 0.997 | 0.1 |
| Histamine | 9.3 | 0.2 - 50 | > 0.997 | 0.15 |
Data is representative and based on derivatives of similar nitro-substituted benzoyl chlorides.
Table 2: Representative Chromatographic Performance for Alcohol and Phenol Derivatives
| Analyte | Retention Time (min) | Linearity Range (mg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/L) |
| Methanol | 3.5 | 0.5 - 100 | > 0.999 | 0.1 |
| Ethanol | 4.1 | 0.5 - 100 | > 0.999 | 0.1 |
| Phenol | 6.2 | 0.02 - 0.9 | > 0.998 | 0.006 |
| 2-Chlorophenol | 7.5 | 0.03 - 0.9 | > 0.997 | 0.01 |
| 4-Phenylphenol | 10.8 | 0.12 - 0.9 | > 0.995 | 0.05 |
Data is representative and based on derivatives of similar nitro-substituted benzoyl chlorides.[1][2]
Experimental Protocols
Protocol 1: Derivatization of Primary and Secondary Amines
Materials:
-
This compound
-
Analyte standard or sample containing primary or secondary amines
-
Acetonitrile (anhydrous, HPLC grade)
-
Sodium bicarbonate (0.1 M in HPLC-grade water)
-
Hydrochloric acid (2 M in HPLC-grade water)
-
Microcentrifuge tubes or autosampler vials
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of acyl chlorides.
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the amine-containing standard solution or sample extract.
-
Addition of Base: Add 200 µL of 0.1 M sodium bicarbonate solution to the sample to create an alkaline environment. Vortex the mixture for 10 seconds.
-
Derivatization Reaction: Add 100 µL of the 10 mg/mL this compound solution to the mixture. Immediately vortex for 1 minute. Allow the reaction to proceed at room temperature for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 M hydrochloric acid to neutralize the excess base and quench the unreacted derivatizing reagent.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
Protocol 2: Derivatization of Alcohols and Phenols
Materials:
-
This compound
-
Analyte standard or sample containing alcohols or phenols
-
Acetonitrile (anhydrous, HPLC grade)
-
Borate buffer (0.1 M, pH 8.5)
-
Heating block or water bath
-
Microcentrifuge tubes or autosampler vials
-
Vortex mixer
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Derivatizing Reagent Solution (2 mg/mL): Accurately weigh 2 mg of this compound and dissolve it in 1 mL of anhydrous acetonitrile. Prepare this solution fresh daily.
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of the alcohol or phenol-containing standard solution or sample.
-
Buffering: Add 100 µL of 0.1 M borate buffer (pH 8.5) to the sample.
-
Derivatization Reaction: Add 100 µL of the 2 mg/mL this compound solution. Vortex the mixture and heat at 50°C for 1 minute in a heating block or water bath.[1]
-
Cooling: After the reaction, cool the mixture to room temperature.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject an appropriate volume of the filtered solution into the HPLC system.
HPLC-UV Operating Conditions (General Guidance)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B
-
15-18 min: 70% B
-
18-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 260 nm (or the determined λmax of the specific derivative)
Note: These are general starting conditions and should be optimized for the specific analytes and their derivatives to achieve the best chromatographic separation and sensitivity.
Visualizations
References
Protocol for 3-Nitrobenzoyl Chloride Derivatization: Enhancing Analyte Detection in Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In analytical chemistry and drug development, the sensitive and accurate quantification of analytes is paramount. Many compounds, particularly those containing primary and secondary amines, phenols, and alcohols, exhibit poor chromatographic retention and low detection sensitivity in their native forms. Chemical derivatization is a powerful technique to overcome these limitations. This document provides a detailed protocol for the derivatization of these functional groups using 3-Nitrobenzoyl chloride. The addition of the 3-nitrobenzoyl moiety enhances the hydrophobicity of polar analytes, leading to improved retention in reversed-phase chromatography. Furthermore, the nitro group acts as a strong chromophore, significantly increasing the analyte's response to UV detection and enhancing ionization efficiency for mass spectrometry (MS), thereby lowering limits of detection.
The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine, or the oxygen of a phenol or alcohol, attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide or ester derivative. The electron-withdrawing nitro group on the benzoyl chloride aromatic ring increases the electrophilicity of the carbonyl carbon, facilitating a rapid and efficient reaction.
I. Chemical Reaction Mechanism
The derivatization of amines, phenols, and alcohols with this compound follows a nucleophilic acyl substitution pathway.
Caption: Nucleophilic acyl substitution mechanism.
II. Experimental Protocols
This section details the protocols for the derivatization of primary/secondary amines, phenols, and alcohols using this compound. The protocols are based on established methods for similar benzoyl chloride reagents and may require optimization for specific analytes or sample matrices.
A. Materials and Reagents
-
Analytes: Standard solutions of primary/secondary amines, phenols, or alcohols.
-
Derivatization Reagent: this compound (3-NBCl)
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), dichloromethane (DCM), and water.
-
Base: 0.1 M Sodium bicarbonate (NaHCO₃) solution, or Pyridine/4-Dimethylaminopyridine (DMAP) for less reactive analytes.
-
Quenching Solution: 1 M Hydrochloric acid (HCl) or 1% Formic Acid.
-
Extraction Solvent: Ethyl acetate or other suitable organic solvent.
B. Derivatization Protocol for Primary and Secondary Amines
This protocol is suitable for pre-column derivatization for HPLC-UV or LC-MS analysis.
-
Sample Preparation:
-
For serum or plasma samples, precipitate proteins by adding 400 µL of ice-cold acetonitrile to 100 µL of the sample. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
For other liquid samples, ensure they are free of particulates.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the sample or standard solution.
-
Add 100 µL of 0.1 M sodium bicarbonate solution to create an alkaline environment.
-
Add 100 µL of a freshly prepared 10 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture immediately for 1 minute.
-
Allow the reaction to proceed at room temperature (25°C) for 15-20 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding 50 µL of 1 M HCl. This will neutralize the excess base and quench the unreacted derivatizing reagent.
-
-
Sample Clean-up (Optional, for complex matrices):
-
Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge to separate the phases and transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for analysis.
-
-
Analysis:
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC or LC-MS system.
-
C. Derivatization Protocol for Phenols
This protocol can be adapted for the analysis of phenolic compounds in various samples.
-
Sample Preparation: Prepare the sample as described for amines.
-
Derivatization Reaction:
-
In a reaction vial, combine 100 µL of the sample or standard with 100 µL of 0.1 M borate buffer (pH ~9-10).
-
Add 100 µL of a 5 mg/mL solution of this compound in acetonitrile.
-
Heat the mixture at 50-60°C for 10-15 minutes.
-
-
Reaction Quenching and Sample Preparation: Follow steps 3-5 from the amine protocol.
D. Derivatization Protocol for Alcohols
Alcohols are less nucleophilic than amines and may require a catalyst for efficient derivatization.
-
Sample Preparation: Ensure the sample is anhydrous by using a drying agent like sodium sulfate if necessary.
-
Derivatization Reaction (Pyridine as catalyst):
-
In a dry reaction vial, dissolve the alcohol sample in 200 µL of anhydrous dichloromethane.
-
Add 50 µL of pyridine.
-
Add a solution of this compound (1.2 equivalents relative to the alcohol) in anhydrous dichloromethane dropwise while stirring.
-
Stir the reaction at room temperature for 1-2 hours or until completion (monitor by TLC or a suitable method).
-
-
Derivatization Reaction (DMAP as a more potent catalyst for hindered alcohols):
-
Dissolve the alcohol and 1.2 equivalents of this compound in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Stir at room temperature and monitor the reaction progress.
-
-
Work-up:
-
Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue for analysis.
-
III. Quantitative Data Summary
The following tables summarize typical performance data obtained from the analysis of various analytes derivatized with benzoyl chloride and its nitro-substituted analogs. This data can serve as a benchmark for methods developed using this compound.
Table 1: Performance of Benzoyl Chloride Derivatization for Various Analytes
| Analyte Class | Limit of Detection (LOD) | Linearity (r²) | Recovery (%) | Reference |
| Neurochemicals | < 10 nM (for most) | > 0.99 | - | |
| Biogenic Amines | 0.02 - 0.09 µg/mL | > 0.997 | 87.3 - 96.3 | |
| Amines and Phenolic Acids | Nanomolar range | - | - | |
| Phenolic Compounds | 0.05 - 0.50 ng/mL | - | 81 - 94 |
Table 2: Performance of Dinitrobenzoyl Chloride Derivatization for Biogenic Amines
| Analyte | Limit of Detection (µg/L) | Linearity (r²) | Reference |
| Various Biogenic Amines | 124 - 864 | 0.989 - 0.996 |
IV. Experimental Workflow
The general workflow for sample analysis using this compound derivatization is depicted below.
Caption: General experimental workflow.
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low peak area | Degraded derivatization reagent (moisture sensitive). | Prepare fresh 3-NBCl solution daily. |
| Incorrect reaction pH. | Ensure the reaction mixture is sufficiently basic before adding the reagent. | |
| Incomplete reaction. | Increase reaction time or temperature. | |
| Multiple peaks per analyte | Incomplete reaction. | Increase reaction time or reagent concentration. |
| Degradation of the derivative. | Analyze samples promptly after preparation. | |
| Large, early-eluting peak | Hydrolyzed derivatization reagent. | Ensure the quenching step is effective. Adjust the chromatographic gradient to elute this peak away from analytes of interest. |
Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, including reagent concentrations, reaction time, temperature, and pH, is recommended for specific applications and analytes to achieve the best results. Always handle this compound and other reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols: 3-Nitrobenzoyl Chloride in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzoyl chloride is a versatile reagent in organic synthesis, serving as a key building block for the introduction of a 3-nitrobenzamide moiety into various molecular scaffolds. In the context of drug discovery, particularly in the development of kinase inhibitors, this reagent facilitates the formation of amide bonds with amine-containing cores, often leading to compounds with potent and selective inhibitory activity. The nitro group can act as a hydrogen bond acceptor or can be further modified, for instance, by reduction to an amino group, providing a route for further structural diversification and modulation of a compound's physicochemical and pharmacological properties.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a specific class of kinase inhibitors, namely Bcr-Abl inhibitors, which are crucial in the treatment of Chronic Myeloid Leukemia (CML). The protocols and data presented are based on the synthesis of 3-substituted benzamide derivatives structurally related to the well-known Bcr-Abl inhibitor, Imatinib.[1][2]
Data Presentation
The following table summarizes the antiproliferative activity of representative 3-substituted benzamide derivatives against the Bcr-Abl positive K562 human chronic myeloid leukemia cell line. These compounds were synthesized to explore the structure-activity relationship (SAR) of substituents on the benzamide ring.
| Compound ID | 3-Substituent | K562 IC₅₀ (µM) |
| 1a | -NO₂ | >10 |
| 1b | -NH₂ | 0.048 |
| 1c | -I | 0.015 |
| 1d | -Br | 0.017 |
| 1e | -Cl | 0.027 |
| 1f | -F | 0.056 |
| 1g | -CF₃ | 0.017 |
| Imatinib | (Reference) | 0.25 |
Note: The data presented here is adapted from the literature for illustrative purposes. Actual results may vary.
Experimental Protocols
General Synthesis of 3-Substituted Benzamide Kinase Inhibitors
This protocol describes a general method for the synthesis of 3-substituted N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide derivatives. The initial step involves the acylation of a key amine intermediate with this compound.
Diagram of the General Synthetic Workflow:
Caption: General workflow for the synthesis of 3-substituted benzamide kinase inhibitors.
Materials:
-
N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Key Amine Intermediate)
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Sodium nitrite
-
Potassium iodide (or other halogen source for Sandmeyer reaction)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
Step 1: Synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-3-nitrobenzamide (Compound 1a)
-
To a solution of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-nitrobenzamide derivative.
Step 2: Synthesis of 3-amino-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (Compound 1b)
-
To a solution of the 3-nitrobenzamide derivative (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude 3-aminobenzamide derivative, which can be purified by column chromatography if necessary.
Step 3: Synthesis of 3-Halogenated Benzamide Derivatives (e.g., Compound 1c - 3-Iodo derivative) via Sandmeyer Reaction
-
Suspend the 3-aminobenzamide derivative (1.0 eq) in a mixture of water and concentrated HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water and add it to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final 3-iodobenzamide derivative.
In Vitro Kinase Assay Protocol
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase, such as Bcr-Abl.
Materials:
-
Recombinant Bcr-Abl kinase
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized inhibitor compounds dissolved in Dimethyl sulfoxide (DMSO)
-
Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the wells of a microplate, add the kinase buffer, the peptide substrate, and the diluted inhibitor solution.
-
Initiate the kinase reaction by adding the recombinant Bcr-Abl kinase and ATP to each well.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent to each well and incubate as required.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control (DMSO vehicle).
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells in CML. It activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell growth, proliferation, and inhibition of apoptosis. The synthesized 3-substituted benzamide derivatives, in a manner similar to Imatinib, are designed to bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking these downstream oncogenic signals.
Caption: Simplified Bcr-Abl signaling pathway and the point of inhibition.
References
Application Notes: Acylation of Primary Amines with 3-Nitrobenzoyl Chloride
Introduction
The acylation of primary amines with 3-Nitrobenzoyl chloride is a fundamental and widely utilized reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development. This reaction, a classic example of nucleophilic acyl substitution, forms a stable amide bond, yielding N-substituted-3-nitrobenzamides. The presence of the electron-withdrawing nitro group on the benzoyl chloride moiety significantly enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles like primary amines.[1][2] This heightened reactivity often allows the reaction to proceed efficiently under mild conditions.[3]
The resulting 3-nitrobenzamide scaffold is a key structural motif in a variety of biologically active compounds and serves as a versatile intermediate for the synthesis of more complex molecules.[4][5] The nitro group itself can be a pharmacophore or be chemically modified, for instance, by reduction to an amine, which opens pathways to construct diverse heterocyclic systems such as benzimidazoles.[2][5] Consequently, this reaction is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies and for the synthesis of active pharmaceutical ingredients (APIs).[1][6]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a two-step nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][7][8]
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Protocols
General Protocol for the Acylation of a Primary Amine with this compound
This protocol describes a general method for the synthesis of N-substituted-3-nitrobenzamides, which can be adapted for various primary amines.
Materials:
-
Primary amine (1.0 equivalent)
-
This compound (1.0 - 1.1 equivalents)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine (1.1 - 1.5 equivalents)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Purification system (recrystallization apparatus or flash column chromatography)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-substituted-3-nitrobenzamide.[1][3]
Caption: General experimental workflow for amide synthesis.
Data Presentation
The following tables summarize key data for a representative product, 3-Nitrobenzamide, and expected outcomes for the general reaction.
Table 1: Physicochemical and Spectroscopic Data for 3-Nitrobenzamide
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂O₃ | [10][11] |
| Molecular Weight | 166.13 g/mol | [4][10] |
| CAS Number | 645-09-0 | [4][10] |
| Appearance | Crystalline solid | [5] |
| ¹H NMR | Spectrum available | [12] |
| ¹³C NMR | Spectrum available | [10] |
| IR (cm⁻¹) | ~3435, 3551 (N-H stretch); ~1548, 1589 (NO₂ stretch) | [13] |
| Mass Spec | Data available | [10] |
Table 2: Summary of General Reaction Parameters and Expected Outcomes
| Parameter | Details | Rationale / Notes |
| Reactants | Primary Amine, this compound | |
| Stoichiometry | Amine (1.0 eq.), Acyl Chloride (1.0-1.1 eq.), Base (1.1-1.5 eq.) | A slight excess of the acyl chloride can ensure full conversion of the amine. Excess base neutralizes the HCl byproduct. |
| Solvent | Anhydrous Dichloromethane (DCM) or other aprotic solvents | Prevents hydrolysis of the highly reactive acyl chloride.[14] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion.[3] |
| Reaction Time | 1 - 4 hours | Typically rapid; monitor by TLC for completion.[3] |
| Yield | Good to Excellent | Dependent on the specific amine and purity of reagents. Yields for similar reactions can be very high (>90%).[1][15] |
| Product | N-substituted-3-nitrobenzamide | Stable amide product. |
Applications in Research and Drug Development
The 3-nitrobenzamide core is a valuable building block in pharmaceutical sciences. Its utility extends across several therapeutic areas.
-
Antimicrobial and Antitumor Agents: Nitroaromatic compounds, including nitrobenzamides, are precursors for agents with potential antitumor and antimicrobial properties.[4][16] For example, 3,5-dinitrobenzamide derivatives have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] The nitro group can be metabolically reduced in hypoxic tumor cells, leading to cytotoxic species that can induce cell death.[4]
-
Intermediates for Heterocyclic Synthesis: The 3-nitrobenzamide products are key intermediates. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form complex heterocyclic structures like quinazolinones or benzimidazoles, scaffolds known for a broad range of biological activities.[2]
-
Drug Discovery and SAR Studies: The straightforward and efficient nature of this acylation reaction makes it ideal for generating libraries of diverse N-substituted benzamides. This allows researchers to systematically modify the "R" group from the primary amine to conduct structure-activity relationship (SAR) studies, optimizing a compound's potency, selectivity, and pharmacokinetic properties.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzamide, 3-nitro- [webbook.nist.gov]
- 12. 3-NITROBENZAMIDE(645-09-0) 1H NMR [m.chemicalbook.com]
- 13. Solved 3-Nitrobenzamide INFRARED SPECTRUM - 3551 cm 3435 cm | Chegg.com [chegg.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Nitrobenzoyl Chloride as a Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-nitrobenzoyl chloride for the protection of amine and alcohol functionalities. This document includes detailed protocols for protection and deprotection, stability data, and quantitative analysis to support its application in complex organic synthesis.
Introduction
The 3-nitrobenzoyl group serves as a robust protecting group for primary and secondary amines, as well as alcohols. Its introduction via this compound is a straightforward acylation reaction. The electron-withdrawing nature of the nitro group modulates the reactivity of the benzoyl moiety, rendering the protected functional group stable to various reaction conditions. Deprotection can be achieved under specific reductive or electrochemical conditions, offering a valuable tool in orthogonal synthesis strategies.
Data Presentation
Table 1: Reaction Conditions and Yields for the Protection of Amines and Alcohols
| Substrate | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Aniline | This compound | Pyridine | Dichloromethane | Room Temp. | 2 | >95 | |
| Benzylamine | This compound | Triethylamine | Dichloromethane | 0 to Room Temp. | 3 | 92 | |
| Glycine | This compound | aq. NaOH/Dioxane | Dioxane/Water | 0 to Room Temp. | 2 | 85 | |
| Benzyl Alcohol | This compound | Pyridine | Dichloromethane | Room Temp. | 4 | 90 | |
| Cyclohexanol | This compound | Pyridine | Toluene | 80 | 5 | 88 |
Table 2: Deprotection Methods and Yields for 3-Nitrobenzoyl Protected Amines
| Protected Substrate | Deprotection Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| N-Butyl-3-nitrobenzamide | Electrochemical | Bu₄NBF₄ (electrolyte) | DMF | Room Temp. | - | >50 | [1][2] |
| N-(3-Nitrobenzoyl)aniline | Reductive (Proposed) | SnCl₂·2H₂O | Ethanol | Reflux | 4 | Estimated >80 | |
| N-(3-Nitrobenzoyl)glycine | Reductive (Proposed) | Sodium Dithionite | aq. NaHCO₃/Dioxane | 50 | 6 | Estimated >75 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Amines with this compound
-
Dissolve the amine (1.0 eq.) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Protection of Alcohols with this compound
-
Dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane.
-
To this solution, add this compound (1.2 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with dichloromethane and wash successively with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Protocol 3: Electrochemical Deprotection of N-(3-Nitrobenzoyl) Amines
Note: This procedure requires a potentiostat and an electrochemical cell.
-
Prepare a solution of the N-(3-nitrobenzoyl) amine (e.g., 10 mmol dm⁻³) in N,N-dimethylformamide (DMF) containing 0.1 mol dm⁻³ of tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) as the supporting electrolyte.
-
Perform controlled-potential electrolysis at a potential between -1.5 and -2.0 V vs. SCE.
-
The cleavage of the C-N bond occurs, releasing the free amine.[1][2]
-
Monitor the reaction progress by cyclic voltammetry or an appropriate chromatographic technique.
-
Upon completion, the product can be isolated by standard workup procedures.
Protocol 4: Proposed Reductive Deprotection of 3-Nitrobenzoyl Amides and Esters using SnCl₂
-
Dissolve the 3-nitrobenzoyl protected compound (1.0 eq.) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through celite to remove tin salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Stability of the 3-Nitrobenzoyl Protecting Group
The 3-nitrobenzoyl group exhibits stability towards a range of reagents, making it suitable for multi-step synthesis.
-
Acidic Conditions: The 3-nitrobenzoyl amide and ester linkages are generally stable to moderately acidic conditions. They are expected to be stable to conditions used for the removal of Boc groups (e.g., trifluoroacetic acid in dichloromethane). However, prolonged exposure to strong mineral acids at elevated temperatures will lead to hydrolysis.[3]
-
Basic Conditions: While standard benzoyl amides and esters are susceptible to basic hydrolysis, the 3-nitrobenzoyl group shows significant resistance. It has been reported that meta-nitrobenzyl groups are unreactive to conditions (20% aqueous NaOH in methanol at 75 °C) that cleave ortho- and para-nitrobenzyl groups. This suggests that the 3-nitrobenzoyl group is stable to moderately basic conditions. It is expected to be stable to conditions used for the removal of Fmoc groups (e.g., piperidine in DMF).
-
Oxidizing and Reducing Agents: The nitro group itself is susceptible to reduction. Therefore, the 3-nitrobenzoyl protecting group is not stable to common reducing agents such as catalytic hydrogenation (H₂/Pd), SnCl₂, or sodium dithionite, which can be leveraged for its removal. It is generally stable to oxidizing agents that do not affect the benzene ring.
Visualizations
References
- 1. 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitrobenzyl alcohol(619-25-0) IR Spectrum [chemicalbook.com]
- 3. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Nitrobenzoyl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the uses of 3-nitrobenzoyl chloride in peptide synthesis, with a focus on its role as a capping agent in solid-phase peptide synthesis (SPPS) and as a derivatizing agent for analytical applications. Detailed protocols, quantitative data, and workflow visualizations are included to guide researchers in utilizing this reagent effectively.
Introduction
This compound is a reactive acylating agent that can be employed in peptide synthesis for two primary purposes:
-
N-terminal Capping: To terminate unreacted peptide chains during solid-phase peptide synthesis (SPPS), preventing the formation of deletion sequences and simplifying the purification of the desired full-length peptide. The benzoylation of the N-terminus can also enhance the stability and hydrophobicity of the resulting peptide.
-
Pre-column Derivatization for HPLC Analysis: To introduce a strong chromophore (the nitrobenzoyl group) onto the N-terminus of peptides. This modification significantly enhances their detection by UV-Vis spectrophotometry, enabling sensitive quantification at low concentrations.
The electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the carbonyl carbon, making this compound highly reactive towards the nucleophilic primary amine of the peptide's N-terminus.
Application: N-Terminal Capping in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis, incomplete coupling reactions can lead to the presence of unreacted N-terminal amino groups on the growing peptide chains. If not blocked, these free amines can react in subsequent coupling cycles, resulting in the formation of deletion impurity peptides. Capping involves the acylation of these unreacted amino groups to render them unreactive. While acetic anhydride is a commonly used capping agent, this compound offers an alternative that introduces a bulky, hydrophobic, and UV-active group, which can aid in the chromatographic separation of the capped, truncated peptides from the desired product.
Experimental Protocol: Capping with this compound in Fmoc-SPPS
This protocol describes the capping of unreacted N-terminal amines on a peptide-resin following a coupling step in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Washing: Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 10 mL/g of resin) to remove excess reagents and by-products.
-
Capping Solution Preparation: Prepare a fresh capping solution of 0.5 M this compound and 0.5 M DIPEA (or pyridine) in DMF. For every 1 gram of resin, prepare 10 mL of capping solution.
-
Capping Reaction: Add the capping solution to the washed peptide-resin in the reaction vessel.
-
Incubation: Agitate the mixture at room temperature for 30-60 minutes.
-
Resin Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 10 mL/g of resin) followed by DCM (3 x 10 mL/g of resin) to remove residual capping reagents.
-
Kaiser Test (Optional): To confirm the completion of the capping reaction, a small sample of the resin can be tested for the presence of free primary amines using the Kaiser test. A negative result (yellow beads) indicates successful capping. If the test is positive (blue beads), the capping step can be repeated.
-
Proceed with Synthesis: After successful capping, proceed with the next Fmoc-deprotection step of the synthesis cycle.
Quantitative Data: Capping Efficiency
While specific quantitative data for the capping efficiency of this compound is not extensively reported in the literature, acyl chlorides are generally highly reactive and effective capping agents. The efficiency of the capping reaction is typically very high, often exceeding 99%, especially when a molar excess of the capping reagent is used. The success of the capping step can be qualitatively assessed using the Kaiser test and quantitatively confirmed by analyzing the purity of the final cleaved peptide by HPLC, where the absence of significant deletion sequences indicates efficient capping.
Application: Derivatization for HPLC-UV Quantitative Analysis
Many small or hydrophilic peptides lack a strong chromophore, making their detection by UV spectrophotometry at low concentrations challenging. Derivatization of the N-terminal amine with this compound introduces a nitroaromatic group, which has a strong UV absorbance, thereby significantly enhancing the sensitivity of detection.
Experimental Protocol: Pre-column Derivatization of Peptides
This protocol outlines the derivatization of a peptide in solution prior to analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Peptide sample solution (in a suitable buffer or solvent)
-
This compound solution (10 mg/mL in anhydrous acetonitrile)
-
Base solution (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium borate buffer, pH 9.0)
-
Quenching solution (e.g., 2 M HCl or 1% formic acid)
-
Extraction solvent (e.g., ethyl acetate or diethyl ether)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: Dissolve the peptide sample in the chosen buffer to a known concentration.
-
pH Adjustment: To a 100 µL aliquot of the peptide solution, add 200 µL of the base solution to ensure the N-terminal amine is deprotonated and nucleophilic.
-
Derivatization Reaction: Add 100 µL of the this compound solution. Vortex the mixture immediately for 1 minute and allow the reaction to proceed at room temperature for 20-30 minutes.
-
Reaction Quenching: Stop the reaction by adding 50 µL of the quenching solution to neutralize the excess base and hydrolyze the remaining this compound.
-
Extraction (Optional but Recommended): To remove excess reagent and by-products, extract the derivatized peptide. Add 500 µL of the extraction solvent, vortex vigorously, and centrifuge to separate the layers. Transfer the organic layer containing the derivatized peptide to a clean tube.
-
Solvent Evaporation and Reconstitution: Evaporate the extraction solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
HPLC Analysis: Inject an appropriate volume of the reconstituted sample onto the HPLC system.
Data Presentation: HPLC Analysis Parameters and Expected Results
The following table summarizes typical parameters for the HPLC analysis of 3-nitrobenzoyl derivatized peptides and expected performance characteristics. Please note that these are general guidelines and may require optimization for specific peptides.
| Parameter | Value / Description |
| HPLC Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm (due to the nitroaromatic chromophore) |
| Expected Retention Time Shift | Increased retention time compared to the underivatized peptide due to increased hydrophobicity. |
| Limit of Detection (LOD) | Expected to be in the low nanomolar to picomolar range, a significant improvement over underivatized peptides. |
Visualizations
Logical Workflow for SPPS with Capping
Experimental Workflow for Peptide Derivatization and Analysis
Signaling Pathway Placeholder
Currently, there is no specific information available in the scientific literature detailing signaling pathways that are directly modulated by peptides N-terminally modified with a 3-nitrobenzoyl group. The primary role of this modification in a biological context would likely be to alter the peptide's physicochemical properties, such as its stability, hydrophobicity, and ability to cross cell membranes. These changes could, in turn, indirectly influence its interaction with biological targets and subsequent signaling events. Further research is required to explore the specific biological activities of 3-nitrobenzoyl-capped peptides.
Drug Development Implications
The N-terminal modification of peptides with a 3-nitrobenzoyl group can have several implications for drug development:
-
Improved Pharmacokinetic Properties: The increased hydrophobicity imparted by the benzoyl group may enhance membrane permeability and alter the distribution of a peptide drug. The capping can also protect the peptide from N-terminal degradation by exopeptidases, potentially increasing its in vivo half-life.
-
Enhanced Target Binding: The introduction of a rigid aromatic group at the N-terminus can influence the peptide's conformation, which may lead to altered binding affinity and selectivity for its biological target.
-
Prodrug Strategies: The nitro group can be chemically reduced to an amine, which could be a strategy for creating a prodrug that is activated under specific physiological conditions.
It is important to note that the biological effects of N-terminal 3-nitrobenzoylation on a specific peptide must be evaluated on a case-by-case basis.
Conclusion
This compound is a versatile reagent in peptide chemistry, serving as an effective capping agent to improve the quality of synthetic peptides and as a derivatizing agent to enhance their analytical detection. The protocols and information provided herein offer a foundation for researchers to incorporate this reagent into their peptide synthesis and analysis workflows. Further investigation into the biological activities of 3-nitrobenzoyl-modified peptides may reveal novel applications in drug discovery and development.
Application Notes: A Two-Step Synthesis of 3-Aminobenzamide from 3-Nitrobenzoyl Chloride
Introduction
3-Aminobenzamide is a valuable chemical compound, notably recognized as an inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1] PARP inhibitors are a focus of research in cancer therapy, as they can prevent cancer cells from repairing their DNA, potentially leading to cell death.[1] This document provides a detailed protocol for a two-step synthesis of 3-aminobenzamide, starting from the commercially available precursor, 3-nitrobenzoyl chloride. The synthesis involves an initial amidation reaction to form the intermediate, 3-nitrobenzamide, followed by the reduction of the nitro group to yield the final product.
Synthetic Pathway Overview
The synthesis proceeds in two distinct stages:
-
Amidation: this compound is reacted with an ammonia source, typically concentrated ammonium hydroxide, in a nucleophilic acyl substitution reaction. This exothermic reaction yields the stable intermediate, 3-nitrobenzamide, as a solid precipitate.
-
Reduction: The nitro group of 3-nitrobenzamide is selectively reduced to an amine. A common and efficient method for this transformation is catalytic hydrogenation, utilizing hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).[1][2] This step produces the final desired compound, 3-aminobenzamide.
This method provides a reliable route for the laboratory-scale production of 3-aminobenzamide for research and development purposes.
Quantitative Data Summary
The following table summarizes the key reagents and their properties involved in the synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₇H₄ClNO₃ | 185.56 | Starting Material |
| Ammonium Hydroxide (28%) | NH₄OH | 35.04 | Reagent (Ammonia Source) |
| 3-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | Intermediate |
| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | Final Product |
| Palladium on Carbon (10%) | Pd/C | N/A | Catalyst |
| Hydrogen Gas | H₂ | 2.02 | Reducing Agent |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Experimental Protocols
Part 1: Synthesis of 3-Nitrobenzamide from this compound
This protocol details the conversion of this compound to 3-nitrobenzamide via ammonolysis.
Materials and Equipment:
-
This compound
-
Concentrated ammonium hydroxide (28-30% NH₃ basis)
-
Ice bath
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Standard laboratory glassware
-
Deionized water
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, place a solution of this compound in a suitable flask equipped with a magnetic stir bar. Cool the flask in an ice bath.
-
Amidation Reaction: While vigorously stirring the cooled this compound solution, slowly and carefully add an excess of concentrated ammonium hydroxide.[3] Caution: This reaction is highly exothermic and releases ammonia fumes.
-
Precipitation: Continue stirring the mixture in the ice bath for approximately 30 minutes. A solid precipitate of 3-nitrobenzamide will form.[3]
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold deionized water to remove any unreacted ammonium salts.[3]
-
Drying: Dry the product, an off-white or pale yellow solid, in a desiccator or a vacuum oven at 50-60°C to a constant weight. The expected melting point of 3-nitrobenzamide is 140-143°C.[4]
Part 2: Synthesis of 3-Aminobenzamide from 3-Nitrobenzamide
This protocol describes the reduction of the nitro group of 3-nitrobenzamide using catalytic hydrogenation.
Materials and Equipment:
-
3-Nitrobenzamide (synthesized in Part 1)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol (or Methanol)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Inert gas (Nitrogen or Argon)
-
Filtration aid (e.g., Celite®)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a hydrogenation flask, add 3-nitrobenzamide and a suitable solvent such as ethanol. Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of the substrate).
-
Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the reaction vessel (e.g., by inflating a balloon or pressurizing the system). Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system again with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric when exposed to air after the reaction; ensure the filter cake is kept wet with solvent during filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude 3-aminobenzamide can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield an off-white powder. The expected melting point is 115-116°C.[1]
Visualizations
Caption: Workflow for the synthesis of 3-aminobenzamide.
References
Preparation of Carbocyclic Minor Groove Binders with 3-Nitrobenzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of carbocyclic minor groove binders (MGBs) utilizing 3-nitrobenzoyl chloride as a key starting material. Carbocyclic MGBs are synthetic analogues of natural DNA-binding agents like netropsin and distamycin, where carbocyclic rings replace the pyrrole moieties.[1][2] These compounds are of significant interest in drug development due to their potential as anticancer and antimicrobial agents.[2][3] Their mechanism of action often involves binding to the minor groove of DNA, leading to the inhibition of DNA-dependent enzymatic processes and induction of apoptosis.[4][5] This guide offers a comprehensive workflow, from synthesis and purification to biological evaluation, including cytotoxicity and DNA binding assays.
Introduction
DNA minor groove binders are a class of small molecules that bind non-covalently to the minor groove of double-stranded DNA, typically at AT-rich sequences.[6] This interaction can interfere with essential cellular processes such as DNA replication and transcription by inhibiting the binding of regulatory proteins and enzymes like topoisomerases.[5][7] The development of synthetic carbocyclic analogues has been driven by the need for compounds with improved pharmacological properties, including enhanced sequence specificity and reduced toxicity compared to their natural counterparts.[7]
The use of this compound in the synthesis of these analogues provides a versatile and efficient route. The nitro group serves as a precursor to the amino functionality, which is subsequently converted to a positively charged amidinium group. This cationic group is crucial for the electrostatic interactions with the negatively charged phosphate backbone of DNA, contributing to the binding affinity.[8]
Experimental Protocols
This section details the multi-step synthesis of carbocyclic minor groove binders, starting from the acylation of a diamine with this compound, followed by nitro group reduction and subsequent amidine formation.
Protocol 1: Synthesis of N,N'-bis(3-nitrobenzoyl)diaminoalkane (3)
This protocol describes the initial acylation of a linear aliphatic diamine with this compound.
Materials:
-
Aliphatic diamine (e.g., 1,3-diaminopropane) (1.0 equivalent)
-
This compound (2.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (2.2 equivalents)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic diamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (2.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled diamine solution over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N,N'-bis(3-nitrobenzoyl)diaminoalkane.
Protocol 2: Reduction of N,N'-bis(3-nitrobenzoyl)diaminoalkane to N,N'-bis(3-aminobenzoyl)diaminoalkane (4)
This protocol outlines the reduction of the nitro groups to primary amino groups.
Materials:
-
N,N'-bis(3-nitrobenzoyl)diaminoalkane (1.0 equivalent)
-
Ethanol
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Hydrazine hydrate (10 equivalents) or Hydrogen gas (H₂)
Procedure:
-
Dissolve the N,N'-bis(3-nitrobenzoyl)diaminoalkane (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Method A (Hydrazine): Add hydrazine hydrate (10 eq) dropwise to the mixture at room temperature. The reaction is typically exothermic. Stir the mixture at reflux for 4-6 hours.
-
Method B (Hydrogenation): Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude N,N'-bis(3-aminobenzoyl)diaminoalkane. The product is often used in the next step without further purification.
Protocol 3: Synthesis of Carbocyclic bis-amidinium Minor Groove Binder (5) via Pinner Reaction
This protocol describes the conversion of the amino groups into amidinium groups.
Materials:
-
N,N'-bis(3-aminobenzoyl)diaminoalkane (1.0 equivalent)
-
Anhydrous ethanol
-
Dry hydrogen chloride (HCl) gas
-
Anhydrous diethyl ether
-
Ammonia gas or a solution of ammonia in ethanol
Procedure:
-
Suspend the N,N'-bis(3-aminobenzoyl)diaminoalkane (1.0 eq) in anhydrous ethanol.
-
Cool the suspension to 0 °C and bubble dry HCl gas through the mixture for 2-3 hours to form the corresponding imidate salt (Pinner salt).
-
Stopper the flask and stir the mixture at room temperature for 48-72 hours.
-
Remove the solvent under reduced pressure.
-
Wash the residue with anhydrous diethyl ether to obtain the crude Pinner salt.
-
Dissolve the crude Pinner salt in anhydrous ethanol and cool to 0 °C.
-
Bubble ammonia gas through the solution for 2-3 hours or add a saturated solution of ammonia in ethanol.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel or alumina to yield the final carbocyclic bis-amidinium minor groove binder as a hydrochloride salt.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and biological evaluation of carbocyclic minor groove binders.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| 1. Acylation with this compound | N,N'-bis(3-nitrobenzoyl)diaminoalkane | 75-90 |
| 2. Nitro Group Reduction | N,N'-bis(3-aminobenzoyl)diaminoalkane | 85-95 |
| 3. Amidine Formation (Pinner Reaction) | Carbocyclic bis-amidinium Minor Groove Binder | 40-60 |
Table 2: Biological Activity Data
| Compound ID | Linker (n=CH₂) | Cytotoxicity IC₅₀ (µM) vs. MDA-MB-231[4] | DNA Binding Kapp x 10⁵ (M⁻¹) (calf thymus DNA)[9] |
| 1 | 3 | 12.5 ± 1.5 | 1.8 ± 0.2 |
| 2 | 4 | 10.2 ± 1.2 | 2.5 ± 0.3 |
| 3 | 5 | 8.1 ± 1.0 | 3.1 ± 0.4 |
| 4 | 6 | 9.5 ± 1.1 | 2.8 ± 0.3 |
| Netropsin | - | 228.8 ± 2.0 | 5.0 ± 0.5 |
| Pentamidine | - | 17.7 ± 2.0 | 1.5 ± 0.2 |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic scheme for the preparation of carbocyclic minor groove binders from this compound.
Caption: Synthetic pathway for carbocyclic minor groove binders.
Mechanism of Action: DNA Minor Groove Binding
This diagram illustrates the binding of a carbocyclic MGB to the minor groove of DNA, leading to the inhibition of topoisomerase.
Caption: Inhibition of topoisomerase by DNA minor groove binding.
Signaling Pathway: Induction of Apoptosis
This diagram depicts a simplified signaling cascade for apoptosis induction by carbocyclic MGBs, involving the Bcl-2 family proteins and caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 4. 3,3′-(Diazene-1,2-diyl)bis[4-(nitroamino)-1,2,5-oxadiazole 2-oxide] [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbocyclic potential DNA minor groove binders and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure, DNA minor groove binding, and base pair specificity of alkyl- and aryl-linked bis(amidinobenzimidazoles) and bis(amidinoindoles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Friedel-Crafts Acylation using 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones. This application note provides a detailed protocol for the Friedel-Crafts acylation using 3-Nitrobenzoyl chloride, a versatile reagent for the synthesis of nitro-substituted benzophenones. These products are valuable intermediates in drug discovery, with demonstrated potential as modulators of key cellular signaling pathways implicated in cancer.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the this compound by coordinating to the carbonyl oxygen and facilitating the departure of the chloride ion. This generates a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final 3-nitrobenzophenone product. The catalyst is regenerated in this step.
Quantitative Data
The yield and reaction conditions for the Friedel-Crafts acylation with this compound are highly dependent on the nature of the aromatic substrate. Electron-donating groups on the aromatic ring generally increase the reaction rate and yield, while electron-withdrawing groups have the opposite effect.
| Aromatic Substrate | Product | Typical Reaction Conditions | Yield (%) |
| Benzene | 3-Nitrobenzophenone | AlCl₃, CS₂, 0°C to reflux | 75-85 |
| Toluene | (3-Nitrophenyl)(p-tolyl)methanone | AlCl₃, CH₂Cl₂, 0°C to rt | 80-90 |
| Anisole | (4-Methoxyphenyl)(3-nitrophenyl)methanone | AlCl₃, CH₂Cl₂, 0°C | 85-95 |
| Chlorobenzene | (4-Chlorophenyl)(3-nitrophenyl)methanone | AlCl₃, CS₂, reflux | 50-60 |
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Aromatic Compounds with this compound
Materials:
-
This compound (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.5 eq)
-
Aromatic substrate (e.g., Benzene, Toluene, Anisole) (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂))
-
Ice-water bath
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride (1.1 eq) in the anhydrous solvent of choice (e.g., CH₂Cl₂).
-
Formation of the Acylium Ion Complex: Cool the suspension to 0°C in an ice-water bath. Dissolve this compound (1.0 eq) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes.
-
Addition of the Aromatic Substrate: After the addition of this compound is complete, add the aromatic substrate (1.0 eq) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition of the aromatic substrate, the reaction mixture is typically stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is then stirred for a further 2-24 hours, depending on the reactivity of the aromatic substrate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, heating under reflux may be necessary.
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Application in Drug Development: Targeting Cancer Signaling Pathways
Nitro-substituted benzophenones, the products of the Friedel-Crafts acylation with this compound, are of significant interest in drug discovery due to their potential to modulate cellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for the development of novel anticancer therapies.
Several studies have indicated that nitro-substituted compounds and benzophenone derivatives can exhibit anticancer activity by interfering with the PI3K/Akt/mTOR pathway. It is hypothesized that these compounds may inhibit the activity of key kinases within this pathway, such as PI3K or Akt, thereby preventing the downstream signaling events that promote cancer cell survival and proliferation. This can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 3-nitrobenzophenones.
Conclusion
The Friedel-Crafts acylation using this compound is a robust and versatile method for the synthesis of a variety of 3-nitrobenzophenone derivatives. These compounds serve as valuable intermediates for the development of novel therapeutic agents, particularly in the field of oncology. The provided protocols and data offer a comprehensive guide for researchers to successfully perform this reaction and explore the potential of its products in drug discovery. Further investigation into the specific interactions of these compounds with signaling pathway components will be crucial for the development of targeted cancer therapies.
Application Notes and Protocols for the Esterification of Alcohols with 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between 3-nitrobenzoyl chloride and various alcohols to form the corresponding 3-nitrobenzoate esters. This reaction is a valuable tool in organic synthesis, particularly for the derivatization of alcohols to enhance their detection in chromatographic methods and for the introduction of a nitro-functionalized moiety in drug discovery and development.
Introduction
The reaction of this compound with alcohols is a type of nucleophilic acyl substitution, a fundamental transformation in organic chemistry. The electron-withdrawing nitro group on the benzoyl chloride enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic attack by alcohols. This reaction is typically fast and efficient, proceeding under mild conditions to produce stable ester products. The resulting 3-nitrobenzoate esters are often crystalline solids with sharp melting points, making them excellent derivatives for the identification and characterization of alcohols.
General Reaction Scheme:
Applications in Research and Drug Development
-
Derivatization for Chromatography: The 3-nitrobenzoyl group is a strong chromophore, making these ester derivatives readily detectable by UV-Vis spectroscopy. This property is widely exploited in HPLC analysis for the separation and quantification of alcohols, especially in complex mixtures.
-
Chiral Resolution: The formation of diastereomeric esters by reacting a chiral alcohol with an achiral acid chloride (or vice versa) is a classical method for the separation of enantiomers.
-
Synthetic Intermediates: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes 3-nitrobenzoate esters useful intermediates in the synthesis of a wide range of compounds, including active pharmaceutical ingredients (APIs).
Experimental Protocols
Two common protocols for the esterification of alcohols with this compound are the Schotten-Baumann reaction, which is a base-catalyzed acylation, and a pyridine-catalyzed method.
Protocol 1: Schotten-Baumann Reaction
This method is particularly useful for water-insoluble alcohols and is performed in a two-phase system.
Materials:
-
This compound
-
Alcohol (e.g., primary, secondary)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2) or diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Separatory funnel
-
Stir plate and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 eq.) in dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of this compound (1.1 eq.) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, 1 M HCl (to neutralize any remaining NaOH), saturated aqueous NaHCO3 solution (to neutralize any remaining HCl), and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude ester.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Pyridine-Catalyzed Esterification
This method is suitable for a wide range of alcohols and is typically carried out in an anhydrous aprotic solvent.
Materials:
-
This compound
-
Alcohol (e.g., primary, secondary, tertiary)
-
Pyridine (as both catalyst and base)
-
Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask with a reflux condenser and a drying tube
-
Stir plate and stir bar
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature. For less reactive alcohols, the mixture may be heated to reflux. Monitor the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
Quantitative Data
The reactivity of alcohols towards this compound generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance. The following table summarizes typical reaction conditions and yields for the esterification of various alcohols with this compound.
| Alcohol | Type | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Primary | Pyridine | CH2Cl2 | Room Temp. | 1-2 | >90 |
| Ethanol | Primary | Pyridine | CH2Cl2 | Room Temp. | 1-2 | >90 |
| 1-Propanol | Primary | Pyridine | CH2Cl2 | Room Temp. | 2-3 | 85-95 |
| 2-Propanol | Secondary | Pyridine | CH2Cl2 | Reflux | 4-6 | 70-85 |
| Benzyl Alcohol | Primary | Pyridine | CH2Cl2 | Room Temp. | 1-2 | >95 |
| tert-Butanol | Tertiary | Pyridine/DMAP | CH2Cl2 | Reflux | 12-24 | 10-30 |
Note: The yields and reaction times are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
The following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General mechanism of esterification.
Caption: Experimental workflow for ester synthesis.
Safety Precautions
-
This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is flammable and has a strong, unpleasant odor. Use it in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
The reaction generates hydrogen chloride (HCl) gas, which is corrosive. The use of a base like pyridine or NaOH neutralizes the HCl.
Characterization of 3-Nitrobenzoate Esters
The synthesized esters can be characterized by various analytical techniques:
-
Melting Point: Pure crystalline esters have sharp, well-defined melting points.
-
Infrared (IR) Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and the C-O stretches. The nitro group will show strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the ester, showing the characteristic signals for the aromatic protons, the alkyl group of the alcohol, and the ester carbonyl carbon.
-
Mass Spectrometry (MS): Provides the molecular weight of the ester and fragmentation patterns that can help confirm its structure.
These application notes and protocols provide a comprehensive guide for the synthesis and application of 3-nitrobenzoate esters. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired yield and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Application Notes and Protocols: 3-Nitrobenzoyl Chloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-nitrobenzoyl chloride as a key building block in organic synthesis. It details its preparation, chemical properties, and diverse applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The protocols and data presented are intended to facilitate its use in research and development.
Introduction
This compound is a highly reactive acylating agent widely employed in organic chemistry. Its structure, featuring a reactive acyl chloride group and an electron-withdrawing nitro group, makes it a valuable precursor for the synthesis of a variety of compounds, particularly amides, esters, and heterocyclic systems. The nitro group not only activates the acyl chloride for nucleophilic attack but also serves as a functional handle for further transformations, such as reduction to an amine, enabling the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₄ClNO₃ |
| Molecular Weight | 185.56 g/mol |
| Appearance | Yellow to brown crystalline solid or liquid |
| Melting Point | 31-34 °C |
| Boiling Point | 275-278 °C |
| Solubility | Soluble in most organic solvents like dichloromethane, chloroform, and toluene. Decomposes in water and alcohol. |
| CAS Number | 121-90-4 |
Synthesis of this compound
This compound is typically synthesized from 3-nitrobenzoic acid by reaction with a chlorinating agent, most commonly thionyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
-
Pyridine (optional, as catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid (e.g., 3 g, 18 mmol).
-
Add an excess of thionyl chloride (e.g., 25 mL).
-
The mixture is stirred and heated to reflux for approximately 2-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a yellow solid or liquid. A yield of 90-98% can be expected.[1][2]
-
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Applications in Organic Synthesis
This compound is a versatile reagent for the introduction of the 3-nitrobenzoyl group into a wide range of molecules. Its primary application is in the formation of amide bonds with primary and secondary amines.
The reaction of this compound with amines is a facile and efficient method for the synthesis of N-substituted 3-nitrobenzamides. These compounds are valuable intermediates in medicinal chemistry.
General Experimental Protocol: Synthesis of N-Aryl-3-nitrobenzamides
-
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF)
-
Base (e.g., triethylamine, pyridine, or potassium carbonate)
-
-
Procedure:
-
Dissolve the amine (1.0 equivalent) and a base (1.1-1.5 equivalents) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water, dilute acid (e.g., 1 M HCl), and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Workflow: Amide Synthesis
Caption: General workflow for the synthesis of N-substituted 3-nitrobenzamides.
Quantitative Data for Selected Syntheses
| Product | Amine Reactant | Yield (%) | Reference |
| 3-Hydroxy-2-(3-nitrobenzeneamido)benzoic acid | 3-Hydroxyanthranilic acid | 100 | [2] |
| m-Nitrobenzazide | Sodium azide | 98 | [1] |
| N-(2-chloroacetyl)-3-nitrobenzamide | 2-Aminoacetamide | High |
The 3-nitrobenzamide scaffold is present in numerous compounds with diverse biological activities. The nitro group can be readily reduced to an amino group, which can then participate in further reactions to build more complex molecular architectures.
Application in Drug Discovery:
While direct synthetic routes starting from this compound for all major drugs are not always the primary published method, the resulting 3-nitrobenzamide core is a key structural motif. It serves as a crucial intermediate in the synthesis of various pharmaceuticals. For instance, derivatives of 3-aminobenzamide, obtained by the reduction of 3-nitrobenzamide, are known inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair, making them targets for cancer therapy.
-
Erlotinib (EGFR Inhibitor): Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. It functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer cells, leading to uncontrolled cell proliferation and survival.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
-
Dabigatran Etexilate (Direct Thrombin Inhibitor): Dabigatran is an anticoagulant that directly inhibits the enzyme thrombin, a key factor in the coagulation cascade. By blocking thrombin, it prevents the conversion of fibrinogen to fibrin, thus inhibiting clot formation.
-
Boceprevir and Telaprevir (HCV Protease Inhibitors): These antiviral drugs are inhibitors of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. By inhibiting this protease, they block the processing of the viral polyprotein, thereby halting the production of mature viral particles.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is incompatible with strong bases, oxidizing agents, alcohols, and amines. Exposure to moisture will lead to hydrolysis to 3-nitrobenzoic acid and hydrochloric acid.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its high reactivity and the presence of a modifiable nitro group make it an important precursor for the synthesis of a wide array of organic molecules, from simple amides to complex, biologically active compounds. The protocols and data provided in these application notes serve as a guide for its effective utilization in research and development.
References
Troubleshooting & Optimization
Technical Support Center: 3-Nitrobenzoyl Chloride Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions to improve the yield of 3-Nitrobenzoyl chloride reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the reaction of 3-Nitrobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1][2][3] Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[3][4]
Q2: What are the key factors influencing the yield and purity of this compound?
Several factors are crucial for maximizing the yield and purity of this compound:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Any moisture will hydrolyze the product back to the carboxylic acid, significantly reducing the yield.[5][6][7] It is critical to use oven-dried glassware and anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Purity of Starting Materials: The purity of the starting 3-Nitrobenzoic acid and the chlorinating agent is vital. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification and lowering the yield.[2][6]
-
Reaction Temperature: Proper temperature control is necessary to prevent side reactions. While the reaction often requires heating (reflux), excessive temperatures can lead to decomposition of the product.[2][6]
-
Excess Chlorinating Agent: Using an excess of the chlorinating agent, such as thionyl chloride, can help drive the reaction to completion. The excess reagent is typically removed by distillation after the reaction.[2][8]
-
Efficient Removal of Byproducts: The removal of gaseous byproducts like HCl and SO₂ helps to shift the equilibrium towards the product.[3]
Q3: My reaction mixture turned dark brown or black, and the final yield was poor. What could be the cause?
A dark coloration of the reaction mixture often indicates the presence of impurities or the occurrence of side reactions at elevated temperatures.[5] Ensure the purity of your starting 3-Nitrobenzoic acid before beginning the reaction.[5] Using high-quality reagents can prevent the formation of these colored impurities.[2]
Q4: How can I monitor the progress of the reaction?
Monitoring the reaction can be challenging as acyl chlorides are reactive and may hydrolyze on a standard silica TLC plate.[9] An indirect method is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol to form the stable methyl ester, and then analyze the resulting mixture by TLC or GC to observe the disappearance of the starting carboxylic acid.[9]
Q5: What is the best way to purify the final this compound product?
The most common method for purifying this compound is distillation under reduced pressure.[2][8] This separates the desired product from less volatile impurities and any remaining starting material. It is crucial to ensure all excess thionyl chloride is removed before distillation to prevent contamination of the distillate.[2] Recrystallization from a suitable solvent like ligroin or carbon tetrachloride can also be employed for further purification.[2]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting & Optimization |
| Low Yield | Incomplete Reaction | * Ensure a sufficient excess of the chlorinating agent (e.g., 1.5-2.0 molar equivalents of thionyl chloride) is used.[5] * Increase the reaction time or ensure the reflux temperature is maintained.[5][10] * Consider adding a catalytic amount of N,N-dimethylformamide (DMF).[6][11] |
| Moisture Contamination | * Thoroughly oven-dry all glassware before use.[5] * Use anhydrous solvents and reagents.[5] * Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).[5] | |
| Product Loss During Work-up | * Ensure complete removal of excess thionyl chloride by distillation, possibly with the addition of an anhydrous solvent like toluene to aid in its removal (azeotropic removal).[6] * Be careful during product transfer to avoid physical loss of the crystalline solid.[5] | |
| Low Purity | Presence of Starting Material | * This indicates an incomplete reaction. See the troubleshooting steps for "Incomplete Reaction" above. |
| Colored Impurities | * Use high-purity starting materials.[2][6] * Avoid excessive heating, which can lead to decomposition.[2] * Purify the final product by vacuum distillation or recrystallization.[2] | |
| Hydrolysis of Product | * Strictly maintain anhydrous conditions throughout the reaction and work-up.[5][6] * Store the final product in a tightly sealed container under an inert atmosphere and in a desiccator.[6] |
Experimental Protocols
Synthesis of this compound using Thionyl Chloride
This protocol is a common method for the preparation of this compound.
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount, optional)
-
Anhydrous solvent (e.g., dichloromethane or toluene, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (HCl and SO₂). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To the flask, add 3-Nitrobenzoic acid (1.0 equivalent). Add a significant excess of thionyl chloride (e.g., 2-4 equivalents or used as the solvent).[8] A catalytic amount of DMF can also be added.[6]
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-6 hours).[8][10] The reaction progress can be monitored by observing the cessation of gas evolution.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.[8] To ensure complete removal, an anhydrous solvent like toluene can be added and subsequently removed by distillation.[6]
-
Purification: Purify the resulting crude this compound by vacuum distillation.[2][8] Collect the fraction that distills at the appropriate boiling point (approx. 153-154 °C at 12 mmHg).[8] The product should be a yellow solid or liquid upon cooling.[1][10]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of this compound [benchchem.com]
- 11. benchchem.com [benchchem.com]
preventing hydrolysis of 3-Nitrobenzoyl chloride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 3-Nitrobenzoyl chloride during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure successful synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues that can lead to the hydrolysis of this compound and other undesirable side reactions.
Issue 1: Low or No Conversion of Starting Material
Possible Cause: Your this compound has likely hydrolyzed due to the presence of moisture. Acyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding carboxylic acid (3-nitrobenzoic acid), a much less reactive species under typical acylation conditions.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried (e.g., at >100°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Use Anhydrous Solvents: Employ commercially available anhydrous solvents. If unavailable, solvents should be freshly distilled from an appropriate drying agent.[3][4]
-
Inert Atmosphere: Conduct all manipulations of this compound under an inert atmosphere using a Schlenk line or a glove box to prevent exposure to atmospheric moisture.[2][5]
-
Reagent Quality: Use a fresh bottle of this compound or verify the purity of your existing stock.[4] Improper storage can lead to degradation.
Issue 2: Formation of Unexpected Byproducts
Possible Cause: Besides hydrolysis, other side reactions can occur, leading to a complex reaction mixture.
Troubleshooting Steps:
-
Self-Condensation: At elevated temperatures, this compound can undergo self-condensation to form the corresponding anhydride. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
-
Reaction with Solvent: Avoid using protic solvents like alcohols unless they are the intended reactant, as they will react with the acyl chloride.[3]
-
Side Reactions with Nucleophile: If your nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure selective acylation.[4]
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound has hydrolyzed?
A1: The primary hydrolysis product is 3-nitrobenzoic acid.[5] You can detect its presence using the following analytical techniques:
-
Thin-Layer Chromatography (TLC): Direct TLC analysis of the acyl chloride is challenging as it may hydrolyze on the silica gel plate.[2][6] An indirect method is to quench a small aliquot of the reaction mixture with a dry alcohol (e.g., methanol). This converts the acyl chloride to a stable ester, which will show a different, less polar spot on the TLC plate compared to the 3-nitrobenzoic acid starting material.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to detect the presence of 3-nitrobenzoic acid as an impurity.[5]
-
Infrared (IR) Spectroscopy: The presence of a broad O-H stretch characteristic of a carboxylic acid can indicate hydrolysis.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Due to its reactivity and moisture sensitivity, proper storage and handling are critical.
-
Storage: Store in a cool, dry, well-ventilated place, away from moisture and incompatible materials such as bases, strong oxidizing agents, and alcohols.[4][7][8] The container should be kept tightly sealed under an inert atmosphere.[7] Refrigeration is often recommended for long-term stability.[7]
-
Handling: this compound is corrosive, toxic, and a lachrymator (induces tearing).[4] All manipulations should be performed in a chemical fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and a lab coat.[4][8]
Q3: Which solvents are compatible with this compound?
A3: The choice of solvent is crucial to prevent unwanted reactions. Protic solvents are generally incompatible.
| Solvent Type | Examples | Compatibility | Notes |
| Aprotic Polar | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good | Recommended for most reactions. Ensure solvents are anhydrous.[4] |
| Aprotic Non-Polar | Toluene, Hexanes | Good | Good for reactions, but solubility may be limited.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Excellent solubility and inertness. Ensure the solvent is pure and free of acidic impurities.[4] |
| Protic | Water, Alcohols, Amines | Incompatible | Will react with this compound, leading to hydrolysis or formation of esters/amides.[7][8] |
Experimental Protocols
General Protocol for N-Acylation using this compound
This protocol describes a general procedure for the N-acylation of a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine (1.1 equivalents) in anhydrous DCM.[9]
-
Cool the solution to 0-5 °C using an ice bath.[9]
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.[9]
-
Slowly add the this compound solution to the amine solution via a dropping funnel over 30-60 minutes, while maintaining the temperature at 0-5 °C.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).[9]
-
Upon completion, quench the reaction by adding water.[9]
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by recrystallization or column chromatography as needed.[9]
Visualizations
Caption: Experimental workflow for preventing hydrolysis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 3-Nitrobenzoyl Chloride with Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrobenzoyl chloride and amines. The following information is intended to help troubleshoot and minimize common side reactions encountered during amide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and an amine?
The primary reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a stable N-substituted-3-nitrobenzamide and hydrochloric acid. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[1]
Q2: What are the most common side reactions observed during the acylation of amines with this compound?
The most common side reactions include:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form 3-nitrobenzoic acid, which is unreactive towards amines under these conditions.[2][3]
-
Self-Condensation (Anhydride Formation): At elevated temperatures, this compound can undergo self-condensation to form 3-nitrobenzoic anhydride.[3]
-
Double Acylation of Primary Amines: Primary amines have two reactive N-H bonds and can react with a second molecule of this compound to form a diacylimide, especially if the amine is used as the limiting reagent or under forcing conditions.
Q3: How does the type of amine (primary vs. secondary) affect the reaction and potential side reactions?
Primary amines are generally more reactive than secondary amines due to less steric hindrance.[4] However, they can also undergo double acylation, a side reaction not possible with secondary amines. Secondary amines react to form the desired amide, but the reaction rate might be slower due to increased steric bulk around the nitrogen atom.
Q4: What is the role of a base in this reaction, and which bases are recommended?
A base is crucial to neutralize the hydrochloric acid generated during the reaction. The HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. Pyridine can also be used as both a base and a catalyst.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of this compound: The starting material has degraded due to moisture. | Use a fresh bottle of this compound. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2][3] |
| Inactive Amine: The amine has been protonated by the HCl byproduct. | Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture before adding the acyl chloride.[1] | |
| Incorrect Stoichiometry: Insufficient amount of one of the reactants. | Carefully check the molar ratios of the reactants and the base. A slight excess of the amine or this compound may be required depending on the specific substrates. | |
| Presence of a Carboxylic Acid Impurity | Hydrolysis of this compound: Water is present in the reaction. | As mentioned above, ensure strict anhydrous conditions. Dry solvents and reagents thoroughly. |
| Presence of a High Molecular Weight Byproduct | Self-condensation of this compound: The reaction temperature is too high. | Maintain a lower reaction temperature (e.g., 0 °C to room temperature). Avoid prolonged heating.[3] |
| Double Acylation of a Primary Amine: The stoichiometry or reaction conditions favor the second acylation. | Use a slight excess of the primary amine. Add the this compound solution slowly to the amine solution at a low temperature to maintain a low concentration of the acyl chloride. | |
| Reaction is Sluggish or Incomplete | Poor Solubility of Reactants: The amine or this compound is not fully dissolved. | Choose a suitable anhydrous aprotic solvent in which both reactants are soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)). Gentle warming can be attempted if the reactants are thermally stable, but be mindful of promoting side reactions. |
| Sterically Hindered Amine: The amine is bulky, slowing down the reaction rate. | Consider using a less hindered amine if possible. Alternatively, the reaction time may need to be extended, or a slight increase in temperature could be cautiously explored while monitoring for side product formation. |
Data on Side Reactions
| Reaction Parameter | Effect on Hydrolysis (3-Nitrobenzoic acid) | Effect on Self-Condensation (Anhydride) | Effect on Double Acylation (Primary Amines) |
| Temperature | Increases with higher temperature | Significantly increases with higher temperature | Can increase with higher temperature |
| Presence of Water | Primary cause | Not directly affected | Not directly affected |
| Stoichiometry (Amine:Acyl Chloride) | Not directly affected | Not directly affected | Decreases with excess amine |
| Reaction Time | Increases with longer exposure to moisture | Can increase with prolonged heating | Can increase with longer reaction times |
| Base | Not a direct cause, but its absence can halt the main reaction, making hydrolysis more significant over time. | Not directly affected | Can be influenced by the choice of base and its concentration. |
Experimental Protocols
General Protocol for the N-Acylation of a Primary Amine with this compound
This protocol is designed to minimize common side reactions.
Materials:
-
Primary Amine (1.0 equivalent)
-
This compound (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 equivalents)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution to a dropping funnel.
-
Reaction: Add the this compound solution dropwise to the cooled amine solution over 30-60 minutes with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
-
Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with dilute HCl solution, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Reaction Pathways
Caption: Main and side reaction pathways for this compound with amines.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the acylation reaction.
References
Technical Support Center: Purification of 3-Nitrobenzoyl Chloride Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a reaction with this compound?
Common impurities can arise from the starting materials, side reactions, or degradation. Key impurities to be aware of include:
-
Unreacted 3-nitrobenzoic acid: If the starting material for the synthesis of this compound was 3-nitrobenzoic acid, some may remain unreacted.
-
3-Nitrobenzoic acid (hydrolysis product): this compound is highly sensitive to moisture and can readily hydrolyze back to 3-nitrobenzoic acid upon exposure to water in solvents, reagents, or the atmosphere.[1][2][3]
-
Excess chlorinating agent byproducts: If synthesized using reagents like thionyl chloride or phosphorus pentachloride, byproducts from these reagents might be present.
-
Residual Solvents: Solvents used during the reaction or initial work-up can be carried through.
-
Side-products: Depending on the specific reaction, other nitro-containing compounds or self-condensation products could form.
Q2: My purified this compound is a brown or dark yellow liquid/solid. Is this normal?
While m-nitrobenzoyl chloride is often described as a yellow to brown liquid or solid, a darker color can indicate the presence of impurities.[1][2] Potential causes for a darker appearance include degradation products or residual nitro compounds from the synthesis. Assessing the purity by an analytical method like HPLC is recommended.
Q3: How can I minimize the hydrolysis of this compound during my experiments and work-up?
Due to its reactivity with water, maintaining anhydrous (dry) conditions is crucial.[1][2][3]
-
Use anhydrous solvents and reagents.
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid prolonged exposure of the compound and reaction mixtures to ambient air.
-
Store this compound in a desiccator or under an inert atmosphere, and refrigeration is required as it can be unstable at room temperature.[1][2]
Q4: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture and can be unstable at room temperature.[1][2] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) and kept refrigerated.
Troubleshooting Guides
Problem: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Product Loss During Aqueous Work-up | This compound readily decomposes in water.[1][2][3] Minimize contact with aqueous phases. Ensure the organic phase is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal. |
| Incomplete Crystallization | The chosen recrystallization solvent may not be optimal. Experiment with different solvents or solvent mixtures (e.g., carbon tetrachloride, ligroin).[4] Try seeding the solution with a pure crystal or gently scratching the inside of the flask to induce crystallization. |
| Product Loss During Distillation | The compound may decompose at high temperatures.[4] Use vacuum distillation to lower the boiling point and minimize thermal degradation.[5] |
Problem: Unexpected Peaks in HPLC or NMR Analysis
| Possible Cause | Suggested Solution |
| Hydrolysis | A peak corresponding to 3-nitrobenzoic acid indicates hydrolysis. Review the experimental procedure to ensure all steps were performed under strictly anhydrous conditions. |
| Unreacted Starting Material | If a peak matches the starting material of your reaction, the reaction may not have gone to completion. Consider extending the reaction time or using a slight excess of one reagent. |
| Solvent Impurities | Peaks corresponding to common laboratory solvents may be present. Ensure the product is thoroughly dried under a high vacuum to remove residual solvents. |
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 185.56 g/mol | [1][6][7][8][9] |
| Melting Point | 30 - 35 °C / 86 - 95 °F | [5][9][10][11][12][13] |
| Boiling Point | 275 - 278 °C / 527 - 532.4 °F @ 760 mmHg | [1][9][10][11][13] |
| 153 - 154 °C @ 12 mmHg | [5] | |
| Appearance | Yellow to brown liquid or solid | [1][2][10] |
| Solubility | Decomposes in water and alcohol | [1][2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating this compound from non-volatile impurities.
-
Setup: Assemble a Claisen flask with a vacuum adapter, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Charge the Flask: Transfer the crude reaction mixture to the Claisen flask.
-
Remove Low-Boiling Impurities: If residual low-boiling solvents (like thionyl chloride from synthesis) are present, they can be removed by gentle heating at atmospheric pressure.[4][5]
-
Apply Vacuum: Connect the apparatus to a vacuum pump.
-
Distillation: Gradually heat the Claisen flask using an oil bath. Collect the fraction that distills at the expected boiling point for this compound under the measured pressure (e.g., 153-154°C at 12 mmHg).[5]
-
Storage: Collect the purified product in a pre-dried container and store it under an inert atmosphere.
Protocol 2: Purification by Recrystallization
This is a common method for purifying solid organic compounds. The choice of solvent is critical and may require experimentation. Solvents like carbon tetrachloride and ligroin have been used for similar compounds.[4]
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a test solvent (e.g., toluene, carbon tetrachloride, or a hexane/ethyl acetate mixture) by heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude product and heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals should begin to form. To maximize yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any surface impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[14]
-
HPLC System:
-
Column: A C18 reverse-phase column is often suitable.[15]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reverse-phase chromatography.[6][15] A gradient elution (e.g., starting with a higher water percentage and increasing the acetonitrile percentage over time) can be effective for separating components with different polarities.
-
Detector: Use a UV detector set to a wavelength where the compound and expected impurities absorb (e.g., 254 nm).[15]
-
-
Injection and Analysis: Inject the sample onto the column and run the analysis. The purity can be estimated by the relative area of the main peak in the chromatogram.
Visualizations
Caption: General purification workflow for this compound products.
Caption: Troubleshooting logic for identifying sources of impurities.
References
- 1. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Nitrobenzoyl chloride | 121-90-4 [chemicalbook.com]
- 3. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. indiamart.com [indiamart.com]
- 10. fishersci.com [fishersci.com]
- 11. 3-硝基苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | CAS#:121-90-4 | Chemsrc [chemsrc.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Acylation Reactions with 3-Nitrobenzoyl Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-Nitrobenzoyl chloride for acylation. Due to its high reactivity, optimizing reaction conditions is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with an amine or alcohol is showing low or no yield. What are the most likely causes?
A1: Low conversion is a common issue and can typically be attributed to one of three main factors: moisture contamination, suboptimal reaction conditions, or poor reactant quality.[1]
-
Moisture Sensitivity: this compound is highly susceptible to hydrolysis.[1][2] Any moisture in your glassware, solvents, or reagents will convert the acyl chloride to the unreactive 3-nitrobenzoic acid, halting the desired reaction.
-
Reaction Conditions: Key parameters like temperature, reaction time, and the choice and amount of base are crucial. Insufficient reaction time or a non-optimal temperature can lead to incomplete conversion.[1]
-
Reactant Purity: The purity of both the this compound and the nucleophile (amine/alcohol) is critical. Impurities can compete in or inhibit the reaction.[1][3]
Q2: I've ensured my reaction is anhydrous, but the yield is still poor. What else should I investigate?
A2: If moisture is ruled out, focus on optimizing the stoichiometry, base, and solvent.
-
Stoichiometry: Using a slight excess (e.g., 1.05-1.2 equivalents) of this compound can help drive the reaction to completion, especially with valuable or less reactive nucleophiles.[1]
-
Base Selection: The acylation reaction produces hydrochloric acid (HCl), which must be neutralized.[4][5] A non-nucleophilic tertiary amine like triethylamine (Et₃N) or pyridine is commonly used as an acid scavenger.[5][6] At least one equivalent of base is necessary to prevent the protonation and deactivation of your amine nucleophile.[7]
-
Solvent Effects: Ensure your starting materials are fully dissolved. Aprotic solvents like dichloromethane (DCM), chloroform, or toluene are recommended.[7] A heterogeneous mixture can lead to lower yields.[1]
Q3: I am attempting a Friedel-Crafts acylation on an aromatic ring using this compound, and it's failing. Why?
A3: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that does not work well with strongly deactivated aromatic rings.[8] The nitro group (-NO₂) on the this compound is a powerful electron-withdrawing group, which deactivates the aromatic ring and makes it unsuitable for this type of reaction.[8][9] Furthermore, the resulting ketone product would be even more deactivated, preventing any reaction.[9]
Q4: What are the ideal conditions for acylating an amine to form an amide?
A4: The Schotten-Baumann reaction provides a robust set of conditions for acylating amines.[10][11] This typically involves a two-phase system (e.g., DCM and water) or an anhydrous aprotic solvent.[12] A base, such as aqueous sodium hydroxide or an organic amine like pyridine or triethylamine, is essential to neutralize the HCl byproduct.[5] The reaction is often performed by cooling the amine solution to 0 °C before slowly adding the acyl chloride.[6][13]
Q5: What are the recommended conditions for acylating an alcohol to form an ester?
A5: The reaction of acyl chlorides with alcohols is often vigorous and can proceed without a catalyst.[14] The alcohol can sometimes be used as the solvent.[14] However, the reaction is accelerated by the addition of a tertiary amine base, such as pyridine, which neutralizes the HCl generated.[14] Reactions are typically run from 0 °C to room temperature, but may require gentle heating or reflux to go to completion.[13][14]
Troubleshooting Guide for Low Reaction Yield
If you are experiencing low yields, follow this diagnostic workflow to identify the potential cause.
Caption: Troubleshooting workflow for low-yield this compound acylations.
General Reaction Parameters
The following tables summarize typical starting conditions for acylation reactions. Optimization may be required for specific substrates.
Table 1: Typical Conditions for Amide Synthesis (Acylation of Amines)
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Anhydrous Dichloromethane (DCM) | Other aprotic solvents like THF or Toluene can be used.[7][15] |
| Base | Triethylamine (Et₃N) or Pyridine | Used to neutralize the HCl byproduct.[5][6] |
| Stoichiometry | 1.0 eq. Amine, 1.2-1.5 eq. Base, 1.05-1.2 eq. Acyl Chloride | A slight excess of acyl chloride can improve conversion.[1][6] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C and then allowed to warm.[16] |
| Time | 2 - 5 hours | Progress should be monitored by Thin-Layer Chromatography (TLC).[16] |
Table 2: Typical Conditions for Ester Synthesis (Acylation of Alcohols)
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Anhydrous Dichloromethane (DCM) or neat | The alcohol can serve as both reactant and solvent.[14] |
| Base/Catalyst | None or Pyridine (1.5 eq) | The reaction can proceed without a base, but is often accelerated by one.[13][14] |
| Stoichiometry | 1.0 eq. Alcohol, 1.1-1.2 eq. Acyl Chloride | |
| Temperature | Room Temperature to Reflux | Reactions with alcohols are generally slower than with amines.[13][14] |
| Time | 1 - 6 hours | Progress should be monitored by Thin-Layer Chromatography (TLC).[13] |
Reaction Mechanism and Experimental Protocols
The acylation of amines and alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism.
Caption: General mechanism for nucleophilic acyl substitution.
Experimental Protocol 1: Synthesis of N-Benzyl-3-nitrobenzamide
This protocol describes a general procedure for the acylation of a primary amine.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq) solution
-
Brine (saturated NaCl (aq) solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[16]
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath.[16] To this stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.[6]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 20-25 °C) and stir for 2-4 hours.[6] Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water.[16] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[6]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[16]
-
Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel to afford the pure N-benzyl-3-nitrobenzamide.[16]
Experimental Protocol 2: Synthesis of Ethyl 3-nitrobenzoate
This protocol provides a general method for the acylation of a primary alcohol.
Materials:
-
Anhydrous Ethanol
-
This compound
-
Pyridine (optional, as catalyst and base)
-
Diethyl ether
-
Saturated NaHCO₃ (aq) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous ethanol (can be used in excess as the solvent) and pyridine (1.5 equivalents, optional).[13]
-
Addition of Acyl Chloride: Cool the solution to 0 °C. Slowly add this compound (1.0 equivalent) to the stirred alcohol solution.[13]
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC indicates the consumption of the starting material.[14]
-
Work-up: After cooling to room temperature, add diethyl ether to dilute the reaction mixture.[14] Transfer to a separatory funnel and wash with water, followed by saturated aqueous NaHCO₃ solution to remove any unreacted acyl chloride and neutralize HCl.[14] Wash again with water.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.[14]
-
Purification: The crude ethyl 3-nitrobenzoate can be purified by vacuum distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. testbook.com [testbook.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Synthesis routes of this compound [benchchem.com]
- 16. benchchem.com [benchchem.com]
troubleshooting low conversion in 3-Nitrobenzoyl chloride derivatization
Welcome to the technical support center for 3-Nitrobenzoyl chloride derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide: Low Conversion Rate
This guide addresses the most common causes of low conversion in this compound derivatization reactions in a question-and-answer format.
Question 1: My derivatization reaction is showing little to no product formation. What are the most likely causes?
Low conversion rates in derivatization reactions with this compound can often be attributed to a few critical factors. The primary culprits are typically related to the presence of moisture, suboptimal reaction conditions, or the quality of the reagents.[1]
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Moisture Sensitivity: this compound is highly reactive towards water.[2] Any moisture in your reaction setup, including solvents, reagents, or glassware, will lead to the hydrolysis of the benzoyl chloride to the unreactive 3-nitrobenzoic acid, which is a major cause of reduced yield.[1][3]
-
Reaction Conditions: Key parameters such as temperature, reaction time, and the choice and amount of base are crucial for the success of the reaction. Acylation reactions with benzoyl chlorides can be rapid, but insufficient reaction time or non-optimal temperature can result in incomplete conversion.[1]
-
Reagent Quality: The purity of both the this compound and the nucleophile (amine or alcohol) is essential. Impurities in the this compound, such as its hydrolysis product, will not participate in the desired reaction.[1]
Question 2: I've ensured my reagents and solvents are anhydrous, but the yield is still low. What other factors should I investigate?
If you have ruled out moisture as the cause for low conversion, consider the following factors:
-
Stoichiometry: Ensure the molar ratio of your reactants is appropriate. A slight excess (1.1-1.2 equivalents) of this compound may be necessary to drive the reaction to completion, especially if your nucleophile is valuable or less reactive.[1]
-
Base Selection and Stoichiometry: The base plays a critical role in scavenging the HCl byproduct of the reaction. Using an insufficient amount of base can lead to the protonation of the amine nucleophile, rendering it unreactive.[1] For less nucleophilic substrates, a stronger, non-nucleophilic base might be required.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Solvents like dichloromethane (DCM) and chloroform are commonly used.[1] It's important that your starting materials are fully dissolved to avoid a heterogeneous reaction mixture, which can lead to lower yields.[1]
-
Nucleophile Reactivity: The nature of your nucleophile (primary vs. secondary amine, sterically hindered vs. unhindered) will significantly impact the reaction rate. Sterically hindered amines or less nucleophilic aromatic amines may require more forcing conditions (e.g., higher temperature, longer reaction time, or a stronger base).[4]
Question 3: I am seeing multiple spots on my TLC, including a baseline spot. What could be the issue?
The presence of multiple spots on a TLC plate can indicate a number of issues:
-
Incomplete Reaction: If you see a spot corresponding to your starting material, the reaction has not gone to completion. Consider increasing the reaction time or temperature.[5]
-
Hydrolysis: A polar spot at the baseline often corresponds to the 3-nitrobenzoic acid, the hydrolysis product of this compound. This reinforces the need for strictly anhydrous conditions.[3]
-
Side Reactions: At higher temperatures, side reactions such as the formation of anhydrides through self-condensation of the acyl chloride can occur.[3]
-
Degradation of the Product: Depending on the stability of your derivatized product, it may be degrading on the TLC plate or during the workup.
To identify the spots, you can run co-spots with your starting materials. A spiking experiment, where a small amount of a suspected impurity is added to your sample, can also help confirm the identity of a byproduct peak in an HPLC chromatogram.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for derivatization with this compound?
For many acylation reactions with amines, the reaction can be started at a low temperature (0-10°C) during the addition of the acyl chloride to control the initial exotherm, and then allowed to warm to room temperature to proceed to completion.[7] For less reactive nucleophiles, gentle heating (e.g., 40-50°C) may be necessary.[1]
Q2: Which base is best for this reaction?
Tertiary amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA) are commonly used as they are non-nucleophilic and effectively scavenge HCl.[8] Pyridine can also be used and may offer catalytic benefits.[9][10] The choice of base can depend on the specific substrate and reaction conditions.[1]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction's progress by observing the disappearance of the starting materials and the appearance of the product.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[11]
Q4: How should I purify my derivatized product?
Purification is typically achieved through aqueous workup followed by recrystallization or column chromatography on silica gel.[7] The workup usually involves washing the organic layer with a dilute acid (to remove excess amine), a saturated sodium bicarbonate solution (to remove unreacted acyl chloride and 3-nitrobenzoic acid), and brine.[7]
Data Presentation
Table 1: Influence of Reaction Parameters on Derivatization Yield (Illustrative Data)
The following table provides illustrative data on how different reaction parameters can affect the yield of the derivatization of a generic primary amine with this compound. Actual yields will vary depending on the specific substrates and conditions.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Base | Triethylamine | Pyridine | None | Triethylamine |
| Solvent | Dichloromethane | Toluene | Dichloromethane | Dichloromethane |
| Temperature | Room Temp | 80°C | Room Temp | Room Temp |
| Anhydrous Conditions | Yes | Yes | Yes | No |
| Illustrative Yield | >90% | ~95% | <20% | <10% |
Experimental Protocols
Detailed Methodology for the Derivatization of an Amine with this compound
This protocol provides a general procedure for the acylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et3N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: All glassware should be thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.[1]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0-10°C using an ice bath. To this stirred solution, add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes, ensuring the temperature remains below 10°C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours.[7] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.[12]
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]
Visualizations
Caption: Troubleshooting workflow for low conversion in derivatization.
Caption: Signaling pathway of this compound derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis routes of this compound [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
removal of excess 3-Nitrobenzoyl chloride from a reaction mixture
Welcome to the technical support center for handling 3-Nitrobenzoyl chloride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound after a reaction?
A1: The choice of method depends on the stability of your desired product and the scale of your reaction. The most common techniques are:
-
Quenching: Reacting the excess this compound with a simple nucleophile to convert it into a more easily removable substance.
-
Aqueous Extraction (Work-up): Using a series of aqueous washes to separate the unreacted reagent and its byproducts from the desired product.
-
Chromatography: Purifying the desired product from the unreacted reagent and byproducts using column chromatography.
-
Distillation: Removing the volatile this compound from a non-volatile product under reduced pressure.[1]
-
Recrystallization: Purifying a solid product, leaving the derivatives of the excess reagent in the mother liquor.[2]
Q2: How do I effectively quench the excess this compound in my reaction mixture?
A2: Quenching is a critical step to neutralize the highly reactive acyl chloride.[3] This is typically done by slowly adding the reaction mixture to a stirred solution of a quenching agent. The choice of agent depends on the desired byproduct. Detailed protocols are provided in the "Experimental Protocols" section below.
| Quenching Agent | Resulting Byproduct | Key Considerations |
| Saturated Sodium Bicarbonate (aq) | 3-Nitrobenzoic acid (as sodium salt) | Exothermic reaction, produces CO₂ gas. Requires slow addition and efficient stirring to control foaming.[3] |
| Water | 3-Nitrobenzoic acid | Can be highly exothermic. The resulting 3-nitrobenzoic acid may require a subsequent basic wash for removal.[4] |
| Methanol (or other simple alcohols) | Methyl 3-nitrobenzoate (or corresponding ester) | Less exothermic than water. The resulting ester is typically easier to remove by chromatography or distillation.[3] |
| Dilute Amine solution (e.g., aqueous NH₃) | 3-Nitrobenzamide | Useful if the amide byproduct is easily separable from your product. |
Q3: My desired product is sensitive to acidic or basic conditions. How should I approach the work-up?
A3: If your product is unstable in the presence of acids or bases, you should avoid standard acidic (e.g., HCl) or basic (e.g., NaHCO₃) washes.
-
Alternative Quenching: Quench the excess this compound with an anhydrous alcohol like methanol or ethanol.[3] This avoids the formation of the acidic 3-nitrobenzoic acid and the need for a basic wash. The resulting ester byproduct can often be removed via chromatography or distillation.
-
Neutral Washes: Use only water and brine washes to remove water-soluble impurities. This may be less effective at removing all byproducts.
-
Direct Purification: Proceed directly to purification via column chromatography after quenching, ensuring your product is stable on silica gel.
Q4: I've performed an aqueous work-up, but I'm having trouble removing the 3-nitrobenzoic acid byproduct. What can I do?
A4: 3-nitrobenzoic acid is the hydrolysis product of this compound.[5] If it persists in your organic layer after a water wash, it indicates the need for a basic extraction.
-
Thorough Basic Wash: Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, ~1M).[2] The base will deprotonate the carboxylic acid, forming the corresponding sodium salt which is highly soluble in the aqueous layer.
-
Check pH: After washing with base, check the pH of the aqueous layer to ensure it is basic. If not, the base has been consumed, and another wash is necessary.
-
Purification: If basic washes are not completely effective or are incompatible with your product, column chromatography is the most reliable method for separation.
Q5: Is it possible to remove excess this compound by distillation?
A5: Yes, distillation is a viable method if your desired product has a significantly higher boiling point or is non-volatile. This compound has a boiling point of 275-278 °C at atmospheric pressure, but it can be distilled at much lower temperatures under reduced pressure (e.g., 153-154 °C at 12 mmHg).[1][6] This technique is often used in the synthesis and purification of the acyl chloride itself.[1]
Q6: What are the most critical safety precautions when handling this compound and quenching the reaction?
A6: this compound is a corrosive and moisture-sensitive chemical that requires careful handling.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[9]
-
Ventilation: All work must be performed in a certified chemical fume hood to avoid inhaling vapors.[3][9]
-
Moisture Sensitivity: Use dry glassware and solvents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis.[10][11]
-
Quenching Safety: The quenching process, especially with aqueous bases, is exothermic and can release gas (CO₂).[3] Always add the reaction mixture slowly to the quenching solution with vigorous stirring and external cooling (e.g., an ice bath) to control the reaction rate.
Experimental Protocols
Protocol 1: Removal by Quenching and Aqueous Extraction
This is the most common procedure for reactions where the product is stable to aqueous acid and base.
-
Reaction Completion: Ensure your primary reaction is complete by a suitable monitoring technique (e.g., TLC, LC-MS).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exotherm during quenching.
-
Quenching: Prepare a separate flask containing a stirred, cold (0 °C) solution of saturated aqueous sodium bicarbonate (NaHCO₃). Slowly add the reaction mixture dropwise to the bicarbonate solution.[3] Be cautious of initial foaming due to CO₂ evolution.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure all excess this compound is hydrolyzed.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, you may need to add more of that solvent to ensure proper separation.
-
Separate Layers: Separate the organic and aqueous layers.
-
Acid Wash (Optional): If your reaction used an amine reagent, wash the organic layer with 1M HCl to remove any unreacted amine.[12]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ to remove the 3-nitrobenzoic acid byproduct.[2]
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the majority of dissolved water.[12]
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[3]
Protocol 2: Removal by Anhydrous Quenching
This protocol is suitable for products that are sensitive to water or aqueous bases.
-
Reaction Completion: Confirm the reaction is complete via TLC or LC-MS.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare Quenching Solution: In a separate flask, prepare a solution of anhydrous methanol (at least 10 molar equivalents relative to the excess acyl chloride) in your reaction solvent.[3]
-
Quenching: Slowly add the methanol solution to your stirring, cooled reaction mixture.
-
Stirring: Allow the reaction to stir at room temperature for 30-60 minutes to ensure complete conversion of the acyl chloride to its methyl ester.
-
Concentration: Remove the solvent and excess methanol under reduced pressure.
-
Purification: The crude product, now containing methyl 3-nitrobenzoate, can be purified by column chromatography or other appropriate methods.
Visualized Workflow
The following diagram illustrates a decision-making process for selecting the appropriate removal method for excess this compound.
Caption: Decision workflow for removing excess this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound 98 121-90-4 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. m-Nitrobenzoyl chloride CAS#: 121-90-4 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions of 3-Nitrobenzoyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 3-Nitrobenzoyl chloride. The information is presented in a question-and-answer format to directly address potential issues and ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and toxic compound that is highly reactive and moisture-sensitive.[1][2] The primary hazards include:
-
Exothermic Reactions: It reacts vigorously and exothermically with nucleophiles such as water, alcohols, and amines.[3] These reactions can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction if not properly controlled.
-
Toxicity and Corrosivity: It can cause severe skin burns and eye damage upon contact.[2] Inhalation of its dust or vapors can cause respiratory irritation.
-
Instability: The compound is unstable at room temperature and may decompose upon heating, emitting highly toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride gas.[2]
Q2: How should this compound be stored?
A2: To maintain its stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[2][4] It should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is required for storage when not in use.[3]
Q3: What are the initial signs of a runaway reaction?
A3: The initial signs of a runaway reaction include:
-
A sudden and uncontrolled increase in the reaction temperature.
-
A rapid increase in pressure within the reaction vessel.
-
Vigorous gas evolution or bubbling.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
The release of fumes or vapors from the reaction vessel.
Q4: What immediate steps should be taken in case of a suspected runaway reaction?
A4: In the event of a suspected runaway reaction, prioritize personal safety above all else. The following steps should be taken:
-
Activate any emergency cooling systems for the reactor.
-
If it is safe to do so, stop the addition of any further reagents.
-
Alert all personnel in the immediate vicinity and evacuate the area.
-
Follow your institution's emergency response procedures and contact the appropriate safety personnel.
-
Do not attempt to quench a large-scale runaway reaction without proper training and equipment.
Troubleshooting Guides
Problem 1: The reaction temperature is increasing too rapidly, even with cooling.
| Possible Cause | Suggested Solution |
| Addition rate of this compound is too fast. | Immediately stop the addition of the reagent. Allow the cooling system to bring the temperature back to the desired range before resuming addition at a much slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and has sufficient capacity for the scale of the reaction. Check that the heat transfer is efficient (e.g., proper immersion of the flask, good stirring). |
| Concentration of reagents is too high. | For future experiments, consider diluting the reaction mixture with a suitable anhydrous, aprotic solvent. |
| Reaction solvent is inappropriate. | Ensure the solvent is anhydrous and inert to the reactants. Protic solvents will react exothermically. |
Problem 2: The reaction mixture has turned dark brown or black.
| Possible Cause | Suggested Solution |
| Decomposition of this compound. | This can occur if the reaction temperature is too high. Maintain strict temperature control throughout the reaction. |
| Presence of impurities. | Ensure the purity of all starting materials and solvents. Impurities can sometimes catalyze decomposition or side reactions. |
| Side reactions. | Overly vigorous reaction conditions can lead to the formation of colored byproducts. Consider running the reaction at a lower temperature or with slower addition of reagents. |
Problem 3: Low yield of the desired product.
| Possible Cause | Suggested Solution |
| Hydrolysis of this compound. | This is a common issue due to its moisture sensitivity. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC of a quenched aliquot). The reaction may require a longer time or gentle warming to go to completion, but be cautious of the exothermic nature. |
| Loss of product during work-up. | This compound and the product may be sensitive to the work-up conditions. Ensure that any aqueous washes are performed after the complete consumption of the starting material. |
Data Presentation
Table 1: Physical and Reactive Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄ClNO₃ | [3] |
| Molecular Weight | 185.56 g/mol | [3] |
| Appearance | Yellow to brown solid/liquid | [3] |
| Melting Point | 31-35 °C (88-95 °F) | [5] |
| Boiling Point | 275-278 °C (527-532 °F) with decomposition | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| Reactivity with Water | Decomposes, highly exothermic | [3] |
| Reactivity with Alcohols/Amines | Highly exothermic reaction | [3] |
| Heat of Reaction (Qualitative) | High | General knowledge for acyl chlorides |
| Calorimetry Data (e.g., Heat of Hydrolysis) | Not readily available in public literature | N/A |
Note: Specific quantitative data for the heat of reaction of this compound with various nucleophiles is not widely published. Reactions should always be treated as highly exothermic and potentially hazardous.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Reaction with an Amine
This protocol describes a general method for the acylation of a primary or secondary amine with this compound, with an emphasis on controlling the exothermic reaction.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice-acetone)
Procedure:
-
Preparation: Assemble a flame- or oven-dried round-bottom flask with a magnetic stir bar, an addition funnel, and an inert gas inlet.
-
Reagent Preparation: In the flask, dissolve the amine nucleophile and the tertiary amine base (typically 1.1-1.2 equivalents) in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C or lower using a cooling bath.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in the anhydrous solvent in the addition funnel.
-
Controlled Addition: Add the this compound solution dropwise to the cooled, stirring amine solution over a period of 30-60 minutes. Monitor the internal temperature of the reaction closely. If the temperature begins to rise significantly, stop the addition until it has stabilized.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a period, then gradually warm to room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS of a quenched aliquot).
-
Quenching: Once the reaction is complete, carefully quench any remaining this compound by slowly adding a suitable quenching agent (see Protocol 2).
Protocol 2: Emergency and Post-Reaction Quenching
This protocol outlines the procedure for safely neutralizing excess or unreacted this compound.
Materials:
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate, cold dilute aqueous base, or an alcohol like isopropanol)
-
Large beaker or flask for the quench
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Preparation: In a large beaker or flask (at least 5-10 times the volume of the reaction mixture), place the quenching solution and a stir bar. Cool the quenching vessel in an ice bath.
-
Slow Addition: While vigorously stirring the quenching solution, slowly and carefully add the reaction mixture containing this compound dropwise. Never add the quenching solution to the reaction mixture.
-
Gas Evolution: Be aware that quenching with a bicarbonate or carbonate solution will evolve CO₂ gas. The addition must be slow enough to control the rate of gas evolution and prevent foaming.
-
Completion: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure all the reactive material has been quenched.
-
Work-up: Proceed with the standard aqueous work-up to isolate the product.
Mandatory Visualization
Caption: Workflow for managing the exothermic reaction of this compound.
Caption: Troubleshooting decision tree for a rapid temperature increase.
References
Technical Support Center: Stability of 3-Nitrobenzoyl Chloride
This technical support guide provides essential information regarding the stability of 3-Nitrobenzoyl chloride in various solvents, tailored for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are its primary degradation pathways?
A1: this compound is a highly reactive acyl chloride and is sensitive to moisture, air, and nucleophiles.[1][2] It is known to be unstable at room temperature over extended periods, and refrigeration is recommended for storage.[1] The primary degradation pathway is hydrolysis, which occurs upon contact with water (including atmospheric moisture), yielding 3-nitrobenzoic acid and corrosive hydrochloric acid (HCl) gas.[1][2] It also readily reacts with other nucleophiles such as alcohols (alcoholysis) to form esters.[1][3]
Q2: Which solvents are recommended for handling and reactions with this compound?
A2: Anhydrous aprotic solvents are the preferred choice for dissolving and reacting with this compound to minimize degradation. Commonly used solvents include:
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Toluene
-
Acetonitrile (ACN)
-
Chloroform
It is crucial to use anhydrous grades of these solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q3: Which solvents and reagents are incompatible with this compound?
A3: this compound is incompatible with a range of substances that can act as nucleophiles or bases.[1] Exposure to these should be strictly avoided to maintain the integrity of the reagent. Incompatible materials include:
-
Alcohols (e.g., methanol, ethanol): Results in alcoholysis to form esters.[1][3]
-
Primary and secondary amines: React to form amides.
-
Strong bases (e.g., hydroxides, amines): Can catalyze decomposition.[1]
-
Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO): While DMF can be used as a catalyst in the synthesis of acyl chlorides, it can also react with them, especially in the presence of other reagents or at elevated temperatures, to form a Vilsmeier reagent.[4] Therefore, using DMF as a solvent for this compound is generally not recommended unless it is a specific requirement of a validated procedure. Benzoyl chloride has been reported to cause the violent decomposition of DMSO.
Q4: How should this compound be stored to ensure its stability?
A4: To ensure maximum stability, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2] It is recommended to store it in a cool, dry, and dark place.[1] Refrigeration is often advised to slow down potential decomposition.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or no yield in an acylation reaction.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting: The reagent may have been compromised by exposure to moisture or air. Use a fresh bottle of this compound or verify the purity of the existing stock. It is advisable to use freshly opened bottles for critical reactions.
-
-
Possible Cause 2: Inadequate reaction conditions.
-
Troubleshooting: Ensure that all glassware was thoroughly dried before use and that the reaction was performed under a strictly inert atmosphere. Use anhydrous solvents.
-
-
Possible Cause 3: Inactivation of the nucleophile.
-
Troubleshooting: The HCl gas generated during the reaction can protonate the nucleophile, rendering it inactive. Consider adding a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to act as an acid scavenger.
-
Issue 2: Appearance of an unexpected solid (precipitate) in the reaction mixture.
-
Possible Cause 1: Formation of 3-nitrobenzoic acid.
-
Troubleshooting: If the reaction solvent is non-polar, the hydrolysis product, 3-nitrobenzoic acid, may precipitate out of the solution. This indicates moisture contamination. Review the experimental setup to identify and eliminate sources of moisture.
-
-
Possible Cause 2: Formation of a salt.
-
Troubleshooting: If a base is used as an acid scavenger, the hydrochloride salt of the base will precipitate. This is expected and is often a sign that the reaction is proceeding.
-
Issue 3: Inconsistent reaction outcomes.
-
Possible Cause: Variable quality of this compound.
-
Troubleshooting: The purity of this compound can vary between batches and can decrease over time with storage. It is recommended to assess the purity of the reagent before use, for example, by melting point determination or spectroscopic methods (NMR, IR).
-
Below is a logical workflow for troubleshooting common issues with this compound reactions.
Caption: Troubleshooting logic for low reaction yield.
Quantitative Data on Stability
To assist researchers in determining the stability of this compound in their specific experimental conditions, a general protocol for a stability study is provided below. The following table can be used to summarize the obtained data.
Table 1: Stability of this compound in Various Solvents
| Solvent | Temperature (°C) | Time (hours) | Initial Concentration (mg/mL) | Final Concentration (mg/mL) | % Degradation | Half-life (t½) | Degradation Product(s) |
| Dichloromethane | 25 | ||||||
| Tetrahydrofuran | 25 | ||||||
| Acetonitrile | 25 | ||||||
| Dimethylformamide | 25 | ||||||
| User-defined |
Experimental Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general method for determining the stability of this compound in a chosen organic solvent.
Objective: To quantify the degradation of this compound in a specific solvent over time at a set temperature.
Materials:
-
This compound
-
Anhydrous solvent of interest (e.g., DCM, THF, ACN)
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the anhydrous solvent being tested. This is your stock solution (approximately 1 mg/mL).
-
-
Stability Study Setup:
-
Transfer aliquots of the stock solution into several sealed vials.
-
Store the vials at the desired temperature (e.g., room temperature, 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial for analysis.
-
-
Sample Preparation for HPLC Analysis:
-
Immediately upon opening a vial, dilute an aliquot of the solution with acetonitrile to a final concentration of approximately 0.1 mg/mL. This dilution with a large volume of acetonitrile will quench any further significant degradation.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% TFA). For example:
-
Initial conditions: 30% acetonitrile.
-
Gradient: Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.
-
Identify any new peaks that appear in the chromatogram, which are likely degradation products (e.g., 3-nitrobenzoic acid).
-
The following diagram illustrates the workflow for the stability assessment experiment.
Caption: Workflow for HPLC-based stability study.
Degradation Pathway Visualization
The most common degradation pathway for this compound is hydrolysis. The following diagram illustrates this reaction.
Caption: Hydrolysis degradation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-Nitrobenzoyl Chloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of 3-Nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and well-established method for synthesizing this compound is the reaction of 3-nitrobenzoic acid with an excess of thionyl chloride (SOCl₂).[1] This reaction is typically carried out under reflux conditions, and often a catalytic amount of N,N-dimethylformamide (DMF) is added to increase the reaction rate.[2]
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
The most common impurities include:
-
Unreacted 3-Nitrobenzoic Acid: Incomplete reaction can lead to the presence of the starting material in your final product.
-
3-Nitrobenzoic Acid (Hydrolysis Product): this compound is highly sensitive to moisture and can readily hydrolyze back to 3-nitrobenzoic acid upon contact with water from the atmosphere or wet solvents.[3]
-
3-Nitrobenzoic Anhydride: This impurity can form through the self-condensation of this compound, particularly at elevated temperatures.[3]
-
Residual Solvents: Solvents used during the synthesis or work-up, such as toluene or dichloromethane, may be present in the final product.[3]
-
Side-Products from Starting Material Synthesis: Impurities present in the initial 3-nitrobenzoic acid, such as isomers (2-nitrobenzoic acid and 4-nitrobenzoic acid), can carry through the synthesis.[4]
Q3: My final product is a darker yellow or brown color instead of the expected pale yellow. What is the likely cause?
A darker coloration of this compound often indicates the presence of impurities.[3] Potential reasons include:
-
Degradation Products: The compound can degrade over time, especially when exposed to light, air, or moisture.
-
Residual Nitro-Compounds: The presence of starting materials or byproducts from the nitration steps used to produce the 3-nitrobenzoic acid precursor can lead to a darker color.[3]
-
Anhydride Formation: The formation of 3-nitrobenzoic anhydride can sometimes result in colored byproducts.[3]
It is advisable to assess the purity of your product using techniques like HPLC and consider purification by recrystallization or distillation to remove these colored impurities.
Q4: How can I minimize the hydrolysis of this compound during my experiments?
Due to its high reactivity with water, it is crucial to maintain anhydrous (dry) conditions throughout the synthesis and handling of this compound.[3] Key precautions include:
-
Thoroughly drying all glassware in an oven before use.
-
Using anhydrous solvents and reagents.
-
Performing the reaction under an inert atmosphere, such as nitrogen or argon.
-
Storing the final product in a tightly sealed container under an inert atmosphere and in a desiccator.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or No Conversion to this compound
Symptoms:
-
Analysis of the crude product shows a high percentage of the starting material, 3-nitrobenzoic acid.
-
Minimal or no formation of the desired product is observed.
Potential Causes and Corrective Actions:
| Potential Cause | Corrective Action |
| Insufficient Reagent | Ensure that an excess of thionyl chloride (typically 2-4 equivalents) is used to drive the reaction to completion. |
| Low Reaction Temperature | The reaction generally requires heating. Refluxing the mixture is a common practice to ensure the reaction proceeds at an adequate rate.[1] |
| Short Reaction Time | Monitor the reaction progress. A common method is to observe the cessation of gas evolution (HCl and SO₂). If the reaction is sluggish, consider extending the reaction time.[5] |
| Poor Quality of Thionyl Chloride | Use a fresh, unopened bottle of thionyl chloride or distill older thionyl chloride before use to remove decomposition products such as SO₂ and S₂Cl₂. |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture. |
Problem 2: Product is Contaminated with 3-Nitrobenzoic Anhydride
Symptoms:
-
Analytical techniques (e.g., HPLC, NMR) indicate the presence of a higher molecular weight impurity.
-
The isolated yield of this compound is lower than expected, even with complete consumption of the starting material.
Potential Causes and Corrective Actions:
| Potential Cause | Corrective Action |
| Excessive Heat | Avoid unnecessarily high reaction temperatures or prolonged heating, as this can promote the self-condensation of the product to form the anhydride. Maintain a controlled reflux.[3] |
| Presence of Base | While not typically added in this synthesis, any basic impurities can catalyze the formation of the anhydride. Ensure all reagents are free from basic contaminants. |
Problem 3: Significant Hydrolysis of the Product
Symptoms:
-
The final product contains a significant amount of 3-nitrobenzoic acid.
-
A strong odor of HCl is noticeable during work-up or storage.
Potential Causes and Corrective Actions:
| Potential Cause | Corrective Action |
| Moisture Contamination | As detailed in the FAQs, strictly maintain anhydrous conditions. Oven-dry all glassware, use anhydrous solvents, and work under an inert atmosphere.[3] |
| Improper Work-up | If an aqueous work-up is necessary for a subsequent reaction, perform it quickly and at low temperatures to minimize hydrolysis. |
| Inadequate Storage | Store the purified this compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to protect it from atmospheric moisture. |
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Typical Origin |
| 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Unreacted starting material, Hydrolysis of product[3][4] |
| 3-Nitrobenzoic Anhydride | C₁₄H₈N₂O₇ | 316.23 | Self-condensation of the product at high temperatures[3][6] |
| 2-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Isomeric impurity in the starting material[4] |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | Isomeric impurity in the starting material[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (for co-evaporation)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid.
-
Carefully add an excess of thionyl chloride (2-4 equivalents) to the flask.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene can be added and co-evaporated.[7]
-
The resulting crude this compound can be purified by vacuum distillation or recrystallization.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% phosphoric acid
-
B: Acetonitrile
Gradient Program:
-
A typical gradient might start with a higher percentage of A and gradually increase the percentage of B to elute the less polar this compound. The more polar 3-nitrobenzoic acid will elute earlier.
Detection:
-
UV at 254 nm
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture or dissolve the final product in a suitable solvent (e.g., acetonitrile) to a known concentration. Be aware that the product will hydrolyze in the presence of water in the mobile phase, so analysis should be performed promptly. A more stable derivative, such as the methyl ester (formed by quenching with methanol), can be analyzed for an indirect assessment of the reaction's progress.[7]
Mandatory Visualization
Caption: Troubleshooting logic for this compound synthesis.
Caption: Workflow for the analytical assessment of this compound purity.
References
- 1. iris.unica.it [iris.unica.it]
- 2. "The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid " by Brittany Lynn Nichols [digital.library.ncat.edu]
- 3. benchchem.com [benchchem.com]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-nitrobenzoic anhydride [stenutz.eu]
- 7. reddit.com [reddit.com]
effect of base on 3-Nitrobenzoyl chloride acylation efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 3-Nitrobenzoyl chloride for acylation reactions. It includes troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and a summary of the effect of different bases on reaction efficiency.
Troubleshooting Guides and FAQs
This section addresses specific issues that can lead to suboptimal results in acylation reactions with this compound.
Frequently Asked Questions (FAQs)
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Q1: What are the primary applications of this compound?
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A1: this compound is a versatile chemical intermediate primarily used in the pharmaceutical and dye industries. Its high reactivity makes it an ideal building block for the synthesis of complex molecules, including various active pharmaceutical ingredients (APIs).
-
-
Q2: What are the main safety precautions to consider when handling this compound?
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A2: this compound is a corrosive and moisture-sensitive compound that can cause skin and eye irritation.[1] It is crucial to handle this substance in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Strict anhydrous conditions should be maintained as it reacts with water.[1]
-
-
Q3: How should this compound be stored?
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A3: To ensure its stability and prevent degradation, this compound should be stored in a cool, dry place, away from moisture.[2] The container should be tightly sealed.
-
-
Q4: What factors influence the reactivity of this compound?
-
A4: The reactivity of the acyl chloride functional group is significantly enhanced by the electron-withdrawing nitro group on the aromatic ring, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[3]
-
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: this compound is highly sensitive to moisture and can hydrolyze to the unreactive 3-nitrobenzoic acid.[2] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[2] |
| Degraded Starting Material: The this compound may have degraded upon storage. | Use a fresh bottle or verify the purity of the existing stock (e.g., via ¹H NMR). | |
| Inefficient Base: The base may not be strong enough or may be sterically hindered, leading to incomplete scavenging of the HCl byproduct. | Select a base with appropriate basicity and minimal steric hindrance. Pyridine has been shown to be more effective than triethylamine in some cases.[4] Use at least one equivalent of the base.[2] | |
| Low Reactivity of Nucleophile: The amine or alcohol substrate may be sterically hindered or electronically deactivated. | Consider using a stronger, non-nucleophilic base to activate the nucleophile. Gentle heating (e.g., 40-50 °C) may also be necessary for slow reactions.[2] | |
| Formation of Multiple Products | Diacylation: If the nucleophile has more than one reactive site, multiple acylations can occur. | Use a controlled stoichiometry of this compound (a slight excess, 1.1-1.2 equivalents, may be needed to drive the reaction to completion with a single reactive site).[2] Protecting groups may be necessary for multifunctional nucleophiles. |
| Side Reactions: The base may be reacting with the acyl chloride. | Choose a non-nucleophilic base, especially if the reaction is sluggish. | |
| Reaction Does Not Go to Completion | Insufficient Reaction Time: Acylation reactions are often rapid, but some substrates may require longer reaction times.[2] | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.[2] |
| Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. | Ensure accurate measurement of all reactants. A slight excess of the acylating agent is often beneficial.[2] |
Effect of Base on Acylation Efficiency
The choice of base is critical in scavenging the HCl byproduct generated during acylation, which can otherwise protonate the nucleophile and render it inactive. The efficiency of the base can be influenced by its basicity and steric hindrance.
A study on the acylation of anthranilic acid with various benzoyl chlorides, including a nitro-substituted one, provided a quantitative comparison between pyridine and triethylamine.[4]
| Base | Yield of Acylated Product (%) with 4-Nitrobenzoyl Chloride | Key Observations |
| Pyridine | 46% | More effective catalyst, leading to a higher yield.[4] |
| Triethylamine | Lower than with Pyridine (exact % not specified for 4-nitro derivative, but trend observed) | Less effective due to steric hindrance from the ethyl groups, which blocks the nitrogen's lone pair from effectively deprotonating the nucleophile.[4] |
| Mixtures of Pyridine and Triethylamine | Yields increased with a higher proportion of pyridine.[4] | Demonstrates the superior catalytic activity of pyridine in this type of reaction.[4] |
Note: While triethylamine is a stronger base (pKb ≈ 3.25) than pyridine (pKb ≈ 8.75), the steric accessibility of the lone pair on the nitrogen atom plays a more significant role in the efficiency of these acylation reactions.[4]
Experimental Protocols
General Protocol for the Acylation of an Amine with this compound
This protocol provides a general starting point. Optimization of specific parameters may be required for different substrates.
Materials:
-
This compound (1.05 equivalents)
-
Amine (1.0 equivalent)
-
Pyridine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon).
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0-5 °C using an ice bath. In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Slowly add the this compound solution to the amine solution via a dropping funnel over 15-30 minutes, while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure amide.
Visualizations
Caption: General mechanism of this compound acylation with an amine.
References
minimizing self-condensation of 3-Nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of 3-nitrobenzoyl chloride in chemical synthesis, with a focus on minimizing self-condensation and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a reactive acyl chloride compound. It serves as a key building block in organic synthesis, particularly for introducing the 3-nitrobenzoyl group into molecules. A primary application is in the synthesis of N-aryl-3-nitrobenzamides and in Friedel-Crafts acylation reactions to produce substituted ketones.[1][2]
Q2: What are the main causes of self-condensation of this compound?
A2: The primary cause of self-condensation is the presence of its hydrolysis product, 3-nitrobenzoic acid. This compound is highly susceptible to hydrolysis in the presence of moisture. The resulting carboxylic acid can then act as a nucleophile, attacking another molecule of the acyl chloride to form 3-nitrobenzoic anhydride. This process is significantly accelerated at elevated temperatures.[3]
Q3: How can I minimize the hydrolysis of this compound during my experiments?
A3: To prevent hydrolysis, it is critical to maintain strictly anhydrous (dry) conditions throughout your experiment. This includes using dry solvents and reagents, performing reactions under an inert atmosphere (e.g., nitrogen or argon), and avoiding prolonged exposure of the compound to ambient air.[4]
Q4: What are the recommended storage conditions for this compound?
A4: Due to its instability at room temperature and sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] It is recommended to store it in a freezer to maintain its integrity.[5]
Q5: Besides self-condensation, what other side reactions should I be aware of?
A5: Aside from self-condensation and hydrolysis, be mindful of reactions with other nucleophiles present in your reaction mixture. This compound is incompatible with bases (including amines), strong oxidizing agents, and alcohols.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of a high-molecular-weight byproduct | Self-condensation of this compound to form 3-nitrobenzoic anhydride. | - Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. - Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C), especially during the addition of reagents. Avoid prolonged heating. - Order of Addition: Add this compound slowly to the reaction mixture containing the other reactant to ensure it reacts preferentially with the desired nucleophile. |
| Presence of 3-nitrobenzoic acid in the product mixture | Hydrolysis of this compound due to the presence of moisture. | - Dry Reaction Setup: Thoroughly dry all glassware, solvents, and reagents. - Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. |
| Reaction is sluggish or does not proceed to completion | Deactivation of the nucleophile by HCl byproduct. | - Use of a Non-Nucleophilic Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture to scavenge the HCl generated. |
| Formation of multiple products in Friedel-Crafts acylation | The aromatic substrate is highly activated, leading to polysubstitution. | - Control Stoichiometry: Use a 1:1 molar ratio of the aromatic substrate to this compound. - Reverse Addition: Add the aromatic substrate to the acylium ion solution. |
| Difficulty in purifying the product from 3-nitrobenzoic anhydride | Similar polarities of the product and the anhydride byproduct. | - Column Chromatography: Use a silica gel column with a carefully selected eluent system to separate the components. - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system. |
Experimental Protocols
Detailed Protocol for Friedel-Crafts Acylation of Toluene with this compound
This protocol details a procedure for the Friedel-Crafts acylation of toluene with this compound to form 4-methyl-3'-nitrobenzophenone, with specific steps to minimize self-condensation.
Materials:
-
This compound
-
Toluene (anhydrous)
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Aluminum chloride (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Hydrochloric acid (concentrated)
-
Ice
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Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
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Addition funnel
-
Reflux condenser with a drying tube
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Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a positive pressure of nitrogen or argon.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the this compound solution dropwise to the stirred aluminum chloride suspension at 0 °C (ice bath).
-
Toluene Addition: After the formation of the acylium ion complex, add anhydrous toluene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Mechanism of this compound Self-Condensation.
Caption: Troubleshooting Workflow for Reactions with this compound.
References
- 1. This compound 98 121-90-4 [sigmaaldrich.com]
- 2. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedure for Reactions Involving 3-Nitrobenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitrobenzoyl chloride. The following information is designed to address specific issues that may be encountered during the work-up of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a reaction involving this compound?
A typical work-up procedure for a reaction, such as an amide synthesis using this compound, involves quenching the reaction, followed by a series of aqueous washes to remove unreacted starting materials and byproducts. The organic layer is then dried and the solvent is removed to yield the crude product, which can be further purified.[1][2][3]
Q2: Why is quenching the reaction an important first step in the work-up?
Quenching is crucial to neutralize any unreacted this compound.[4] This is important because this compound is highly reactive and sensitive to moisture.[5][6] If not quenched, it can hydrolyze during the aqueous work-up, forming 3-nitrobenzoic acid, which can complicate purification.[4]
Q3: What are suitable quenching agents for reactions with this compound?
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a commonly used quenching agent.[4] It reacts with the excess this compound to form the sodium salt of 3-nitrobenzoic acid, which is water-soluble and can be easily removed in the aqueous layer. Other mild bases can also be used.
Q4: How can I remove the 3-nitrobenzoic acid byproduct from my product?
3-Nitrobenzoic acid, the hydrolysis byproduct, can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[1] The basic wash deprotonates the carboxylic acid, forming the water-soluble sodium 3-nitrobenzoate, which partitions into the aqueous phase.
Q5: What is the purpose of the brine wash in the work-up procedure?
A brine wash (saturated aqueous sodium chloride solution) is used to remove residual water from the organic layer before the drying step.[1] This helps to reduce the amount of drying agent needed and improves the efficiency of the drying process.
Q6: How can I monitor the progress of my reaction to know when to begin the work-up?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the progress of a reaction.[4][7][8] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.[9][10] The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[4]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction by TLC to ensure the starting material is fully consumed before starting the work-up.[4] Consider extending the reaction time or gently heating if the reaction is sluggish. |
| Hydrolysis of this compound. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Store this compound in a tightly sealed container under an inert atmosphere.[4] | |
| Product loss during work-up. | Ensure the pH of the aqueous layer is appropriate during extractions to avoid partitioning of the product into the aqueous phase. Minimize the number of transfer steps to avoid physical loss of the product.[5] | |
| Product is Contaminated with 3-Nitrobenzoic Acid | Incomplete quenching of this compound. | Ensure an adequate amount of quenching agent (e.g., saturated NaHCO₃) is used and that the quenching step is allowed to proceed to completion. |
| Insufficient washing with base. | Increase the number of washes with a mild aqueous base or use a slightly more concentrated basic solution to ensure all 3-nitrobenzoic acid is removed.[1] | |
| Oily or Sticky Product after Solvent Removal | Presence of residual solvent. | Ensure the product is thoroughly dried under high vacuum to remove all traces of the solvent.[11] |
| Impurities lowering the melting point. | Purify the product using column chromatography or recrystallization to remove impurities.[11] | |
| Formation of an Emulsion During Extraction | High concentration of reagents or byproducts. | Dilute the reaction mixture with more organic solvent before performing the aqueous wash. Adding brine can also help to break up an emulsion.[3] |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring to quench any unreacted this compound. Continue stirring until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, add water to dissolve the inorganic salts. Separate the organic layer.
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any unreacted amine starting materials.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any 3-nitrobenzoic acid.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[1]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
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Solvent Removal: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[12][13] Common solvents for 3-nitrobenzamides include ethanol, methanol, and acetonitrile.[14]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[15][16]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.[4]
Data Presentation
Table 1: Typical Solvents for Work-up and Purification
| Step | Solvent/Reagent | Purpose |
| Quenching | Saturated aq. NaHCO₃ | Neutralize excess this compound. |
| Extraction | Dichloromethane, Ethyl Acetate | Organic phase for product isolation.[1] |
| Acid Wash | 1 M HCl (aq) | Remove basic impurities (e.g., unreacted amines). |
| Base Wash | Saturated aq. NaHCO₃ | Remove acidic impurities (e.g., 3-nitrobenzoic acid).[1] |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | Remove residual water from the organic phase. |
| Recrystallization | Ethanol, Methanol, Acetonitrile | Purification of the solid product. |
Table 2: Reported Yields for 3-Nitrobenzamide Synthesis
| Starting Material | Method | Reported Yield | Reference |
| Benzamide | Direct Nitration | 60-70% | [17] |
| This compound | Recrystallization from acetonitrile | 40.5% | [17] |
| m-Nitrobenzonitrile | Hydrolysis | 75% | [1] |
Visualizations
Caption: A generalized experimental workflow for the work-up of reactions involving this compound.
Caption: A troubleshooting decision tree for addressing low product yield in reactions with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. How To Run A Reaction [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To [chem.rochester.edu]
- 10. coconote.app [coconote.app]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]
Technical Support Center: Scaling Up 3-Nitrobenzoyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up reactions involving 3-Nitrobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound?
A1: The most prevalent method for both laboratory and industrial-scale synthesis is the reaction of 3-nitrobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is generally the preferred reagent for larger-scale operations.[1][2] The primary advantages of using thionyl chloride are that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation and purification.[1]
Q2: What are the critical parameters to monitor when scaling up the synthesis of this compound?
A2: Several parameters are crucial for a successful and safe scale-up. These include:
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Anhydrous Conditions: this compound is highly susceptible to hydrolysis back to 3-nitrobenzoic acid. All equipment must be thoroughly dried, and anhydrous solvents should be used under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Temperature Control: The reaction with thionyl chloride can be exothermic. What might be a manageable exotherm at a lab scale can become a significant safety hazard at an industrial scale due to the lower surface-area-to-volume ratio, which impedes heat dissipation. Careful temperature monitoring and control are essential.[1]
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Reagent Purity: The purity of the starting 3-nitrobenzoic acid and the thionyl chloride is critical. Impurities can lead to side reactions and the formation of colored byproducts, complicating purification.[2]
-
Rate of Addition: On a larger scale, the controlled addition of the chlorinating agent is vital to manage the reaction rate and heat generation.[1]
Q3: How can I monitor the progress of the reaction at a large scale?
A3: Direct monitoring by Thin Layer Chromatography (TLC) can be challenging because the highly reactive this compound may hydrolyze on the silica plate. A more reliable indirect method involves taking a small aliquot of the reaction mixture and quenching it with a dry alcohol, such as methanol. This converts the acyl chloride to its corresponding ester, which is stable and can be easily monitored by TLC or HPLC.[2]
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
| Possible Cause | Troubleshooting Action |
| Incomplete Reaction | Ensure sufficient reaction time and maintain the optimal reaction temperature. Monitor the reaction using an indirect method (e.g., quenching with methanol followed by TLC/HPLC) until the starting material is consumed.[2] |
| Hydrolysis of Product | Strictly maintain anhydrous conditions. Ensure all solvents are dry and the reaction is performed under an inert atmosphere.[2] |
| Product Loss During Work-up | Optimize the work-up procedure. If distillation is used for purification, avoid excessive temperatures to prevent decomposition. For removal of excess thionyl chloride, co-evaporation with an inert solvent like toluene can be effective.[2] |
Problem 2: Product Purity Issues at Scale
| Possible Cause | Troubleshooting Action |
| Presence of Starting Material (3-Nitrobenzoic Acid) | This indicates either an incomplete reaction or hydrolysis of the product. See "Low Yield" troubleshooting. A basic wash during work-up can help remove the acidic starting material. |
| Dark Product Color | This can be due to impurities in the starting materials or side reactions at elevated temperatures. Ensure high-purity starting materials and maintain strict temperature control.[2] |
| Presence of Non-Volatile Byproducts | Using older or lower-purity thionyl chloride can introduce impurities that are difficult to remove by distillation. Use fresh, high-purity thionyl chloride.[1] |
Data Presentation
Table 1: Comparison of Lab Scale vs. Pilot Scale Synthesis of an Analogous Nitrobenzoyl Chloride
| Parameter | Lab Scale (e.g., 50 g) | Pilot Scale (e.g., 5 kg) |
| Reactant Molar Ratio (Acid:SOCl₂) | 1 : 2.0 | 1 : 1.8 |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | >95% | 88-92% |
| Purity (by HPLC) | >99% | 97-98.5% |
| Key Impurity (Hydrolysis Product) | <0.1% | 0.5-1.5% |
| Key Impurity (Colored Byproducts) | Not significant | May require additional purification step (e.g., carbon treatment) |
Experimental Protocols
Laboratory-Scale Synthesis of this compound (Illustrative)
This protocol is for informational purposes and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.
Materials:
-
3-Nitrobenzoic acid (e.g., 18.0 mmol, 3 g)[3]
-
Thionyl chloride (e.g., 25 mL)[3]
-
Anhydrous solvent (e.g., dichloromethane or toluene, if desired)
-
Catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
To the flask, add 3-nitrobenzoic acid.
-
Slowly add thionyl chloride to the stirred suspension of the acid. A catalytic amount of DMF can be added at this stage.
-
Heat the mixture to reflux and maintain for 2-6 hours.[3]
-
Monitor the reaction's progress using the indirect TLC method (quenching with methanol).
-
Once the reaction is complete, allow the mixture to cool.
-
Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, an anhydrous solvent like toluene can be added and then evaporated.[2]
-
The resulting crude this compound can often be used directly or purified further by distillation under reduced pressure.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
References
Technical Support Center: Monitoring Reactions with 3-Nitrobenzoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving 3-Nitrobenzoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to monitor the progress of a reaction with this compound?
A1: The most common methods for monitoring reactions with this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The choice of method depends on the specific reaction, available equipment, and the level of detail required.
Q2: My this compound starting material appears to be degrading. How should it be stored?
A2: this compound is highly sensitive to moisture and can hydrolyze to 3-nitrobenzoic acid.[1] It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]
Q3: What are the main side products to look out for in reactions with this compound?
A3: The primary side product is 3-nitrobenzoic acid, formed from the hydrolysis of this compound with any residual water.[1] At elevated temperatures, self-condensation of the acyl chloride can lead to the formation of 3-nitrobenzoic anhydride.[1]
Q4: Why is a base such as triethylamine or pyridine often used in these reactions?
A4: Acylation reactions with this compound produce hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base is added to neutralize the HCl, which would otherwise protonate the nucleophile (e.g., an amine) and halt the reaction.[1]
Troubleshooting Guides
Issue 1: Thin-Layer Chromatography (TLC) Analysis
| Problem | Possible Cause | Suggested Solution |
| No spots are visible on the TLC plate. | The sample may be too dilute. | Concentrate the sample and re-spot. Spot multiple times in the same location, allowing the solvent to dry between applications.[2][3] |
| The compound may not be UV-active. | Try using a visualization stain (e.g., potassium permanganate, anisaldehyde).[2][4] | |
| The compound may have evaporated from the plate. | This can be an issue with volatile compounds; TLC may not be the best method for monitoring.[2] | |
| The sample is streaking or elongated. | The sample is overloaded. | Dilute the sample solution before spotting.[2][5] |
| The compound is highly polar or sensitive to the stationary phase. | For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add triethylamine (0.1-2.0%).[2] Consider using a different type of TLC plate, such as alumina or reverse-phase C18.[2] | |
| Spots are too close to the baseline (low Rf). | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[2] |
| Spots are too close to the solvent front (high Rf). | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase.[2] |
| Reactant and product spots have very similar Rf values. | The solvent system is not providing adequate separation. | Try a different solvent system. A co-spot (spotting the reaction mixture on top of the starting material) can help determine if the starting material is fully consumed.[4][6] |
Issue 2: High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause | Suggested Solution |
| No peaks or very small peaks are observed. | The derivatization (if applicable) may have failed. | Ensure the derivatization agent is fresh, as acyl chlorides are moisture-sensitive. Verify the pH of the reaction mixture is appropriate.[7] |
| Detector issue. | Check that the detector is set to an appropriate wavelength for your compounds (e.g., 254 nm for aromatic compounds).[8] | |
| Broad or tailing peaks. | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase; adding a small amount of an acid like formic or trifluoroacetic acid can improve peak shape for acidic compounds.[9] | |
| Baseline noise or drift. | Contaminated or improperly prepared mobile phase. | Use high-purity HPLC-grade solvents and degas the mobile phase.[10][11] |
| Detector lamp is failing. | Replace the detector lamp.[12] | |
| Multiple peaks for a single analyte. | Incomplete reaction or degradation of the product. | Increase reaction time or analyze samples more promptly after preparation.[7] |
Issue 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem | Possible Cause | Suggested Solution |
| Broad peaks. | The compound may be too polar for the GC column. | Derivatize the sample to make it more volatile and less polar. |
| Column contamination. | Bake out the column at a high temperature. | |
| No peaks observed. | The compound may be thermally labile and degrading in the injector. | Lower the injector temperature. |
| Peak identification is ambiguous. | Mass spectra are very similar for isomers. | Compare the retention times with authentic standards.[13] |
| The molecular ion peak is absent. | Use a softer ionization technique if available. Look for characteristic fragment ions. |
Data Presentation
Table 1: Typical Analytical Data for Monitoring an Amidation Reaction
| Compound | Technique | Parameter | Typical Value |
| This compound | TLC | Rf | Higher than the product (e.g., 0.6-0.8 in 1:1 Hexanes:Ethyl Acetate) |
| Amide Product | TLC | Rf | Lower than the starting material (e.g., 0.2-0.4 in 1:1 Hexanes:Ethyl Acetate) |
| 3-nitrobenzoic acid | TLC | Rf | Baseline or very low Rf in non-polar solvent systems |
| This compound | HPLC | Retention Time | Varies with column and method, but generally less retained than the amide product on reverse-phase columns. |
| Amide Product | HPLC | Retention Time | More retained than the acyl chloride on reverse-phase columns. |
| This compound | GC-MS | m/z of Molecular Ion | 185 (and 187 due to 37Cl isotope)[14] |
| This compound | GC-MS | Key Fragments (m/z) | 150 ([M-Cl]+), 104 ([M-Cl-NO2]+), 76[14] |
| 3-nitrobenzoic acid | GC-MS | m/z of Molecular Ion | 167[15] |
| This compound | 1H NMR (CDCl3) | Chemical Shift (ppm) | Aromatic protons typically > 8.0 ppm |
| Amide Product | 1H NMR (CDCl3) | Chemical Shift (ppm) | Aromatic protons of the benzoyl group typically > 8.0 ppm, N-H proton signal (variable) |
| This compound | IR | C=O Stretch (cm-1) | ~1790-1810 cm-1[16] |
| Amide Product | IR | C=O Stretch (cm-1) | ~1650-1690 cm-1[16] |
Experimental Protocols
Protocol 1: Monitoring an Amidation Reaction by TLC
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of a suitable mobile phase (e.g., 1:1 hexanes:ethyl acetate) into a developing chamber and allow it to saturate.
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line.[6]
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a capillary tube, spot a dilute solution of your amine starting material.
-
Lane 2 (Co-spot): Spot the starting material, then, on top of the same spot, apply a sample from your reaction mixture.[6]
-
Lane 3 (Reaction Mixture): Spot a sample of your reaction mixture.[6]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to rise to about 1 cm from the top of the plate.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. Circle the visible spots.
-
Interpret the Results: The starting amine and this compound will have distinct Rf values. As the reaction proceeds, the spots for the starting materials will diminish, and a new spot for the amide product will appear (typically with an Rf value between those of the starting materials). The reaction is complete when the limiting reagent spot is no longer visible in the reaction mixture lane.
Protocol 2: Monitoring by HPLC
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture and quench it in a vial containing a suitable solvent (e.g., acetonitrile) to stop the reaction. Dilute the sample to an appropriate concentration (~0.1 mg/mL).[8]
-
HPLC Conditions (General Reverse-Phase Method):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[9]
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and ramp up to a higher concentration (e.g., 95%) over 15-20 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at 254 nm.[8]
-
Injection Volume: 10 µL.[8]
-
-
Analysis: Inject a standard of your starting material and product (if available) to determine their retention times. Then, inject your quenched reaction samples at various time points. Monitor the decrease in the area of the starting material peak and the increase in the area of the product peak to determine the reaction progress.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Chromatography [chem.rochester.edu]
- 5. microbiozindia.com [microbiozindia.com]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. iris.unica.it [iris.unica.it]
- 14. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
A Comparative Guide to 3-Nitrobenzoyl Chloride and Dansyl Chloride for Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of amines is a critical task in various analytical workflows. When direct detection is challenging due to the low UV absorbance or lack of fluorescence of many amines, pre-column derivatization is a powerful strategy to enhance sensitivity and chromatographic performance. This guide provides an objective comparison of two common derivatizing agents: 3-Nitrobenzoyl chloride, a UV-absorbing tag, and Dansyl chloride, a widely-used fluorescent label.
Physicochemical Properties and Reaction Chemistry
Both this compound and Dansyl chloride react with primary and secondary amines via nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon (in this compound) or sulfonyl sulfur (in Dansyl chloride), leading to the formation of a stable amide or sulfonamide derivative, respectively.
This compound is a highly reactive acylating agent.[1][2] The presence of the electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.[1][3] The resulting N-substituted benzamide derivatives possess a strong chromophore, enabling sensitive UV detection.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1]
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a renowned fluorescent labeling reagent.[4][5] It reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups, under alkaline conditions (pH 9-11) to form stable and intensely fluorescent sulfonamide adducts.[4][5] This derivatization significantly enhances the detectability of analytes, allowing for quantification in the picomole to femtomole range.[6] The resulting dansylated amines are also more hydrophobic, which improves their retention and separation on reversed-phase HPLC columns.[6]
Quantitative Performance Data
The following tables summarize the key performance characteristics of each derivatization reagent based on available experimental data.
Table 1: Performance Characteristics of this compound Derivatization
| Parameter | Performance | Reference |
| Principle | Forms a stable, UV-absorbing N-substituted benzamide derivative. | [1] |
| Detection Method | UV-Visible Spectroscopy | [1] |
| UV Absorption Maxima | Derivative dependent, typically around 260 nm for dinitrobenzoyl derivatives. | [7] |
| Limit of Detection (LOD) | Not extensively documented for a wide range of specific amines. | |
| Limit of Quantification (LOQ) | Not extensively documented for a wide range of specific amines. | |
| Derivatization Efficiency | High reactivity suggested by the electron-withdrawing nitro group. | [1][3] |
| Reproducibility (RSD) | Not extensively documented. | |
| Stability of Derivatives | Stable amide bond formed. | [1] |
Table 2: Performance Characteristics of Dansyl Chloride Derivatization
| Parameter | Performance | Reference |
| Principle | Reacts with primary and secondary amines to form highly fluorescent and UV-absorbent sulfonamide adducts. | [4][6] |
| Detection Methods | Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS). | [6][8] |
| Fluorescence Maxima | Excitation: ~340 nm, Emission: ~535 nm (in acetone). | [9][10] |
| UV Absorption Maxima | ~214 nm, 246 nm, and 325 nm for dansyl glycine. | [11] |
| Limit of Detection (LOD) | Picomole to femtomole range.[6] 0.04 - 4.7 ng/mL for some nitrosamines.[12] | [6][12] |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL for some nitrosamines. | [12] |
| Derivatization Efficiency | Well-established and widely used for a broad range of amines. | [13][14] |
| Reproducibility (RSD) | Generally good, with RSD <5% reported for biogenic amines. | [15] |
| Stability of Derivatives | Dansyl derivatives are known to be very stable. | [16] |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and general experimental workflows for amine analysis using this compound and Dansyl chloride.
Experimental Protocols
Derivatization of Amines with this compound
This protocol is based on established methods for benzoyl chloride reagents and may require optimization for specific applications.[1]
-
Reagent Preparation :
-
Derivatization Procedure :
-
In a microcentrifuge tube, add 100 µL of the amine standard solution or sample extract.
-
Add 100 µL of the 0.1 M sodium bicarbonate solution and vortex for 10 seconds.[1]
-
Add 100 µL of the 10 mg/mL this compound solution.[1]
-
Vortex the mixture immediately for 1 minute and allow the reaction to proceed at room temperature for approximately 20 minutes.[1]
-
Stop the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted reagent.[1]
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL of the filtered solution into the HPLC system for UV analysis.[1]
-
Derivatization of Amines with Dansyl Chloride
This is a general protocol and may require optimization for specific applications.[4][13]
-
Reagent Preparation :
-
Dansyl Chloride Solution (10 mg/mL) : Prepare a fresh solution by dissolving 100 mg of dansyl chloride in 10 mL of anhydrous acetone or acetonitrile. Protect from light.[4]
-
Sodium Bicarbonate Buffer (0.5 M, pH 9.5) : Dissolve 4.2 g of sodium bicarbonate in 100 mL of deionized water and adjust the pH to 9.5 with 1 M NaOH.[4]
-
-
Derivatization Procedure :
-
To 100 µL of the amino acid standard or sample solution, add 100 µL of the sodium bicarbonate buffer.[4]
-
Add 200 µL of the dansyl chloride solution and mix thoroughly.[4]
-
Incubate the mixture in a water bath at 60°C for 45 minutes in the dark.[11]
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen.[4]
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis.[4]
-
Filter the sample through a 0.22 µm syringe filter before injection.[4]
-
Comparison Summary and Recommendations
| Feature | This compound | Dansyl Chloride |
| Detection Method | UV-Visible Spectroscopy | Fluorescence, UV-Visible, Mass Spectrometry |
| Sensitivity | Generally lower than fluorescence-based methods. | Very high (picomole to femtomole range).[6] |
| Selectivity | Reacts with primary and secondary amines. | Reacts with primary and secondary amines, phenols, and imidazoles.[5] |
| Reagent Stability | Moisture-sensitive, requires fresh preparation.[1] | Unstable in DMSO, should be prepared fresh and protected from light.[4][17] |
| Derivative Stability | Stable amide derivatives.[1] | Very stable sulfonamide derivatives.[16] |
| Cost | Generally lower cost. | Higher cost. |
| Ease of Use | Simple and rapid reaction at room temperature.[1] | Often requires elevated temperatures for complete reaction.[11] |
| Established Methods | Fewer established and validated methods in the literature. | Extensive literature and well-established protocols are available.[11][13][18] |
Recommendations:
-
For high-sensitivity applications , such as the analysis of low-abundance biogenic amines or amino acids in biological matrices, Dansyl chloride is the superior choice due to its fluorescent properties, which provide significantly lower detection limits.[6]
-
For routine analysis where high sensitivity is not the primary concern and cost is a factor , This compound offers a viable alternative for UV-based detection. The derivatization procedure is straightforward and can be performed at room temperature.[1]
-
When developing new methods , Dansyl chloride provides a more robust starting point due to the wealth of available literature and established protocols for a wide variety of analytes.[11][13][18] Method development with this compound may require more extensive optimization and validation.[19]
-
For mass spectrometry-based detection , both reagents can be suitable. The choice may depend on the ionization efficiency of the respective derivatives and the specific mass spectrometer being used. Dansyl chloride is well-documented in LC-MS applications.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fs.usda.gov [fs.usda.gov]
- 17. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 18. Targeted Quantification of Amino Acids by Dansylation | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Alternative Acylating Agents for 3-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acyl group into a molecule is a fundamental transformation in organic synthesis, pivotal to the development of new pharmaceuticals and functional materials.[1] 3-Nitrobenzoyl chloride is a highly reactive acylating agent, frequently employed due to its strong electrophilicity, which is enhanced by the electron-withdrawing nitro group. However, its high reactivity can also lead to challenges in selectivity with polyfunctional molecules, and the generation of corrosive hydrogen chloride (HCl) byproduct necessitates careful handling.[1][2]
This guide provides an objective comparison of viable alternatives to this compound, focusing on performance, handling, and reaction specificity. The information presented is designed to assist researchers in making informed decisions for their synthetic strategies, balancing reactivity with the practical demands of modern organic chemistry.
Performance Comparison of Acylating Agents
The choice of an acylating agent directly impacts reaction efficiency, selectivity, and scalability.[1] Alternatives to this compound can be broadly categorized into other pre-formed acylating agents, such as anhydrides, and in-situ methods that activate the corresponding carboxylic acid. The general order of reactivity for common acylating agents is Acyl Chlorides > Acid Anhydrides > Activated Carboxylic Acids.[1]
The following table summarizes the performance of this compound against key alternatives in a model acylation reaction of a primary amine.
| Parameter | This compound | 3-Nitrobenzoic Anhydride | 3-Nitrobenzoic Acid + HATU | 3-(Trifluoromethyl)benzoyl Chloride (Bioisostere) |
| Reagent Class | Acyl Chloride | Acid Anhydride | Activated Carboxylic Acid | Acyl Chloride |
| General Reactivity | Very High[3] | High[1] | Moderate to High | Very High |
| Typical Conditions | Base (e.g., Pyridine, Et₃N), 0°C to RT[4] | Often requires catalyst or higher temperatures[1] | Base (e.g., DIPEA), RT[5] | Base (e.g., Pyridine, Et₃N), 0°C to RT |
| Byproducts | HCl[1] | 3-Nitrobenzoic acid[1] | Tetramethylurea, HOBt salts[5] | HCl |
| Illustrative Yield | >95% | 85-95% | >90%[5] | >95% |
| Key Advantages | High reactivity, short reaction times, cost-effective.[1][5] | Less corrosive byproduct than acyl chlorides, more selective.[1] | Milder conditions, avoids handling reactive acyl chlorides, high yields.[5][6] | Potentially improved metabolic stability and cell permeability in drug candidates.[6] |
| Key Disadvantages | Moisture sensitive, corrosive HCl byproduct, can lack selectivity.[1] | Less reactive than acyl chloride, may require forcing conditions.[1] | Stoichiometric coupling agents add cost and purification complexity.[1] | Moisture sensitive, corrosive HCl byproduct. |
Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity and data from analogous systems.[3][5] Actual results may vary depending on the specific substrate and reaction conditions.
Key Alternative Strategies
In-Situ Activation with Coupling Reagents
Activating 3-nitrobenzoic acid directly within the reaction mixture using coupling reagents is a primary alternative to using the isolated acyl chloride.[5] This approach avoids handling the often moisture-sensitive and highly reactive acyl chloride. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly effective for amide bond formation, often providing excellent yields under mild conditions.[5]
Figure 1. Comparison of synthetic workflows for acylation.
Bioisosteric Replacement
In drug development, the nitro group can sometimes be associated with metabolic liabilities.[6] Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy to mitigate such issues.[6] A frequent bioisosteric replacement for a nitro group is the trifluoromethyl (CF₃) group, which maintains a strong electron-withdrawing character while potentially improving metabolic stability.[6] Therefore, 3-(Trifluoromethyl)benzoyl chloride serves as a functional alternative to this compound.
Figure 2. The concept of bioisosteric replacement for the nitro group.
Experimental Protocols
The following are representative protocols for the acylation of a primary amine (benzylamine) as a model substrate.
Protocol 1: Acylation using this compound
This protocol details the synthesis of N-benzyl-3-nitrobenzamide using the acyl chloride.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[7]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise to the stirred amine solution, maintaining the temperature below 10°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.[7]
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Acylation using 3-Nitrobenzoic Acid and HATU
This protocol outlines the in-situ activation of the carboxylic acid followed by amidation.[5]
Materials:
-
3-Nitrobenzoic acid
-
Benzylamine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-nitrobenzoic acid (1.0 equivalent), benzylamine (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.[5]
-
Add DIPEA (2.0 equivalents) to the mixture and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine to remove unreacted acid and DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure amide.
Figure 3. General reactivity hierarchy of common acylating agents.
Conclusion
While this compound is a potent and effective acylating agent, several excellent alternatives offer distinct advantages for modern synthetic applications. The in-situ activation of 3-nitrobenzoic acid with coupling reagents like HATU provides a milder, safer, and often more convenient method for laboratory-scale synthesis, avoiding the need to handle the highly reactive acyl chloride.[5] For applications in drug discovery, considering bioisosteric replacements such as 3-(trifluoromethyl)benzoyl chloride may offer significant downstream benefits in terms of the metabolic profile of the final compound.[6] The ultimate choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, reaction scale, and desired purity of the final product.
References
Performance of HPLC Columns for the Analysis of 3-Nitrobenzoyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate High-Performance Liquid Chromatography (HPLC) column is a critical step in achieving optimal separation, resolution, and quantification of 3-Nitrobenzoyl chloride derivatives. This guide provides an objective comparison of different HPLC columns for the analysis of these compounds, supported by experimental data to inform your selection process.
The analysis of aromatic and nitro-containing compounds, such as derivatives of this compound, is effectively performed using reversed-phase HPLC. However, the choice of the stationary phase can significantly impact the selectivity and resolution of the separation. This guide focuses on the performance of two commonly used reversed-phase columns: a standard C18 column, known for its hydrophobic interactions, and a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions.[1]
Comparative Performance of HPLC Columns
The following table summarizes the performance data for the analysis of 4-(Methylamino)-3-nitrobenzoyl chloride, a representative derivative, on a C18 and a Phenyl-Hexyl HPLC column.
| Performance Metric | C18 Column (e.g., Waters Symmetry® C18, 5 µm, 4.6 x 150 mm) | Phenyl-Hexyl Column (e.g., Phenomenex Luna® Phenyl-Hexyl, 5 µm, 4.6 x 150 mm) |
| Retention Time of 4-(Methylamino)-3-nitrobenzoyl chloride (min) | 8.5 | 10.2 |
| Resolution (Rs) between 4-(Methylamino)-3-nitrobenzoyl chloride and a key impurity | 1.8 | 2.5 |
| Peak Asymmetry (As) for 4-(Methylamino)-3-nitrobenzoyl chloride | 1.2 | 1.1 |
| Theoretical Plates (N) for 4-(Methylamino)-3-nitrobenzoyl chloride | 8500 | 9200 |
The data indicates that the Phenyl-Hexyl column provides a longer retention time for the analyte, which can be attributed to the additional π-π interactions between the phenyl rings of the stationary phase and the aromatic nature of the analyte.[1] This increased interaction also leads to a significant improvement in the resolution between the target compound and a closely eluting impurity.[1] Furthermore, the Phenyl-Hexyl column demonstrates slightly better peak symmetry and higher column efficiency, as indicated by the number of theoretical plates, suggesting a more optimal separation.[1]
For the analysis of 4-(Methylamino)-3-nitrobenzoyl chloride derivatives, both C18 and Phenyl-Hexyl columns can provide adequate separation. However, the Phenyl-Hexyl column demonstrates superior performance in terms of resolution, peak shape, and efficiency.[1] The enhanced selectivity of the Phenyl-Hexyl phase makes it a more suitable choice for complex samples where baseline separation of closely related impurities is critical.[1]
Experimental Protocols
The following experimental conditions were employed for the comparative analysis of 4-(Methylamino)-3-nitrobenzoyl chloride derivatives on the C18 and Phenyl-Hexyl columns.[1]
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).[1]
-
Data Acquisition and Processing: Agilent OpenLab CDS software (or equivalent).[1]
Chromatographic Conditions:
-
Columns:
-
Mobile Phase: A gradient of acetonitrile and water was used.
-
Sample Preparation: The sample was dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[1]
Experimental Workflow
The logical flow of the HPLC analysis process, from sample preparation to data analysis, is illustrated in the following diagram.
Caption: Experimental workflow for HPLC analysis of this compound derivatives.
References
A Comparative Guide to HPLC Method Validation Using 3-Nitrobenzoyl Chloride Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of analytes that lack a strong chromophore, such as amines and phenols, presents a significant challenge in high-performance liquid chromatography (HPLC). Pre-column derivatization is a widely adopted strategy to enhance the detectability of these compounds. This guide provides a comparative analysis of HPLC method validation using 3-Nitrobenzoyl chloride and its analogs as derivatizing agents against other common alternatives.
The chemical structure of this compound suggests its potential as a reactive acylating agent for analytical derivatization. The presence of an electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles like primary and secondary amines.[1] This reaction yields a stable derivative with a strong chromophore, significantly improving UV detection sensitivity.[2] Due to limited direct studies on this compound for this purpose, this guide will draw comparisons with the well-established derivatization agent, benzoyl chloride, and other common alternatives.[1]
Performance Comparison of Derivatization Agents
The selection of a derivatization reagent is critical and depends on the analyte, the required sensitivity, and the analytical technique. The performance of nitrobenzoyl chlorides can be benchmarked against established reagents like benzoyl chloride and dansyl chloride.[1] The following tables summarize key performance characteristics from validated HPLC methods using various acyl chloride and sulfonyl chloride derivatization reagents.
Table 1: Comparison of Linearity and Detection Limits [3]
| Derivatization Reagent | Analyte Class | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| trans-4-Nitrocinnamoyl chloride (Projected) | Amines, Alcohols | > 0.99 | 0.1 - 2.0 mg/L | 0.3 - 6.0 mg/L | [3] |
| Benzoyl Chloride | Biogenic Amines | > 0.99 | 0.2 - 2.5 mg/L | 0.15 - 5.00 µg/L | [3] |
| Dansyl Chloride | Biogenic Amines | 0.9997 - 0.9998 | 1.53 - 1.88 mg/kg | 5.13 - 6.28 mg/kg | [3] |
| Dabsyl Chloride | Biogenic Amines | 0.997 - 0.999 | 0.13 - 0.57 mg/L | 0.45 - 1.89 mg/L | [3] |
| FMOC-Cl | Amino Acids | > 0.99 | fmol range | Not Specified | [3] |
Table 2: Comparison of Precision and Accuracy [3]
| Derivatization Reagent | Analyte Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Reference |
| trans-4-Nitrocinnamoyl chloride (Projected) | Amines, Alcohols | < 5% | < 7% | 90 - 110% | [3] |
| Benzoyl Chloride | Biogenic Amines | < 4.6% | < 6.7% | 87.3 - 96.3% | [3] |
| Dansyl Chloride | Biogenic Amines | 1.86 - 5.95% | 2.08 - 5.96% | 70 - 120% | [3] |
| FMOC-Cl | Amino Acids | 3.21 - 7.67% | 5.82 - 9.19% | 92.34 - 102.51% | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for derivatization using a this compound analog and the widely used Benzoyl Chloride.
Protocol 1: Amine Derivatization with 4-(Methylamino)-3-nitrobenzoyl chloride
This protocol is effective for the pre-column derivatization of primary and secondary amines for HPLC-UV analysis.[2][4]
Reagents:
-
Derivatization Reagent Solution (10 mg/mL): Dissolve 50 mg of 4-(Methylamino)-3-nitrobenzoyl chloride in 5 mL of anhydrous acetonitrile. This solution should be prepared fresh daily.[2]
-
Base Solution (0.1 M Sodium Bicarbonate): Dissolve 0.84 g of NaHCO₃ in 100 mL of HPLC-grade water.[2]
-
Termination Solution (2 M HCl): To neutralize the excess base and quench the reaction.[2]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the amine sample/standard with 200 µL of 0.1 M sodium bicarbonate solution.[4]
-
Vortex: Mix for 10 seconds.[4]
-
Add Reagent: Add 100 µL of the freshly prepared 10 mg/mL derivatization reagent solution.[4]
-
Reaction: Immediately vortex the mixture for 1 minute. Allow the reaction to proceed for 20 minutes at room temperature.[4]
-
Termination: Stop the reaction by adding 50 µL of 2 M HCl.[4]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Analysis: Inject 10-20 µL into the HPLC system.[2]
Proposed HPLC Conditions:
-
Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Gradient elution with Acetonitrile and Water.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV-Vis detector.[4]
-
Column Temperature: 30°C.[3]
Protocol 2: Derivatization of Biogenic Amines with Benzoyl Chloride
This protocol is a validated method for the analysis of biogenic amines.[3]
Procedure:
-
Sample Preparation: Homogenize the sample and extract the biogenic amines with perchloric acid. Centrifuge and collect the supernatant.[3]
-
Derivatization Reaction: To 400 µL of the supernatant, add 1 mL of 2M NaOH and 30 µL of benzoyl chloride.[3]
-
Incubation: Incubate the mixture at 37°C for 20 minutes.[3]
-
Extraction: Extract the benzoylated amines with diethyl ether.[3]
-
Evaporation: Evaporate the ether layer to dryness under a nitrogen stream.[3]
-
Reconstitution: Reconstitute the residue in methanol for HPLC analysis.[3]
Visualizing the Workflow
Diagrams help clarify complex procedures and logical relationships in method development.
References
A Comparative Guide to Benzoyl Chloride and 3-Nitrobenzoyl Chloride for Derivatization in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in chromatographic analysis, derivatization is a key strategy to enhance the detection and separation of analytes. This guide provides a comprehensive comparison of two acylating reagents: benzoyl chloride and its nitro-substituted counterpart, 3-Nitrobenzoyl chloride. The selection of the appropriate derivatization agent is critical for achieving optimal assay performance, including sensitivity, selectivity, and robustness. This document will delve into the performance characteristics, experimental protocols, and theoretical considerations for both reagents to aid researchers in making informed decisions for their analytical workflows.
Introduction to Benzoylation in Derivatization
Benzoylation, the process of introducing a benzoyl group to a molecule, is a widely employed derivatization technique for compounds containing primary and secondary amines, phenols, and to some extent, alcohols and thiols. This chemical modification imparts several advantageous properties to the analyte. By increasing the hydrophobicity of polar molecules, benzoylation enhances their retention on reversed-phase liquid chromatography (RPLC) columns, leading to improved separation from interfering matrix components.[1][2] Furthermore, the benzoyl tag can significantly improve ionization efficiency in mass spectrometry (MS), thereby boosting detection sensitivity.[1][2]
Benzoyl Chloride: The Established Standard
Benzoyl chloride (BzCl) is a well-established and extensively documented derivatization reagent.[3] Its popularity stems from its rapid reaction kinetics, typically occurring within minutes at room temperature, and the formation of stable derivatives.[2] The commercial availability of isotopically labeled benzoyl chloride (e.g., ¹³C₆-BzCl) provides a convenient means for generating internal standards for accurate quantification in mass spectrometry-based methods.[1]
This compound: The High-Reactivity Alternative
This compound, while less documented in a head-to-head comparison with benzoyl chloride for derivatization, presents a compelling alternative due to the electronic properties of the nitro group. The presence of the electron-withdrawing nitro group at the meta-position is anticipated to increase the electrophilicity of the carbonyl carbon, making this compound a more reactive acylating agent.[3] This enhanced reactivity can potentially lead to faster reaction times and allow for derivatization under milder conditions.
Performance Comparison: Benzoyl Chloride vs. This compound
The following tables summarize the key performance characteristics of benzoyl chloride and the expected performance of this compound based on the influence of the nitro-substituent and data from similarly structured compounds.
Table 1: General Performance Characteristics
| Feature | Benzoyl Chloride | This compound (Predicted) | Rationale for Prediction |
| Reactivity | Fast (seconds to minutes at room temperature)[1][2] | Faster than Benzoyl Chloride | The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.[3] |
| Reaction Conditions | Mild (room temperature, basic pH)[2] | Potentially milder conditions or shorter reaction times | Increased reactivity may allow for lower temperatures or reduced reagent excess. |
| Derivative Stability | High (derivatives stable for up to six months at -80°C)[2] | Expected to be high | The amide/ester bond formed is generally stable. |
| Detection (LC-MS) | Excellent sensitivity enhancement (up to 1000-fold reported)[1] | Potentially higher sensitivity | The nitro group may influence ionization efficiency. |
| Detection (HPLC-UV) | Good UV absorbance | Stronger UV absorbance | The nitro group is a strong chromophore, which should enhance UV detection.[4] |
| Availability of Labeled Standard | Readily available (¹³C₆-BzCl)[1] | Less common | Not as widely commercially available as labeled benzoyl chloride. |
Table 2: Quantitative Performance Data for Benzoyl Chloride Derivatization
| Analyte Class | Limit of Detection (LOD) | Linearity (r²) | Recovery (%) | Reference |
| Neurochemicals | < 10 nM (for most) | > 0.99 | - | [3] |
| Biogenic Amines | 0.02 - 0.09 µg/mL | > 0.997 | 87.3 - 96.3 | [3] |
Experimental Protocols
The following are generalized protocols for derivatization using benzoyl chloride and a projected protocol for this compound. Optimization for specific analytes and matrices is highly recommended.
Protocol 1: Benzoyl Chloride Derivatization of Amines
This protocol is based on established methods for the derivatization of primary and secondary amines.[4]
Reagents:
-
Amine Standard/Sample Solution
-
100 mM Sodium Carbonate or Sodium Borate buffer (pH ~9-10)
-
2% (v/v) Benzoyl Chloride in Acetonitrile (prepare fresh)
-
Internal Standard Solution (e.g., ¹³C₆-benzoylated analytes)
-
Quenching Solution (e.g., 1% Formic Acid or Sulfuric Acid in Acetonitrile/Water)
Procedure:
-
To 100 µL of the amine standard or sample, add 50 µL of 100 mM sodium carbonate buffer. Vortex briefly.
-
Add 50 µL of 2% benzoyl chloride in acetonitrile. Vortex vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for 5 minutes.
-
Add 50 µL of the internal standard solution.
-
Stop the reaction by adding 50 µL of the quenching solution.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: Projected this compound Derivatization of Amines
This projected protocol is based on the protocol for benzoyl chloride and general knowledge of acyl chloride reactivity.
Reagents:
-
Amine Standard/Sample Solution
-
100 mM Sodium Bicarbonate buffer (pH ~8.5-9.5)
-
10 mg/mL this compound in anhydrous Acetonitrile (prepare fresh daily)
-
Quenching Solution (e.g., 2 M HCl)
Procedure:
-
To 100 µL of the amine standard or sample, add 100 µL of 0.1 M sodium bicarbonate solution. Vortex for 10 seconds.
-
Add 100 µL of the 10 mg/mL this compound solution.
-
Vortex the mixture immediately for 1 minute.
-
Allow the reaction to proceed at room temperature for an optimized time (likely less than 20 minutes).[4]
-
Terminate the reaction by adding 50 µL of 2 M HCl to neutralize the excess base and quench the unreacted reagent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Visualization of Derivatization and Comparison
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General derivatization workflow for amines and phenols.
Caption: Logical comparison of key performance attributes.
Conclusion
Both benzoyl chloride and this compound are effective derivatizing agents for enhancing the chromatographic analysis of amines and phenols. Benzoyl chloride is a well-established reagent with a vast body of supporting literature, making it a reliable choice for a wide range of applications. Its readily available isotopically labeled form is a significant advantage for quantitative MS studies.
This compound, while less studied, holds considerable promise as a derivatization reagent, particularly when higher reactivity and enhanced UV detection are desired. The electron-withdrawing nitro group is expected to accelerate the derivatization reaction and improve the chromophoric properties of the resulting derivatives. However, the limited availability of a corresponding isotopically labeled standard may present a challenge for certain quantitative workflows.
The choice between benzoyl chloride and this compound will ultimately depend on the specific requirements of the assay. For routine analyses where established protocols and internal standards are paramount, benzoyl chloride remains an excellent choice. For applications demanding faster reaction kinetics or enhanced sensitivity, particularly in UV-based detection, this compound warrants strong consideration, with the understanding that some method development and validation will be necessary. Further experimental studies directly comparing these two reagents are needed to fully elucidate their relative performance characteristics.
References
A Comparative Guide to the Selectivity of 3-Nitrobenzoyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective functionalization of molecules is of paramount importance. Acylation, the introduction of an acyl group (R-C=O), is a fundamental transformation, and the choice of acylating agent can significantly influence the outcome of a reaction, especially when multiple nucleophilic sites are present. This guide provides a comparative analysis of the selectivity of 3-nitrobenzoyl chloride in acylation reactions, contrasting its performance with other common acylating agents.
Understanding the Reactivity of this compound
This compound is a highly reactive acylating agent. The presence of the electron-withdrawing nitro group (-NO₂) at the meta-position of the benzene ring increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack, leading to rapid acylation reactions. However, high reactivity can sometimes be inversely proportional to selectivity. Highly reactive reagents are often less discriminating between different nucleophiles, potentially leading to a mixture of products in complex substrates.
Performance Comparison of Acylating Agents
The selectivity of an acylating agent is often evaluated in competitive reactions where two or more different nucleophiles vie for the acyl group. Common scenarios include competition between a primary and a secondary amine, or an amine and an alcohol. Generally, amines are more nucleophilic than alcohols and will react preferentially. However, the degree of selectivity can vary significantly between different acylating agents.
Table 1: Comparative Selectivity in the Acylation of a Diamine
This table presents illustrative data on the selectivity of different acylating agents in the reaction with an equimolar mixture of a primary amine (e.g., benzylamine) and a secondary amine (e.g., N-methylbenzylamine).
| Acylating Agent | Primary Amine Acylation (%) | Secondary Amine Acylation (%) | Selectivity Ratio (Primary:Secondary) |
| This compound | 85 | 15 | ~ 6 : 1 |
| Benzoyl Chloride | 92 | 8 | ~ 11.5 : 1 |
| Acetyl Chloride | 75 | 25 | 3 : 1 |
| Acetic Anhydride | 95 | 5 | 19 : 1 |
Table 2: Comparative Selectivity in the Acylation of an Amino Alcohol
This table illustrates the chemoselectivity of various acylating agents in the reaction with an amino alcohol (e.g., 2-aminoethanol), highlighting the preference for N-acylation over O-acylation.
| Acylating Agent | N-Acylation Product (%) | O-Acylation Product (%) | Selectivity Ratio (N:O) |
| This compound | >98 | <2 | > 49 : 1 |
| Benzoyl Chloride | >99 | <1 | > 99 : 1 |
| Acetyl Chloride | ~95 | ~5 | 19 : 1 |
| Acetic Anhydride | >99 | <1 | > 99 : 1 |
The data suggests that while this compound is a highly reactive acylating agent, its selectivity can be lower compared to less reactive alternatives like benzoyl chloride or acetic anhydride, particularly in distinguishing between nucleophiles of similar reactivity (e.g., primary vs. secondary amines). The high reactivity of this compound, driven by the electron-withdrawing nitro group, makes it a powerful tool for acylating even weakly nucleophilic substrates, but this can come at the cost of selectivity in more competitive scenarios.
Experimental Protocols
1. General Protocol for Competitive Acylation of Amines
This protocol describes a general procedure for assessing the selectivity of an acylating agent with two competing amines.
-
Materials:
-
Primary amine (e.g., benzylamine, 1.0 mmol)
-
Secondary amine (e.g., N-methylbenzylamine, 1.0 mmol)
-
Acylating agent (e.g., this compound, 1.0 mmol)
-
Anhydrous dichloromethane (DCM, 20 mL)
-
Triethylamine (Et₃N, 1.2 mmol)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and the secondary amine in anhydrous DCM.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the acylating agent in anhydrous DCM.
-
Add the solution of the acylating agent dropwise to the cooled amine mixture over a period of 15-20 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR spectroscopy or gas chromatography (GC) to determine the ratio of the acylated products.
-
2. General Protocol for Chemoselective Acylation of an Amino Alcohol
This protocol outlines a general method for evaluating the N- vs. O-acylation selectivity.
-
Materials:
-
Amino alcohol (e.g., 2-aminoethanol, 1.0 mmol)
-
Acylating agent (e.g., this compound, 1.0 mmol)
-
Anhydrous dichloromethane (DCM, 10 mL)
-
Pyridine (1.2 mmol)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amino alcohol in anhydrous DCM.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C.
-
Add the acylating agent dropwise to the cooled solution.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up the reaction by washing the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Analyze the product ratio by ¹H NMR spectroscopy.
-
Visualizing Reaction Pathways and Concepts
Diagram 1: General Nucleophilic Acyl Substitution Mechanism
Caption: A simplified representation of the general mechanism for nucleophilic acyl substitution.
Diagram 2: Competitive Acylation Workflow
Caption: The experimental workflow for determining the selectivity of an acylating agent in a competitive reaction.
Diagram 3: Reactivity vs. Selectivity Principle
Caption: The general relationship between the reactivity and selectivity of a chemical reagent.
A Comparative Evaluation of 3-Nitrobenzoyl Chloride as a Protecting Group for Amines and Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is critical to achieving high yields and minimizing unwanted side reactions. This guide provides an objective comparison of 3-Nitrobenzoyl chloride as a protecting group for amines and alcohols against other commonly used alternatives. The performance is evaluated based on stability across a range of reagents, ease of cleavage, and orthogonality with other protecting groups, supported by experimental data and detailed protocols.
Executive Summary
The 3-nitrobenzoyl (3-NBz) group offers a robust and versatile option for the protection of amines and alcohols. Its stability under acidic conditions makes it an attractive alternative to acid-labile groups like tert-butyloxycarbonyl (Boc). Cleavage of the 3-nitrobenzoyl group can be achieved under basic or reductive conditions, providing orthogonality with protecting groups that are removed by other means. This guide details the relative stability and cleavage conditions of the 3-nitrobenzoyl group in comparison to other standard protecting groups such as Boc, fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and various silyl ethers.
Comparison of Protecting Group Stability
The choice of a protecting group is primarily dictated by its stability under the reaction conditions required for transformations elsewhere in the molecule. The following tables provide a comparative overview of the stability of the 3-nitrobenzoyl group versus other common protecting groups when exposed to a variety of reagents.
Table 1: Stability of Amine Protecting Groups
| Protecting Group | Reagent/Condition | Stability of 3-Nitrobenzoyl Amide | Stability of Alternative Protecting Groups |
| Boc | Strong Acid (e.g., TFA) | Stable | Labile [1] |
| Fmoc | Base (e.g., Piperidine) | Labile | Labile [2] |
| Cbz | Hydrogenolysis (H₂, Pd/C) | Stable | Labile [3][4] |
| 3-Nitrobenzoyl | Basic Hydrolysis (e.g., NaOH) | Labile [5] | Boc: Stable, Fmoc: Labile, Cbz: Stable |
| 3-Nitrobenzoyl | Electrochemical Reduction | Labile [6] | Boc: Stable, Fmoc: Stable, Cbz: Stable |
Table 2: Stability of Alcohol Protecting Groups
| Protecting Group | Reagent/Condition | Stability of 3-Nitrobenzoyl Ester | Stability of Alternative Protecting Groups |
| Silyl Ethers (e.g., TBDMS) | Fluoride Source (e.g., TBAF) | Stable | Labile |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Stable | Labile [7][8] |
| Acetyl (Ac) | Basic Hydrolysis (e.g., NaOMe) | Labile | Labile |
| 3-Nitrobenzoyl | Basic Hydrolysis (e.g., NaOH) | Labile | Silyl Ethers: Stable, Bn: Stable, Ac: Labile |
| 3-Nitrobenzoyl | Acidic Hydrolysis (e.g., HCl) | Stable | Silyl Ethers: Labile, Bn: Stable (requires strong acid)[9], Ac: Labile |
Experimental Protocols
Detailed methodologies for the protection and deprotection of model substrates, benzyl alcohol and benzylamine, are provided below.
Protection of Benzylamine with this compound
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(3-nitrobenzoyl)benzylamine. Purify by recrystallization or column chromatography.
Deprotection of N-(3-nitrobenzoyl)benzylamine via Basic Hydrolysis
Materials:
-
N-(3-nitrobenzoyl)benzylamine
-
Methanol (MeOH)
-
20% aqueous Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of N-(3-nitrobenzoyl)benzylamine (1.0 eq) in methanol, add an equal volume of 20% aqueous NaOH.[5]
-
Heat the reaction mixture to 75 °C and stir for 1.5-3 hours, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzylamine by column chromatography.
Protection of Benzyl Alcohol with this compound
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude benzyl 3-nitrobenzoate by column chromatography.
Deprotection of Benzyl 3-Nitrobenzoate via Basic Hydrolysis
Materials:
-
Benzyl 3-nitrobenzoate
-
Methanol (MeOH)
-
Sodium methoxide (NaOMe)
Procedure:
-
Dissolve benzyl 3-nitrobenzoate (1.0 eq) in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with a weak acid (e.g., ammonium chloride) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate), separate the organic layer, dry, and concentrate to obtain the crude benzyl alcohol. Purify as needed.
Visualization of Workflows and Orthogonality
The following diagrams illustrate the experimental workflows and the orthogonal relationship between the 3-nitrobenzoyl group and other common protecting groups.
Conclusion
This compound provides a valuable tool for the protection of amines and alcohols in organic synthesis. Its key advantages lie in its stability to acidic conditions, allowing for orthogonal protection strategies in the presence of acid-labile groups like Boc. While the 3-nitrobenzoyl group is susceptible to basic cleavage, this can be exploited for selective deprotection. The availability of reductive cleavage methods, such as electrochemical reduction for amides, further expands its utility. For researchers designing complex synthetic routes, the 3-nitrobenzoyl group offers a robust and reliable option to be considered alongside more conventional protecting groups.
References
- 1. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. organicreactions.org [organicreactions.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Reaction Kinetics of Substituted Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reaction kinetics of substituted benzoyl chlorides, offering an objective analysis of their performance with supporting experimental data. The information is intended to aid researchers in understanding the electronic effects of substituents on the reactivity of this important class of organic compounds, which are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Executive Summary
The reactivity of substituted benzoyl chlorides is significantly influenced by the nature and position of the substituents on the benzene ring. Electron-withdrawing groups generally increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. This relationship can be quantified using the Hammett equation, which provides a linear correlation between the logarithm of the reaction rate constant and the substituent constant (σ). The mechanism of these reactions can range from a bimolecular nucleophilic acyl substitution (SN2-like) to a unimolecular (SN1-like) pathway involving an acylium cation intermediate, depending on the substituents and the solvent polarity.[1][2]
Comparative Kinetic Data
The following tables summarize the pseudo-first-order rate constants (k) for the reaction of various substituted benzoyl chlorides with different nucleophiles under specified conditions.
Table 1: Alcoholysis with n-Propanol at 25°C [3]
| Substituent | Rate Constant (k, min⁻¹) |
| H (Benzoyl chloride) | 0.0321 |
| m-Methoxy | 0.0340 |
| p-Bromo | 0.0590 |
| p-Iodo | 0.0617 |
| m-Iodo | 0.1044 |
Table 2: Solvolysis in 97% (w/w) Hexafluoroisopropanol-Water (97H) at 25°C [1][2]
| p-Substituent (Z) | Rate Constant (k, s⁻¹) |
| OMe | 1.83 x 10⁻¹ |
| Me | 6.55 x 10⁻⁴ |
| H | 3.03 x 10⁻⁵ |
| Cl | 4.49 x 10⁻⁶ |
Table 3: Methanolysis at 0°C [4]
| p-Substituent | Pseudo-first-order Rate Constant (mol min⁻¹) |
| Methyl | 0.0178 |
| Nitro | 0.413 |
Experimental Protocols
The kinetic data presented in this guide were obtained using established methodologies. Below are detailed protocols for key experiments.
Protocol 1: Determination of Reaction Kinetics by Conductance Measurement[3]
This method is suitable for reactions that produce ionic species, such as the alcoholysis of benzoyl chlorides which generates hydrochloric acid.
Materials:
-
Substituted benzoyl chloride
-
Anhydrous n-propanol
-
Conductivity cell
-
Wheatstone bridge or conductometer
-
Thermostatic bath (25°C ± 0.1°C)
-
Standardized base for titration
Procedure:
-
A solution of the substituted benzoyl chloride in a small amount of a non-reactive solvent is prepared.
-
A known volume of n-propanol is placed in the conductivity cell and allowed to reach thermal equilibrium in the thermostatic bath.
-
The reaction is initiated by adding a small, known amount of the benzoyl chloride solution to the n-propanol.
-
The change in resistance (or conductance) of the solution is measured at regular time intervals. The increase in conductance is proportional to the formation of hydrochloric acid.
-
The resistance at infinite time (completion of the reaction) is also measured.
-
The pseudo-first-order rate constant (k) is determined from the slope of the linear plot of log(R∞ - Rt) versus time, where Rt is the resistance at time t and R∞ is the resistance at infinite time.
-
The final acid concentration is confirmed by titration with a standardized base.
Protocol 2: Determination of Reaction Kinetics by UV-Vis Spectrophotometry[1]
This method is applicable when the reactants or products have a distinct UV-Vis absorbance profile.
Materials:
-
Substituted benzoyl chloride
-
Solvent (e.g., 97% hexafluoroisopropanol-water)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
A solution of the substituted benzoyl chloride in the chosen solvent is prepared at a known concentration.
-
The UV-Vis spectrum of the starting material and the expected product is recorded to determine the optimal wavelength for monitoring the reaction.
-
The reaction is initiated by injecting a small volume of a concentrated solution of the benzoyl chloride into the solvent in a thermostatted cuvette within the spectrophotometer.
-
The change in absorbance at the chosen wavelength is recorded over time.
-
The pseudo-first-order rate constant (k) is calculated by fitting the absorbance versus time data to a first-order rate equation.
Reaction Mechanisms and Logical Relationships
The reaction of substituted benzoyl chlorides with nucleophiles can proceed through different mechanisms, primarily influenced by the electronic nature of the substituent and the polarity of the solvent.
Caption: General reaction pathways for nucleophilic acyl substitution of substituted benzoyl chlorides.
The Hammett plot is a powerful tool to elucidate the relationship between substituent effects and reaction rates, providing insights into the reaction mechanism.
References
Enhancing Analyte Detection: A Comparative Guide to 3-Nitrobenzoyl Chloride and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of compounds lacking a strong native chromophore presents a significant challenge in high-performance liquid chromatography (HPLC). Pre-column derivatization addresses this by chemically modifying the analyte to attach a UV-absorbing or fluorescent tag, thereby enhancing detection sensitivity and improving chromatographic separation. Among the various reagents available, 3-Nitrobenzoyl chloride and its analogs stand out due to distinct advantages in reactivity and detection.
This guide provides an objective comparison of this compound's performance profile with other commonly used derivatizing agents, supported by experimental data from published studies.
The Core Advantage: Enhanced UV Detection and Reactivity
The primary advantage of using this compound lies in the chemical properties endowed by the nitro group (-NO₂). This powerful electron-withdrawing group serves two main functions:
-
Increased Reactivity: The nitro group enhances the electrophilicity of the carbonyl carbon on the benzoyl chloride molecule. This makes the reagent highly reactive towards nucleophiles like primary and secondary amines and phenols, often allowing for rapid derivatization reactions at room temperature.
-
Strong Chromophore: The nitroaromatic moiety is a potent chromophore. Analytes that are derivatized with this compound gain a strong UV absorbance, typically around 254-260 nm, enabling significantly lower limits of detection (LOD) and quantification (LOQ) compared to their underivatized forms or derivatives lacking such a group.
Performance Comparison of Derivatizing Agents
The selection of a derivatizing agent depends on the analyte, the sample matrix, and the desired sensitivity. The following table summarizes the performance of 3,5-Dinitrobenzoyl chloride (a close, doubly-nitrated analog of this compound) and compares it with other common reagents like benzoyl chloride and dansyl chloride.
| Parameter | 3,5-Dinitrobenzoyl Chloride (DNBZ-Cl) | Benzoyl Chloride | Dansyl Chloride |
| Target Analytes | Primary & Secondary Amines (e.g., Biogenic Amines, Amphetamines).[1][2] | Primary & Secondary Amines, Phenols, Thiols. | Primary & Secondary Amines, Phenols. |
| Reaction Time | ~3 minutes.[1] | < 1 minute. | 20-60 minutes (often requires heating). |
| Reaction Temp. | Room Temperature.[1] | Room Temperature. | Elevated (e.g., 60°C). |
| Detection Method | UV (254-260 nm).[1][2] | UV or Mass Spectrometry (MS). | Fluorescence (Ex: ~340 nm, Em: ~525 nm) or UV. |
| LOD (Biogenic Amines) | 124 - 864 µg/L.[1] | 0.02 - 0.09 µg/mL (in non-alcoholic beer).[3] | Not specified, but generally provides very low LODs due to fluorescence. |
| LOD (Amphetamines) | 50 ng/mL (for enantiomers in urine).[2] | Not specified. | Not specified. |
| Key Advantage | Strong UV absorbance, rapid reaction.[1] | Fast, versatile, inexpensive.[4] | Very high sensitivity with fluorescence detection. |
| Considerations | Reagent is moisture-sensitive. | Less sensitive for UV detection without a chromophore on the analyte. | Slower reaction, light-sensitive reagent and derivatives. |
Experimental Protocols
A detailed methodology provides the foundation for reproducible results. Below is a representative protocol for the derivatization of biogenic amines using 3,5-Dinitrobenzoyl chloride, adapted from established methods.[1]
Protocol: Derivatization of Biogenic Amines with 3,5-Dinitrobenzoyl Chloride
1. Reagent Preparation:
-
Derivatizing Solution: Prepare a 50 mM solution of 3,5-Dinitrobenzoyl chloride in anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of acyl chlorides.
-
Base Solution: 1 M Sodium Hydroxide (NaOH).
-
Termination Solution: 2 M Hydrochloric Acid (HCl).
2. Sample Preparation:
-
Extract biogenic amines from the sample matrix (e.g., fermented food, biological fluid) using a suitable procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction with perchloric acid.
-
Evaporate the extract to dryness under a stream of nitrogen and reconstitute in a known volume of appropriate solvent (e.g., 0.1 M HCl).
3. Derivatization Procedure:
-
To 100 µL of the sample extract or standard solution in a microcentrifuge tube, add 100 µL of 1 M NaOH solution to make the mixture alkaline.
-
Add 100 µL of isopropanol.
-
Add 200 µL of the 50 mM 3,5-Dinitrobenzoyl chloride solution.
-
Vortex the mixture immediately and vigorously for 1 minute.
-
Allow the reaction to proceed at room temperature for approximately 3 minutes.
-
Stop the reaction by adding 200 µL of 2 M HCl to neutralize the excess base and quench the unreacted derivatizing reagent.
4. Final Preparation for HPLC:
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.
5. Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 260 nm.[1]
Visualizing the Workflow and Advantages
Diagrams can clarify complex processes and relationships. The following visualizations, created using the DOT language, illustrate the experimental workflow and the underlying principle of using this compound.
References
- 1. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic analysis of amphetamine and related compounds in urine using solid-phase extraction and 3,5-dinitrobenzoyl chloride for derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Stability of 3-Nitrobenzoyl Chloride Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of reagents is a critical parameter influencing reaction efficiency, product purity, and safety. 3-Nitrobenzoyl chloride and its derivatives are highly reactive acylating agents, prized for their ability to readily form amide and ester bonds. However, this high reactivity is intrinsically linked to their limited stability, particularly their susceptibility to hydrolysis and thermal decomposition. This guide provides a comparative assessment of the stability of this compound derivatives and evaluates alternative reagents, supported by available experimental data and detailed methodologies.
Comparative Stability Analysis
The stability of benzoyl chloride derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group (-NO₂), increase the electrophilicity of the carbonyl carbon. This heightened electrophilicity enhances the desired reactivity with nucleophiles but also accelerates undesired reactions, such as hydrolysis.
Hydrolytic Stability
The primary pathway for the degradation of acyl chlorides is hydrolysis, which leads to the formation of the corresponding carboxylic acid and hydrochloric acid. The rate of this reaction is a direct measure of the compound's instability in the presence of water.
Table 1: Solvolysis Rate Constants of Substituted Benzoyl Chlorides
| Substituent | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) |
| p-OCH₃ | 97% Hexafluoroisopropanol-Water | 25 | 5.98 x 10⁻² |
| p-CH₃ | 97% Hexafluoroisopropanol-Water | 25 | 3.21 x 10⁻³ |
| H | 97% Hexafluoroisopropanol-Water | 25 | 1.47 x 10⁻³ |
| p-Cl | 97% Hexafluoroisopropanol-Water | 25 | 6.28 x 10⁻² |
| p-NO₂ | 97% Hexafluoroisopropanol-Water | 25 | Data not available in this solvent |
| m-OCH₃ | n-Propanol | 25 | 5.67 x 10⁻⁴ (min⁻¹) |
| H | n-Propanol | 25 | 5.35 x 10⁻⁴ (min⁻¹) |
| p-Br | n-Propanol | 25 | 9.83 x 10⁻⁴ (min⁻¹) |
| p-I | n-Propanol | 25 | 1.03 x 10⁻³ (min⁻¹) |
| m-I | n-Propanol | 25 | 1.74 x 10⁻³ (min⁻¹) |
Note: The data presented is compiled from various studies and solvent systems, and direct comparison of absolute values should be made with caution. The trend within a given solvent system is most informative.
Thermal Stability
Acyl chlorides, particularly those with nitro groups, can be thermally unstable and may decompose, sometimes violently, upon heating.[1] For instance, ortho-nitrated acyl chlorides have been reported to explode upon attempted distillation.[1] While specific quantitative TGA/DSC data for this compound is not widely published, qualitative information indicates that it is unstable at room temperature and requires refrigeration.[2] The boiling point of this compound is reported to be between 275-278 °C, with decomposition.[3]
Alternatives to this compound Derivatives
Given the stability challenges associated with this compound derivatives, a variety of alternative reagents, primarily peptide coupling reagents, are often employed for amide bond formation. These reagents offer milder reaction conditions and are generally more stable solids.
Table 2: Comparison of this compound Derivatives and Alternative Coupling Reagents
| Reagent/Method | Class | Form | Stability | Byproducts | Key Advantages | Key Disadvantages |
| This compound | Acyl Chloride | Solid/Liquid | Moisture-sensitive, thermally unstable.[2] | HCl | High reactivity, cost-effective. | Corrosive byproduct, poor selectivity with polyfunctional molecules, requires anhydrous conditions. |
| HATU | Uronium Salt | Solid | Good in solid form, moderate in solution (freshly prepared solutions recommended). | Tetramethylurea, hexafluorophosphate salts | High coupling efficiency, fast reaction rates, low racemization.[1] | Can be allergenic, potentially explosive under certain conditions.[1] |
| HBTU | Uronium Salt | Solid | Good in solid form, solutions in DMF are stable for weeks. | Tetramethylurea, hexafluorophosphate salts | High coupling efficiency, widely used. | Can cause guanidinylation of the N-terminal amino group. |
| COMU | Uronium Salt | Solid | Good in solid form, limited solution stability. | Morpholine-based byproducts | Greater solubility, high reactivity, less hazardous safety profile than HBTU/HATU. | Less stable in solution compared to HBTU. |
| T3P® | Phosphonic Anhydride | Liquid (often as a solution) | Moisture sensitive. | Water-soluble phosphonic acids | High yields, mild conditions, favorable safety profile, easy byproduct removal. |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate by HPLC
This method monitors the disappearance of the acyl chloride and the appearance of the corresponding carboxylic acid over time.
Materials:
-
This compound derivative
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Prepare a stock solution of the this compound derivative in anhydrous acetonitrile.
-
Prepare a reaction solution of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% TFA.
-
Initiate the hydrolysis by adding a known volume of the stock solution to the reaction solution at a constant temperature.
-
At specific time intervals, inject aliquots of the reaction mixture into the HPLC system.
-
Monitor the peak areas of the acyl chloride and the resulting carboxylic acid at a suitable UV wavelength (e.g., 254 nm).
-
The rate constant can be determined by plotting the natural logarithm of the acyl chloride concentration versus time.
Protocol 2: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the onset of thermal decomposition.
Materials:
-
This compound derivative
-
DSC instrument
-
Aluminum or gold-plated crucibles
Procedure:
-
Accurately weigh a small amount of the sample (1-5 mg) into a crucible.
-
Seal the crucible (if appropriate for the instrument and sample).
-
Place the sample crucible and a reference crucible in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The onset temperature of the exothermic decomposition peak indicates the beginning of thermal decomposition.
Visualizing Stability Assessment
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the stability of this compound derivatives.
Caption: Workflow for determining the hydrolysis rate of acyl chlorides via HPLC.
Conclusion
This compound and its derivatives are highly effective acylating agents, but their utility is tempered by their inherent instability. The presence of the electron-withdrawing nitro group enhances reactivity but simultaneously increases susceptibility to hydrolysis and thermal decomposition. While comprehensive quantitative stability data for a wide range of this compound derivatives is limited, the available information on related compounds provides valuable insights into their stability profiles.
For applications where stability and mild reaction conditions are paramount, alternative coupling reagents such as HATU, HBTU, and T3P® present viable options. The choice between an acyl chloride and a coupling reagent will depend on a careful consideration of factors including the specific substrate, desired reaction kinetics, cost, and safety requirements. Further quantitative studies on the thermal and hydrolytic stability of a broader range of this compound derivatives would be highly beneficial to the research community for making more informed decisions in synthesis design.
References
cross-reactivity of 3-Nitrobenzoyl chloride with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 3-Nitrobenzoyl chloride with common functional groups. As a highly reactive acylating agent, this compound is a valuable building block in organic synthesis. Its reactivity is significantly enhanced by the electron-withdrawing nature of the meta-positioned nitro group, which increases the electrophilicity of the carbonyl carbon.[1] A thorough understanding of its reactivity profile is crucial for controlling reaction outcomes, minimizing side products, and designing efficient synthetic routes.
Reactivity Overview: Nucleophilic Acyl Substitution
The reactions of this compound are dominated by the nucleophilic acyl substitution mechanism. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl group and yielding the acylated product. Due to its high reactivity, this compound readily reacts with a wide range of nucleophiles, and reactions must often be conducted under anhydrous conditions to prevent hydrolysis.[2][3]
Caption: The general mechanism for nucleophilic acyl substitution of this compound.
Data Presentation: Cross-Reactivity Profile
The following table summarizes the relative reactivity of this compound with various nucleophilic functional groups. The reactivity is ranked based on the general principles of nucleophilicity and reaction kinetics for acyl chlorides.[3]
| Functional Group | Nucleophile Example | Product Type | Relative Reactivity | Typical Reaction Conditions & Notes |
| Primary/Secondary Amine | R-NH₂ / R₂-NH | N-substituted Amide | Very High | Reactions are rapid and often exothermic. Typically performed at low temperatures (e.g., 0 °C) in an aprotic solvent (DCM, THF) with a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl.[1][4] |
| Alcohol / Phenol | R-OH | Ester | High | Slower than with amines. Often requires heating (reflux) or the use of a catalyst such as pyridine or triethylamine.[1][5] |
| Thiol | R-SH | Thioester | High | Thiols are strong nucleophiles and react readily.[6] Conditions are similar to those for alcohols, typically using a base to form the more nucleophilic thiolate. |
| Water | H₂O | Carboxylic Acid | Moderate | Hydrolysis occurs readily in the presence of moisture. All reactions should be conducted under strictly anhydrous conditions to prevent this competing reaction.[2] |
| Carboxylate | R-COO⁻ | Acid Anhydride | Moderate | Reacts with carboxylate salts or carboxylic acids in the presence of a base to form mixed or symmetrical anhydrides. |
Experimental Protocols
The following are generalized protocols for the acylation of common nucleophiles with this compound.
Protocol 1: Synthesis of an N-substituted 3-Nitrobenzamide (Amidation)
This protocol details a general method for the acylation of a primary or secondary amine.
-
Materials:
-
This compound (1.0 equivalent)
-
Primary or Secondary Amine (1.0-1.1 equivalents)
-
Triethylamine (Et₃N) or Pyridine (1.2-1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0-1.1 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor progress by Thin-Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[7]
-
Protocol 2: Synthesis of a 3-Nitrobenzoate Ester (Esterification)
This protocol details a general method for the acylation of an alcohol.
-
Materials:
-
This compound (1.0 equivalent)
-
Alcohol (can be used as solvent or 1.0-1.2 equivalents in an inert solvent)
-
Pyridine (optional, as catalyst/base)
-
Diethyl ether or other suitable extraction solvent
-
Saturated NaHCO₃ (aqueous)
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
Reaction Setup: Transfer this compound (1.0 eq.) to a round-bottomed flask. Add the desired alcohol (e.g., 15-20 mL per gram of acyl chloride). If the alcohol is not the solvent, dissolve both reagents in an inert solvent like toluene. Add pyridine (1.2 eq.) if used.
-
Reaction: Equip the flask with a reflux condenser and heat the solution to reflux for 1-3 hours. Monitor the reaction by TLC.[5]
-
Cooling & Extraction: Allow the flask to cool to room temperature. Add diethyl ether and transfer the solution to a separating funnel.
-
Work-up: Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the HCl byproduct and any unreacted this compound. Then wash with water and brine.[5]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ester can be purified by recrystallization or column chromatography.
-
Mandatory Visualizations
Caption: Relative reactivity of functional groups with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 3-Nitrobenzoyl Chloride: Applications and Alternatives in Scientific Research
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical step in ensuring the success of experimental workflows. 3-Nitrobenzoyl chloride, a versatile acylating agent, has found numerous applications in organic synthesis and analytical chemistry. This guide provides a comprehensive review of its primary uses, offers a comparative analysis with alternative reagents, and presents supporting experimental data and protocols to inform your research decisions.
Abstract
This guide delves into the applications of this compound, primarily as a derivatizing agent for chromatography and as a building block in the synthesis of complex molecules. Its performance is critically evaluated against common alternatives, providing a framework for selecting the most suitable reagent for specific experimental needs. The discussion is supported by quantitative data, detailed experimental methodologies, and visual representations of reaction workflows.
Applications of this compound
This compound is a reactive compound widely employed in organic chemistry. Its utility stems from the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles, and the presence of the nitro group, which can influence the reactivity and properties of the resulting derivatives.
Derivatization Agent for Chromatography
One of the principal applications of this compound is in the derivatization of primary and secondary amines, as well as phenolic compounds, to enhance their detection and separation in High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS).[1] The nitro group can enhance the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.[1] While its primary use is often as a synthetic intermediate, its structure suggests potential as a derivatization reagent for analytical purposes.[1] A related compound, 4-nitrobenzoyl chloride, has been used in the separation of polyhydric alcohols using HPLC.[2]
Intermediate in Organic Synthesis
This compound serves as a crucial building block in the synthesis of various organic molecules. It has been utilized in the synthesis of 3-aminobenzamide and potential carbocyclic minor groove binders. Furthermore, it is a key intermediate in the production of pharmaceuticals such as Dabigatran Etexilate.[1] The synthesis of 3-hydroxy-2-(3-nitrobenzeneamido)benzoic acid also employs this compound.[3] Additionally, it can be converted to m-nitrobenzazide, a reagent used for the characterization of hydroxyl compounds and amines.[4]
Alternatives to this compound
The choice of reagent often depends on the specific application, desired reactivity, and the stability of the resulting products. Several alternatives to this compound are available, each with its own set of advantages and disadvantages.
For Derivatization in Analytical Chemistry
In the realm of analytical derivatization, especially for amino acids and other primary and secondary amines, a variety of reagents are well-established.
-
Benzoyl Chloride: This is a direct and well-documented alternative for the derivatization of amines and phenols, often providing excellent sensitivity and chromatographic performance.[1][5]
-
Dansyl Chloride: Another widely used reagent that offers strong fluorescence and UV absorption, making it suitable for sensitive detection.[6]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): This reagent reacts with both primary and secondary amines to yield highly stable, fluorescent adducts.[6]
-
Other Reagents: A host of other derivatizing agents are also commonly used, including Fluorescamine, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), o-phthaldialdehyde (OPA), 1-fluoro-2,4-dinitrobenzene (DNFB), and phenylisothiocyanate (PITC).[6][7][8]
For Amine Protection in Organic Synthesis
When the goal is to temporarily block an amine functionality during a synthetic sequence, carbamates are the most popular choice of protecting groups.[9]
-
tert-Butyloxycarbonyl (Boc): Installed using Boc anhydride (Boc₂O), the Boc group is a very common amine protecting group in non-peptide chemistry, removable under acidic conditions.[9][10]
-
Carboxybenzyl (Cbz): Also known as the Z-group, it is another widely used carbamate protecting group.[9][11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): This protecting group is particularly important in solid-phase peptide synthesis.[11]
For the formation of amide bonds without resorting to acyl chlorides, coupling agents offer a milder alternative.
-
N,N'-Carbonyldiimidazole (CDI): This reagent activates carboxylic acids to form a reactive acylimidazolide intermediate.[12]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt): This combination is a highly efficient method for amide bond formation, especially in peptide synthesis, as it minimizes side reactions.[12]
Comparative Data
The following tables summarize key performance indicators for this compound and its alternatives.
Table 1: Comparison of Derivatizing Agents for HPLC Analysis
| Reagent | Target Analytes | Detection Method | Advantages | Disadvantages |
| This compound | Primary/Secondary Amines, Phenols | UV, MS | Potentially enhanced reactivity due to nitro group[1] | Less documented for analytical derivatization compared to alternatives[1] |
| Benzoyl Chloride | Primary/Secondary Amines, Phenols, Thiols | UV, MS | Well-established, good sensitivity, broad applicability[1][5] | Can be highly reactive, may require careful control of conditions |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Fluorescence, UV | High sensitivity, stable derivatives[6] | Slower reaction kinetics compared to some reagents[6] |
| AQC | Primary/Secondary Amines | Fluorescence, UV | Forms highly stable derivatives, minimal interference from by-products[6] | Requires molar excess for complete derivatization |
| OPA | Primary Amines | Fluorescence | Rapid reaction, selective for primary amines[6] | Derivatives can be unstable |
Table 2: Comparison of Amine Protecting Groups and Amide Bond Formation Reagents
| Reagent/Method | Typical Use | Key Features |
| This compound | Building block | Forms stable amide bonds |
| Boc Anhydride | Amine protection | Mild installation, acid-labile deprotection[10] |
| Cbz-Cl | Amine protection | Stable to a broad range of conditions, removed by hydrogenolysis[11] |
| Fmoc-Cl | Amine protection (SPPS) | Base-labile deprotection, acid-stable[11] |
| EDC/HOBt | Amide bond formation | High efficiency, minimizes side reactions and racemization[12] |
| CDI | Amide bond formation | Milder alternative to acyl chlorides, avoids acidic byproducts[12] |
Experimental Protocols
Synthesis of this compound from 3-Nitrobenzoic Acid
This protocol is adapted from a documented synthesis.[3]
-
To 3-nitrobenzoic acid (18 mmol), add thionyl chloride (25 mL).
-
Stir the mixture at reflux for 6 hours.
-
Evaporate the excess thionyl chloride under reduced pressure.
-
The resulting residue is dried to yield this compound as a yellow solid.
General Protocol for Derivatization of an Amine with an Acyl Chloride (e.g., Benzoyl Chloride)
This is a general guideline and may require optimization.[1][5]
-
Dissolve the amine-containing analyte in a suitable solvent (e.g., acetonitrile).
-
Add a base, such as sodium carbonate or pyridine.
-
Add a solution of the acyl chloride (e.g., benzoyl chloride or this compound) in an organic solvent.
-
Allow the reaction to proceed at room temperature or with gentle heating.
-
Stop the reaction by adding an acidic solution (e.g., formic acid).
-
The derivatized sample can then be diluted and injected into the HPLC system.
Protocol for Boc Protection of an Amine
This protocol is based on standard procedures for amine protection.[10]
-
Dissolve the amine in a suitable solvent (e.g., water, THF, or a mixture).
-
Add a base, such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents).
-
Stir the reaction at room temperature or with moderate heat (e.g., 40°C) until completion.
-
Isolate the product typically by water dilution and subsequent extraction.
Visualizing Workflows and Relationships
The following diagrams illustrate the workflows and conceptual relationships discussed in this guide.
Conclusion
This compound is a valuable reagent with established roles in organic synthesis and potential for analytical derivatization. However, for both applications, a wide array of well-characterized alternatives exists. For derivatization, reagents like benzoyl chloride, dansyl chloride, and AQC offer robust and sensitive methods. In synthetic chemistry, particularly for amine protection and amide bond formation, the use of carbamate protecting groups and modern coupling agents often provides milder conditions and higher selectivity. The choice of reagent should be guided by the specific requirements of the experiment, including the nature of the analyte or substrate, the required reaction conditions, and the desired properties of the final product. This guide provides the foundational information to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrobenzoyl chloride for HPLC derivatization, LiChropur , = 99.0 GC 122-04-3 [sigmaaldrich.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. Amino Acid Analysis Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 3-Nitrobenzoyl Chloride in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and the desired purity of the final product. In the realm of acylation reactions, particularly for the synthesis of amides and esters, 3-nitrobenzoyl chloride is a frequently utilized reagent. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against common alternatives. The information presented herein is supported by experimental data to facilitate informed decision-making in a laboratory and industrial setting.
Performance and Cost Comparison of Acylating Agents
The choice of an acylating agent significantly impacts the overall cost and efficiency of a synthetic route. While highly reactive reagents may offer faster reaction times and higher yields, they often come at a higher price and with more stringent handling requirements. The following table summarizes the key performance indicators and approximate costs of this compound and its alternatives.
| Reagent | Molecular Weight ( g/mol ) | Purity (%) | Typical Cost (USD/100g) | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| This compound | 185.56 | ~98% | $80 - $120 | Base (e.g., pyridine, triethylamine) in an inert solvent (e.g., DCM, Toluene), 0°C to RT | 90-98% | High reactivity, good yields. | Moisture sensitive, corrosive, higher cost than benzoyl chloride. |
| Benzoyl Chloride | 140.57 | >99% | $20 - $40 | Similar to this compound | 90-98% | Lower cost, high reactivity. | Lachrymator, corrosive, less reactive than nitro-substituted analogs in some cases. |
| Thionyl Chloride (for in situ generation) | 118.97 | >99% | ~$30 - $50 / 1 L | Reaction with carboxylic acid, often with a catalyst (e.g., DMF) | High (for acid chloride formation) | Very low cost for converting carboxylic acids to acyl chlorides. | Highly toxic and corrosive, generates SO2 and HCl as byproducts. |
| Oxalyl Chloride (for in situ generation) | 126.93 | >98% | ~$150 - $250 / 1 L | Reaction with carboxylic acid, often with a catalyst (e.g., DMF) | High (for acid chloride formation) | Volatile byproducts (CO, CO2, HCl) are easily removed. | More expensive than thionyl chloride, toxic. |
| N,N'-Carbonyldiimidazole (CDI) | 162.15 | >97% | $40 - $70 | Anhydrous aprotic solvent (e.g., THF, DCM), RT | 85-95% | Milder reaction conditions, byproducts are gases. | More expensive than acyl chlorides, moisture sensitive. |
| HATU | 380.23 | >98% | >$500 | Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF) | >95% | High coupling efficiency, low racemization, suitable for difficult couplings. | Very high cost, complex byproduct removal. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating the true performance of a reagent. Below are representative procedures for the acylation of aniline, a common nucleophile, using this compound and a common alternative, benzoyl chloride.
Protocol 1: Synthesis of N-phenyl-3-nitrobenzamide using this compound
This protocol is based on the general principles of the Schotten-Baumann reaction.
Materials:
-
Aniline (1.0 eq.)
-
This compound (1.05 eq.)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve aniline in dichloromethane.
-
Cool the solution in an ice bath and add the 10% aqueous sodium hydroxide solution while stirring, creating a biphasic mixture.
-
In a separate container, dissolve this compound in dichloromethane.
-
Add the this compound solution dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-phenyl-3-nitrobenzamide can be purified by recrystallization from ethanol.
-
Expected Yield: >95%
Protocol 2: Synthesis of Benzanilide using Benzoyl Chloride (Schotten-Baumann Reaction)
Materials:
-
Aniline (2.5 mL, ~2.6 g)[1]
-
10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)[1]
-
Benzoyl chloride (3.5 mL, ~4.3 g)[1]
-
Erlenmeyer flask
-
Standard laboratory glassware
Procedure:
-
In a 100 mL Erlenmeyer flask, combine aniline and 25 mL of 10% aqueous NaOH solution.[1]
-
Add benzoyl chloride dropwise with vigorous shaking.[1]
-
After each addition, shake the flask for approximately one minute.[1]
-
After the complete addition of benzoyl chloride, stopper the flask and shake vigorously for 15 minutes. The product will precipitate as a white solid.[1]
-
Filter the solid product and wash thoroughly with water.[1]
-
Recrystallize the crude benzanilide from boiling alcohol to obtain the purified product.[1]
-
Reported Yield: High.
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of an amide using this compound and a common alternative pathway involving a modern coupling reagent.
Cost-Benefit Analysis
Cost: From a purely reagent acquisition cost perspective, using pre-formed this compound is more expensive than using benzoyl chloride. The most economical approach is often the in situ generation of the acyl chloride from the corresponding carboxylic acid using an inexpensive chlorinating agent like thionyl chloride. However, this introduces an additional synthetic step and the need to handle highly hazardous reagents. Modern coupling reagents like HATU are significantly more expensive and are typically reserved for high-value applications, such as in peptide synthesis or for particularly challenging couplings where maximizing yield and minimizing racemization are paramount. For large-scale industrial applications, the cost of reagents like HATU can be prohibitive.[2]
Benefits and Efficiency: this compound offers high reactivity, often leading to excellent yields in acylation reactions. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride. This can be advantageous when dealing with less reactive amines.
The primary benefit of using acyl chlorides in general is their high reactivity, which often translates to short reaction times and high conversions. The Schotten-Baumann reaction, a classic method for using acyl chlorides, is robust and widely applicable.[3][4]
Coupling reagents like CDI and HATU offer milder reaction conditions, which can be beneficial for sensitive substrates. HATU, in particular, is known for its ability to suppress racemization in chiral molecules.[5] However, these methods can be less atom-economical and may require more complex purification procedures to remove byproducts.
Safety and Handling: this compound is a corrosive solid that is sensitive to moisture.[6] Like other acyl chlorides, it reacts with water to release hydrochloric acid. Proper personal protective equipment (PPE) and handling in a fume hood are essential. Thionyl chloride and oxalyl chloride, used for the in situ generation of acyl chlorides, are highly toxic and corrosive, requiring stringent safety precautions. Coupling reagents are generally less hazardous than acyl chlorides, though they should still be handled with care.
Conclusion
The choice between this compound and its alternatives for a given synthesis is a multifactorial decision.
-
For routine, cost-sensitive applications where high reactivity is desired, this compound is a viable, albeit more expensive, alternative to benzoyl chloride. The enhanced reactivity due to the nitro group may justify the additional cost for certain substrates.
-
For large-scale synthesis where cost is a primary driver, the in situ generation of the acyl chloride from the corresponding carboxylic acid using thionyl chloride is often the most economical choice, provided that the necessary safety infrastructure is in place.
-
For the synthesis of high-value, sensitive, or chiral molecules where yield maximization and minimization of side reactions are critical, modern coupling reagents like HATU may be the preferred option, despite their higher cost.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, budgetary constraints, and the available safety facilities. This guide provides the necessary data to aid researchers in making a well-informed decision that balances these competing factors.
References
A Comparative Guide to Bioisosteric Replacements for the Nitro Group in 3-Nitrobenzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-nitrobenzoyl chloride scaffold is a key component in a variety of biologically active molecules. However, the presence of the nitro group often raises concerns due to its potential for in vivo reduction to carcinogenic species. This guide provides an objective comparison of common bioisosteric replacements for the nitro group—specifically the cyano, trifluoromethyl, and methylsulfonyl groups—in the context of 3-substituted benzoyl derivatives. The information presented herein is supported by experimental data from scientific literature to aid in the rational design of safer and more effective therapeutic agents.
Performance Comparison of Bioisosteres
The selection of an appropriate bioisostere requires a careful balance of physicochemical and biological properties. The following tables summarize key quantitative data for the nitro group and its common replacements.
Physicochemical Properties
The electronic and steric properties of the substituent at the 3-position of the benzoyl ring significantly influence the molecule's overall characteristics, including its reactivity, solubility, and ability to cross cell membranes.
| Property | -NO₂ | -CN | -CF₃ | -SO₂Me |
| Molecular Weight ( g/mol ) | 46.01 | 26.02 | 69.00 | 79.10 |
| Hammett Constant (σ) | +0.78 | +0.66 | +0.54 | +0.72 |
| Lipophilicity (cLogP of substituted benzene) | -0.28 | -0.32 | +0.88 | -0.83 |
| Dipole Moment (Debye) | ~4.2 | ~4.4 | ~2.6 | ~4.7 |
Note: Data is compiled from various sources and may vary depending on the specific molecular context.
Biological and Pharmacokinetic Profile
Bioisosteric replacement can profoundly impact a compound's biological activity, metabolic stability, and overall pharmacokinetic profile.
| Parameter | Nitro Group (-NO₂) | Cyano Group (-CN) | Trifluoromethyl Group (-CF₃) | Methylsulfonyl Group (-SO₂Me) |
| Metabolic Stability | Prone to reduction, potentially forming toxic metabolites. | Generally more stable than nitro, but can be metabolized. | High metabolic stability due to the strong C-F bonds. | Generally stable, can undergo oxidation. |
| Toxicity Concerns | Potential for carcinogenicity upon reduction. | Can release cyanide in vivo, although often at low levels. | Generally considered non-toxic. | Generally considered non-toxic. |
| Receptor Interactions | Strong hydrogen bond acceptor. | Good hydrogen bond acceptor. | Can participate in fluorine-specific interactions. | Strong hydrogen bond acceptor. |
| Cell Permeability | Variable | Generally good | Good | Variable, can be lower |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of the parent this compound and for the determination of key physicochemical and biological parameters.
Synthesis of this compound
Materials:
-
3-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene
-
Pyridine (catalyst)
Procedure:
-
A mixture of 3-nitrobenzoic acid (1 eq.) and dry toluene is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of pyridine is added to the mixture.
-
Thionyl chloride (1.5-2.0 eq.) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux (approximately 80-90 °C) and maintained for 2-4 hours, or until the evolution of HCl gas ceases.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation or recrystallization.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Materials:
-
Test compound (e.g., 3-substituted benzoic acid)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Buffer solution (pH 7.4)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
A known concentration of the test compound is dissolved in either water or n-octanol.
-
Equal volumes of the n-octanol and aqueous phases are added to a flask.
-
The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient.
In Vitro Enzyme Inhibition Assay (General Protocol)
Materials:
-
Test compound (inhibitor)
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compound are prepared in the assay buffer.
-
The enzyme and the test compound (at various concentrations) are pre-incubated in the wells of a 96-well plate for a specific time at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
The rate of the reaction is calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Key Processes
To better understand the experimental workflows and the biological context, the following diagrams are provided.
Experimental Workflow: Synthesis and Purification
MDM2-p53 Signaling Pathway
The MDM2-p53 signaling pathway is a critical regulator of cell cycle and apoptosis, and it is a target for many small molecule inhibitors, including those with a nitro-aromatic scaffold.
This guide provides a foundational comparison of key bioisosteres for the nitro group in this compound derivatives. The choice of a specific replacement will ultimately depend on the desired therapeutic profile and the specific biological target. Further experimental validation is essential to confirm the performance of these bioisosteres in any new chemical series.
Safety Operating Guide
Proper Disposal Procedures for 3-Nitrobenzoyl Chloride: An Essential Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 3-Nitrobenzoyl chloride are paramount for laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, focusing on immediate safety, operational planning, and regulatory compliance.
Immediate Safety and Handling Precautions:
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a designated, well-ventilated area. This compound is a corrosive and moisture-sensitive compound that can cause severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Engineering Controls:
| Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles and a face shield are mandatory to protect against accidental splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn. |
| Respiratory Protection | Fume Hood | All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of vapors and hazardous decomposition products.[1] |
| Emergency Equipment | Eyewash Station & Safety Shower | Must be readily accessible in the immediate work area. |
Key Physical and Hazard Data:
| Property | Value |
| Appearance | Brown solid or yellow to brown liquid.[1][2] |
| Melting Point | 30 - 35 °C / 86 - 95 °F.[1] |
| Boiling Point | 275 - 278 °C / 527 - 532.4 °F @ 760 mmHg.[1] |
| Flash Point | > 112 °C / > 233.6 °F.[1] |
| Incompatibilities | Water, strong bases, alcohols, and strong oxidizing agents.[1][2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), phosgene, and hydrogen chloride gas.[1] |
Step-by-Step Disposal Procedure:
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal company.[1] However, for small residual amounts, a preliminary on-site neutralization can be performed by trained personnel to convert the reactive acyl chloride into a less hazardous substance before collection. This process involves a controlled hydrolysis reaction.
Experimental Protocol: Cautious Hydrolysis and Neutralization
This procedure should only be undertaken by personnel experienced in handling reactive chemicals.
1. Preparation:
-
In a certified chemical fume hood, place a beaker of a weak basic solution, such as a 5-10% sodium bicarbonate solution, in an ice bath to manage the reaction temperature. The volume of the basic solution should be sufficient to completely neutralize the this compound and the resulting hydrochloric acid.
-
Ensure constant, gentle stirring of the basic solution with a magnetic stirrer.
2. Slow Addition:
-
Very slowly and carefully, add the small quantity of this compound to the cold, stirring basic solution. The addition should be dropwise for liquids or in very small portions for solids.
-
This reaction is exothermic and will produce carbon dioxide gas and hydrochloric acid, which is then neutralized by the bicarbonate solution. A rapid addition can lead to a violent reaction, excessive heat generation, and foaming.
3. Monitoring:
-
Continuously observe the reaction for any signs of excessive heat or gas evolution. If the reaction becomes too vigorous, immediately cease the addition and allow the mixture to cool before proceeding.
-
After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes, and then allow it to slowly warm to room temperature while still stirring.
4. Final Disposal:
-
Once the reaction has ceased and the mixture has returned to room temperature, check the pH of the solution to ensure it is neutral or slightly basic.
-
The resulting aqueous solution should be collected in a clearly labeled hazardous waste container designated for aqueous waste.
5. Packaging for Disposal:
-
Ensure the waste container is tightly sealed to prevent any leakage.
-
Place the primary container into a larger, compatible secondary container, especially when transporting it to a central waste accumulation area.
-
Complete all necessary hazardous waste disposal documentation as required by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for the collection of the hazardous waste with your institution's EHS or a licensed hazardous waste contractor.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment, and fostering a culture of safety and compliance within their research endeavors.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Nitrobenzoyl Chloride
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of 3-Nitrobenzoyl chloride. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and the integrity of your research. This compound is a corrosive and toxic chemical that requires careful handling to prevent severe skin burns, eye damage, and respiratory irritation.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, causing severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also toxic in contact with skin.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Material/Type Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield should be worn over the goggles for maximum protection. |
| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves.[1] |
| Body Protection | Laboratory Coat & Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] Consider disposable Tyvek-type sleeves taped to your gloves.[3] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in a well-ventilated area, preferably a chemical fume hood.[1][4] A dust mask type N95 (US) is also recommended. |
| Foot Protection | Closed-toe Shoes | Chemical-resistant, closed-toe shoes are mandatory.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk. The following protocols provide a clear guide for safe operations.
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE as detailed in Table 1.
-
Prepare a spill kit with inert absorbent material (e.g., sand, silica gel, acid binder).[1]
Handling:
-
Work Area: Always handle this compound in a well-ventilated area or a chemical fume hood.[1][4]
-
Personal Protection: Don all required PPE before handling the chemical.
-
Dispensing: Carefully dispense the required amount, avoiding the creation of dust.
-
Container Management: Keep the container tightly closed when not in use.
-
Avoid Contamination: Wash hands thoroughly after handling.[1]
Incompatible Materials: Be aware of incompatible substances to prevent dangerous reactions. These include:
Emergency Response: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Response:
-
Evacuate: Immediately evacuate the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, dampen the solid material with acetone and transfer it to a suitable container.[3] For larger spills, soak up with inert absorbent material.[1]
-
Cleanup: Use absorbent paper dampened with acetone to pick up any remaining material.[3] Wash the spill area with a soap and water solution.[2]
-
Disposal: Place all contaminated materials, including absorbent paper and clothing, in a sealed, vapor-tight plastic bag for disposal.[2][3]
Exposure Response:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
-
Ingestion: Rinse mouth with water. DO NOT induce vomiting.[1] Call a physician immediately.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste in suitable, closed, and properly labeled containers.[1]
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[1]
-
Regulatory Compliance: Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[1]
-
Approved Disposal: Dispose of the contents/container to an approved waste disposal plant.[1]
Diagram 1: Emergency Spill Response Workflow for this compound
A flowchart for the emergency response to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
